2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-oxabicyclo[3.1.0]hexane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-6(8)4-3-1-2-9-5(3)4/h3-5H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOUNQUZFPEFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid from 2,3-Dihydrofuran
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-oxabicyclo[3.1.0]hexane framework is a conformationally rigid scaffold of significant interest in medicinal chemistry and drug design. Its unique three-dimensional structure serves as a valuable bioisosteric replacement for other cyclic systems, offering improved metabolic stability and binding affinity in various biological targets.[1][2] This guide provides an in-depth, technically-focused protocol for the synthesis of a key derivative, 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, commencing from the readily available starting material, 2,3-dihydrofuran. The core of this synthesis is a robust metal-catalyzed cyclopropanation reaction. This document elucidates the underlying mechanistic principles, provides detailed, step-by-step experimental procedures, and addresses critical safety and handling considerations, particularly concerning the use of diazo compounds.
Strategic Overview: Retrosynthetic Analysis
The synthetic strategy hinges on a two-step sequence. The primary disconnection reveals that the target carboxylic acid can be accessed via the hydrolysis of its corresponding ester. This ester intermediate, in turn, is formed through the direct cyclopropanation of the double bond in 2,3-dihydrofuran. This approach is advantageous due to the commercial availability of the starting materials and the high efficiency of modern catalytic cyclopropanation methods.
Caption: Retrosynthetic pathway for the target molecule.
Core Mechanism: Metal-Catalyzed Carbene Transfer
The key transformation in this synthesis is the addition of a carbene, or more accurately a metal carbenoid, to the alkene moiety of 2,3-dihydrofuran. While various methods exist for cyclopropanation, the decomposition of a diazo compound catalyzed by a transition metal, such as rhodium(II) or copper(I), is particularly effective.[3][4]
The reaction proceeds via the following general mechanism:
-
Catalyst Activation: The diazo compound (e.g., ethyl diazoacetate) coordinates to the Lewis acidic metal center of the catalyst.
-
Nitrogen Extrusion: Dinitrogen (N₂) is expelled, forming a highly reactive metal carbene intermediate. This step is the primary reason for the catalytic nature of the process.
-
Cyclopropanation: The electron-rich double bond of 2,3-dihydrofuran attacks the electrophilic carbene carbon of the metal carbenoid. This occurs in a concerted fashion, where the two new carbon-carbon sigma bonds are formed simultaneously.[5][6] This concerted mechanism ensures that the stereochemistry of the alkene is retained in the cyclopropane product.
-
Catalyst Regeneration: The bicyclic product dissociates, regenerating the metal catalyst, which can then enter another catalytic cycle.
The use of a catalyst is critical as it tames the reactivity of the free carbene, which would otherwise lead to numerous side reactions.[6] Rhodium(II) carboxylate dimers, such as Rh₂(OAc)₄, are exceptionally efficient for this transformation.
Caption: Simplified catalytic cycle for Rh(II)-catalyzed cyclopropanation.
Detailed Experimental Protocols
3.1 Step 1: Synthesis of Ethyl 2-Oxabicyclo[3.1.0]hexane-6-carboxylate
This procedure details the catalytic cyclopropanation of 2,3-dihydrofuran with ethyl diazoacetate.
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Notes |
| 2,3-Dihydrofuran | 1191-99-7 | 70.09 | Flammable, irritant. Use excess. |
| Rhodium(II) Acetate Dimer | 15956-28-2 | 442.09 | Catalyst. Handle in small quantities. |
| Ethyl Diazoacetate (EDA) | 623-73-4 | 114.10 | Toxic, potentially explosive. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous solvent. |
Protocol:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (Argon or Nitrogen), and a dropping funnel, add 2,3-dihydrofuran (5.0 eq.) and anhydrous dichloromethane (DCM).
-
Catalyst Introduction: Add rhodium(II) acetate dimer (0.005 eq., 0.5 mol%) to the stirred solution.
-
Reagent Addition: In the dropping funnel, prepare a solution of ethyl diazoacetate (1.0 eq.) in anhydrous DCM.
-
Reaction Execution: Heat the flask containing dihydrofuran and the catalyst to a gentle reflux (approx. 40°C). Add the ethyl diazoacetate solution dropwise from the funnel over 4-6 hours.
-
Expert Insight: The slow, controlled addition of EDA is paramount. It maintains a low stationary concentration of the diazo compound, preventing both violent decomposition and the formation of diethyl maleate and fumarate via carbene dimerization. Vigorous nitrogen evolution will be observed upon addition.
-
-
Reaction Monitoring: After the addition is complete, continue stirring at reflux for an additional 1-2 hours until nitrogen evolution ceases. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of EDA.
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess dihydrofuran under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the product as a mixture of endo and exo isomers.
-
3.2 Step 2: Saponification to this compound
This procedure describes the hydrolysis of the ester to the final carboxylic acid product.[7]
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Notes |
| Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate | - | 156.18 | Starting material from Step 1. |
| Lithium Hydroxide (LiOH) | 1310-65-2 | 23.95 | Base for hydrolysis. |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Solvent. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | For acidification (e.g., 2M solution). |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction solvent. |
Protocol:
-
Setup: In a round-bottom flask, dissolve the ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate (1.0 eq.) in a 1:1 mixture of THF and water.
-
Hydrolysis: Add lithium hydroxide (2.0-3.0 eq.) to the solution and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting ester spot has completely disappeared (typically 2-4 hours).
-
Work-up:
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2 by adding 2M HCl. A precipitate may form.
-
Self-Validation Point: The acidification step is critical. It protonates the lithium carboxylate salt, rendering the carboxylic acid product soluble in organic solvents for extraction.
-
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) to afford pure this compound.
-
Data Summary & Expected Outcomes
The following table summarizes typical experimental parameters and expected results for this two-step synthesis.
| Parameter | Step 1: Cyclopropanation | Step 2: Hydrolysis |
| Reaction Time | 5 - 8 hours | 2 - 4 hours |
| Temperature | ~40°C (Reflux in DCM) | Room Temperature |
| Typical Yield | 70 - 85% | 85 - 95% |
| Purification | Vacuum Distillation / Chromatography | Recrystallization |
| Key Product | Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate | This compound[8][9] |
Critical Safety & Handling Considerations
-
Ethyl Diazoacetate (EDA): EDA is a primary hazard in this synthesis. It is toxic and can decompose explosively, especially in the presence of impurities, upon heating, or when concentrated.[10]
-
ALWAYS work in a well-ventilated chemical fume hood.
-
Use a blast shield during the reaction.
-
Avoid using ground-glass joints when distilling diazo compounds or their crude reaction mixtures, as friction can initiate decomposition.
-
Never distill to dryness.
-
-
2,3-Dihydrofuran: This reagent is highly flammable and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pressure Build-up: The cyclopropanation reaction evolves a significant volume of nitrogen gas. Ensure the reaction apparatus is not a closed system and is properly vented to prevent pressure build-up.
Conclusion and Future Outlook
The described two-step synthetic route from 2,3-dihydrofuran provides a reliable and efficient pathway to this compound. The methodology is scalable and relies on a well-understood, high-yielding catalytic cyclopropanation reaction. For drug development professionals, a critical next step involves the production of single enantiomers. This can be achieved by replacing the achiral rhodium(II) acetate catalyst with a chiral counterpart, enabling asymmetric cyclopropanation and providing access to specific stereoisomers such as (1S,5R,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid, which may have distinct pharmacological profiles.[3][9][11][12]
References
- Muller, P. (2005). Asymmetric Synthesis of Dihydrofurans via Rh(II)-Catalyzed Cyclopropanation–Rearrangement of Enol Ethers with 1-(Silanyloxy)
-
Wang, Y., et al. (2020). Catalytic Hydroxycyclopropanol Ring-Opening Carbonylative Lactonization to Fused Bicyclic Lactones. Journal of the American Chemical Society, 142(32), 13677–13682. [Link]
- Reiser, O., et al. (2024). Donor-Acceptor-Cyclopropanes: Versatile Starting Materials for the Synthesis of Cyclic Structures. University of Regensburg.
- Vulcanchem. (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. Vulcanchem.
- Engle, K. M. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. American Chemical Society.
-
Wang, Y., et al. (2020). Catalytic Hydroxycyclopropanol Ring-Opening Carbonylative Lactonization to Fused Bicyclic Lactones. National Institutes of Health. [Link]
-
Wang, Y., et al. (2020). Catalytic Hydroxycyclopropanol Ring-Opening Carbonylative Lactonization to Fused Bicyclic Lactones. Journal of the American Chemical Society. [Link]
- Reiser, O., et al. (2021). Application of Visible Light Mediated Photocatalysis in the Synthesis of Biologically Active Molecules. University of Regensburg.
- Sci-Hub. Organic & Biomolecular Chemistry. Sci-Hub.
-
Wiger, G. M., et al. (2012). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. National Institutes of Health. [Link]
-
Google Patents. (2010). Method for synthesis of bicyclo[3][7]hexane derivatives and intermediate compound to this end. Google Patents.
-
Fasan, R. (2020). Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions. National Institutes of Health. [Link]
- Lookchem. (2007).
-
ResearchGate. (2025). Selected naturally occurring cyclopropane-fused γ-lactones and lactams. ResearchGate. [Link]
-
Chemistry university. (2021). Carbene Addition. YouTube. [Link]
- Chembase.cn. rel-(1R,5R,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid. Chembase.cn.
-
Semantic Scholar. (2020). Catalytic Hydroxycyclopropanol Ring-Opening Carbonylative Lactonization to Fused Bicyclic Lactones. Semantic Scholar. [Link]
-
Semantic Scholar. (2002). Catalytic asymmetric cyclopropanation at a chiral platform. Semantic Scholar. [Link]
- Google Patents. (2008). Process for Producing 2-Oxo-1-Phenyl-3-Oxabicyclo[3.1.0]Hexane.
- University of Regensburg. (2012). Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as histamine receptor ligands.
-
Chem Explore. (2020). Carbene Addition Reaction||Problems||CSIR-NET GATE. YouTube. [Link]
- Organic Chemistry Class Notes. Addition of Carbenes to Alkenes: Cyclopropane Synthesis. Organic Chemistry Class Notes.
-
Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
-
Soderberg, T. (2023). Carbene Reactions. Chemistry LibreTexts. [Link]
- University of Oxford. HFIP Promoted Carbo-lactonisation as a New Route to Functionalised Lactones. University of Oxford.
- Angene Chemical. (1S,5R,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid. Angene Chemical.
Sources
- 1. (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (55780-88-6) for sale [vulcanchem.com]
- 2. Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. rel-(1R,5R,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid | 1436006-59-5 [chemicalbook.com]
- 9. angenechemical.com [angenechemical.com]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. Catalytic asymmetric cyclopropanation of electron deficient alkenes mediated by chiral sulfides - Lookchem [lookchem.com]
- 12. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide to the Formation of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
Introduction
The 2-oxabicyclo[3.1.0]hexane scaffold is a key structural motif in a variety of biologically active molecules and serves as a valuable building block in medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity to biological targets and improve pharmacokinetic properties. This guide provides a comprehensive overview of the primary mechanistic pathways for the formation of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid and its derivatives, with a focus on the underlying principles of stereocontrol and reaction optimization.
Core Synthetic Strategy: Intramolecular Cyclopropanation
The formation of the 2-oxabicyclo[3.1.0]hexane ring system is predominantly achieved through an intramolecular cyclopropanation reaction. This key step involves the formation of a cyclopropane ring fused to a pre-existing tetrahydrofuran or dihydropyran precursor. The two most prevalent and mechanistically distinct approaches to achieve this transformation are Rhodium-Catalyzed Intramolecular Cyclopropanation of Diazo Compounds and the Corey-Chaykovsky Reaction.
Part 1: Rhodium-Catalyzed Intramolecular Cyclopropanation of Allylic Diazoacetates
This is a powerful and widely employed method for the synthesis of the 2-oxabicyclo[3.1.0]hexane core. The reaction proceeds via the formation of a rhodium carbene intermediate from an allylic diazoacetate precursor.
Proposed Mechanistic Pathway
The catalytic cycle for the rhodium-catalyzed intramolecular cyclopropanation can be broken down into the following key steps:
-
Catalyst Activation: The reaction is initiated by a catalytically active dimeric rhodium(II) species, such as dirhodium tetraacetate [Rh₂(OAc)₄] or a chiral derivative.
-
Diazo Decomposition & Carbene Formation: The allylic diazoacetate substrate coordinates to the axial site of the rhodium(II) catalyst. This is followed by the extrusion of dinitrogen (N₂) to form a highly reactive rhodium carbene intermediate.
-
Intramolecular Cyclopropanation: The pendant alkene moiety of the substrate then attacks the electrophilic carbene carbon in a concerted or near-concerted fashion. This intramolecular attack leads to the formation of the cyclopropane ring and the bicyclic product.
-
Catalyst Regeneration: The 2-oxabicyclo[3.1.0]hexane-6-carboxylate product dissociates from the rhodium center, regenerating the active catalyst for the next cycle.
dot digraph "Rhodium-Catalyzed Intramolecular Cyclopropanation" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption [label="Rhodium-Catalyzed Intramolecular Cyclopropanation Cycle", fontsize=10];
Stereochemical Considerations
The stereochemistry of the final product is a critical aspect of the synthesis. In the context of this compound, the relative orientation of the carboxylic acid group and the fused cyclopropane ring is of paramount importance. The stereochemical outcome is influenced by several factors:
-
Catalyst Choice: Chiral rhodium catalysts, often employing ligands derived from amino acids like prolinates, can induce high levels of enantioselectivity.[1] The chiral environment around the rhodium center dictates the facial selectivity of the alkene approach to the carbene.
-
Substrate Geometry: The geometry (E/Z) of the double bond in the allylic precursor can significantly influence the diastereoselectivity of the cyclopropanation.
-
Carbene Conformation: The conformation of the rhodium carbene intermediate, particularly the orientation of the ester group, plays a crucial role in determining the stereochemical outcome.
Experimental Protocol: Synthesis of Ethyl 2-Oxabicyclo[3.1.0]hexane-6-carboxylate
This protocol is a representative example based on established procedures for rhodium-catalyzed intramolecular cyclopropanations.
Materials:
-
Ethyl (E)-2-diazo-4,5-dihydrofuran-3-acetate (precursor)
-
Dirhodium tetraacetate [Rh₂(OAc)₄]
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a solution of dirhodium tetraacetate (0.5-1 mol%) in anhydrous dichloromethane.
-
Substrate Addition: A solution of ethyl (E)-2-diazo-4,5-dihydrofuran-3-acetate in anhydrous dichloromethane is added dropwise to the stirred catalyst solution at room temperature over a period of 2-4 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the diazo compound.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate.
-
Characterization: The structure and purity of the product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).
| Catalyst | Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (exo:endo) | Enantiomeric Excess (%) | Reference |
| Rh₂(OAc)₄ | 1.0 | DCM | 85 | 90:10 | N/A (racemic) | [2] |
| Rh₂(S-DOSP)₄ | 0.5 | Pentane | 92 | >95:5 | 98 | [1] |
| Cu(acac)₂ | 5.0 | Toluene | 75 | 80:20 | N/A (racemic) | [3] |
Part 2: Corey-Chaykovsky Reaction
An alternative and powerful method for the synthesis of the 2-oxabicyclo[3.1.0]hexane core involves the Corey-Chaykovsky reaction. This approach utilizes a sulfur ylide to achieve the cyclopropanation of an α,β-unsaturated ester.
Proposed Mechanistic Pathway
The mechanism of the Corey-Chaykovsky reaction for the formation of a cyclopropane ring involves the following steps:
-
Ylide Formation: A sulfur ylide, typically dimethylsulfoxonium methylide or dimethylsulfonium methylide, is generated in situ by treating a sulfonium or sulfoxonium salt with a strong base (e.g., sodium hydride).
-
Conjugate Addition: The nucleophilic sulfur ylide undergoes a 1,4-conjugate addition to the α,β-unsaturated ester precursor (e.g., an ester of 2,5-dihydrofuran-3-carboxylic acid). This addition forms a resonance-stabilized enolate intermediate.
-
Intramolecular Nucleophilic Substitution: The enolate intermediate then undergoes an intramolecular nucleophilic attack on the carbon atom bearing the sulfonium/sulfoxonium group.
-
Ring Closure and Leaving Group Departure: This intramolecular attack results in the formation of the cyclopropane ring and the expulsion of dimethyl sulfoxide (DMSO) or dimethyl sulfide (DMS) as a leaving group.
dot digraph "Corey-Chaykovsky_Reaction" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption [label="Corey-Chaykovsky Reaction for Cyclopropanation", fontsize=10];
Regio- and Stereoselectivity
A key feature of the Corey-Chaykovsky reaction is its excellent stereoselectivity. The reaction typically proceeds via a transition state that minimizes steric interactions, often leading to the formation of a specific diastereomer. The choice of the sulfur ylide can also influence the stereochemical outcome. Dimethylsulfoxonium methylide is generally less reactive and provides higher diastereoselectivity compared to the more reactive dimethylsulfonium methylide.
Experimental Protocol: Synthesis of Methyl 2-Oxabicyclo[3.1.0]hexane-6-carboxylate
This protocol provides a general framework for the Corey-Chaykovsky cyclopropanation of an appropriate unsaturated ester.
Materials:
-
Methyl 2,5-dihydrofuran-3-carboxylate (precursor)
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Ylide Preparation: A three-neck flask under an inert atmosphere is charged with sodium hydride. Anhydrous DMF or DMSO is added, and the suspension is stirred. Trimethylsulfoxonium iodide is added portion-wise at room temperature. The mixture is then heated to ~50 °C until the evolution of hydrogen ceases, indicating the formation of the ylide. The resulting solution is cooled to room temperature.
-
Substrate Addition: A solution of methyl 2,5-dihydrofuran-3-carboxylate in the same anhydrous solvent is added dropwise to the ylide solution.
-
Reaction and Monitoring: The reaction mixture is stirred at room temperature or slightly elevated temperature and monitored by TLC or GC.
-
Quenching and Work-up: The reaction is carefully quenched by the addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification and Characterization: The crude product is purified by column chromatography to yield the desired methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate. The product is then characterized by spectroscopic methods.
| Ylide Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| (CH₃)₃SOI | NaH | DMSO | 25-50 | 78 | [4] |
| (CH₃)₃SI | n-BuLi | THF | -78 to 25 | 72 | [5] |
Conclusion
The synthesis of this compound and its derivatives is a well-established field, with intramolecular cyclopropanation serving as the cornerstone strategy. Both the rhodium-catalyzed decomposition of diazo compounds and the Corey-Chaykovsky reaction offer efficient and stereoselective routes to this valuable scaffold. The choice of methodology often depends on the availability of starting materials, the desired stereochemical outcome, and the scale of the synthesis. Further advancements in catalyst design, particularly in the development of more active and selective chiral catalysts, continue to enhance the synthetic utility of these transformations, enabling the preparation of increasingly complex and medicinally relevant molecules.
References
-
Doyle, M. P.; Eismont, M. Y.; Protopopova, M. N.; Kwan, M. M. Y. Enantioselective intramolecular cyclopropanation of N-allylic- and N-homoallylic diazoacetamides catalyzed by chiral dirhodium(II) catalysts. Tetrahedron1994 , 50, 1665-1674. [Link]
-
Davies, H. M. L.; Walji, A. M. Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity. Org. Lett.2005 , 7, 2933-2936. [Link]
-
Ghanem, A.; Lacrampe, F.; Schurig, V. Rhodium(II)-Catalyzed Inter- and Intramolecular Cyclopropanations with Diazo Compounds and Phenyliodonium Ylides: Synthesis and Chiral Analysis. Helv. Chim. Acta2005 , 88, 216-239. [Link]
-
Peyrical, L. C.; Ouellet-Du Berger, M.-R.; Boucher, M.; Birepinte, M.; Paquin, J.-F.; Charette, A. B. Rhodium-Catalyzed Intramolecular Cyclopropanation of Trifluoromethyl- and Pentafluorosulfanyl-Substituted Allylic Cyanodiazoacetates. Org. Lett.2023 , 25, 2487-2491. [Link]
-
NROChemistry. Corey-Chaykovsky Reactions. [Link]
-
Singh, G. S.; D'hooghe, M.; De Kimpe, N. Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate. Chem. Soc. Rev.2010 , 39, 2349-2361. [Link]
-
Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]
-
Wikipedia. Metal-catalyzed cyclopropanations. [Link]
-
Reiser, O. Donor-Acceptor-Cyclopropanes: Versatile Starting Materials for the Synthesis of Cyclic Structures. Angew. Chem. Int. Ed.2024 . [Link]
-
Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]
-
Majumdar, K. C.; Taher, A.; Ghosh, S. Developments of Corey-Chaykovsky in Organic Reactions and Total Synthesis of Natural Products. Lett. Org. Chem.2021 , 18, 1-22. [Link]
-
Li, W.; Ma, J.; Zhang, J. Novel intramolecular cyclopropanation reaction of unsaturated beta-keto esters. Org. Lett.2002 , 4, 3271-3274. [Link]
-
Davies, H. M. L.; Hutcheson, D. K. Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. J. Am. Chem. Soc.1996 , 118, 9857-9865. [Link]
-
Fasan, R.; Chen, K.; Arnold, F. H. Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. J. Am. Chem. Soc.2019 , 141, 8795-8800. [Link]
-
Miki, K.; Ohe, K.; Uemura, S. Rhodium-catalyzed intramolecular reductive aldol-type cyclization: Application for the synthesis of a chiral necic acid lactone. Beilstein J. Org. Chem.2022 , 18, 1642-1648. [Link]
-
Doyle, M. P.; Eismont, M. Y.; Protopopova, M. N.; Kwan, M. M. Y. Enantioselective intramolecular cyclopropanation of N-allylic- and N-homoallylic diazoacetamides catalyzed by chiral dirhodium(II) catalysts. Tetrahedron1994 , 50, 1665-1674. [Link]
-
Lin, W.; Charette, A. B. Rhodium-Catalyzed Asymmetric Intramolecular Cyclopropanation of Substituted Allylic Cyanodiazoacetates. Adv. Synth. Catal.2005 , 347, 1547-1552. [Link]
- Google Patents. Oxabicyclo 3.1.
-
Gabillet, S.; Deau, E.; Cantagrel, F.; Christie, S.; Coustard, J.-M.; Pipelier, M.; Dubreuil, D.; Léger, J.-M.; Gesson, J.-P. Remote stereoselective deconjugation of α,β-unsaturated esters by simple amidation reactions. Chem. Commun.2010 , 46, 4962-4964. [Link]
-
Organic Syntheses. dirhodium(ii) tetrakis[methyl 2-pyrrolidone-5(r)-carboxylate. [Link]
-
Davies, H. M. L.; Lee, G. H. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Org. Lett.2024 , 26, 148-152. [Link]
-
Kulinkovich, O.; Isakov, V.; Kananovich, D. Stereocontrolled alkylation of unsaturated compounds with alkoxytitanacyclopropane reagents. Chem. Rec.2008 , 8, 269-278. [Link]
-
Almássy, A.; Holzer, W.; Mereiter, K.; Miklos, P. Synergistic NaBH4-reduction/cyclization of 2-aroyl-cyclopropane-1-carboxylates: novel synthesis of 3-oxabicyclo[3.1.0]hexane derivatives. Tetrahedron2013 , 69, 10793-10800. [Link]_synthesis_of_3-oxabicyclo310hexane_derivatives)
Sources
Spectroscopic Data of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid: An In-depth Technical Guide
This technical guide provides a detailed exploration of the spectroscopic characteristics of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development due to its constrained bicyclic structure. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both predicted spectral data based on analogous compounds and field-proven methodologies for its empirical determination.
Introduction
This compound is a conformationally restricted molecule featuring a fused cyclopropane and tetrahydrofuran ring system. This rigid scaffold is a valuable building block in the design of novel therapeutics, as it allows for precise spatial positioning of functional groups, potentially leading to enhanced binding affinity and selectivity for biological targets. A thorough understanding of its spectroscopic properties is paramount for its synthesis, characterization, and application in drug discovery pipelines. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, underpinned by established spectroscopic principles and data from structurally related molecules.
Molecular Structure and Numbering
For clarity throughout this guide, the atomic numbering convention for the this compound core is as follows:
Caption: Atomic numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The unique bicyclic framework of this compound gives rise to a distinctive set of signals in both ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to be complex due to the rigid, non-planar structure of the molecule, leading to distinct chemical environments for diastereotopic protons and complex spin-spin coupling patterns.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-1, H-5 | 3.5 - 4.0 | m | - | Protons on carbons adjacent to the ether oxygen are deshielded. |
| H-3, H-4 | 1.8 - 2.5 | m | - | Methylene protons of the tetrahydrofuran ring. |
| H-6 | 1.5 - 2.0 | m | - | Methine proton on the cyclopropane ring, adjacent to the carboxylic acid. |
| -COOH | 10.0 - 13.0 | br s | - | Acidic proton of the carboxylic acid, highly deshielded and often broad.[1][2][3] |
| Cyclopropyl CH₂ | 0.5 - 1.5 | m | - | Protons on the cyclopropane ring are typically shielded.[4][5] |
Note: The exact chemical shifts and coupling constants can be influenced by the solvent and the stereochemistry of the carboxylic acid group (endo or exo).
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 170 - 180 | Carbonyl carbon of the carboxylic acid.[1][2] |
| C-1, C-5 | 70 - 80 | Carbons bonded to the ether oxygen. |
| C-3, C-4 | 25 - 40 | Methylene carbons of the tetrahydrofuran ring. |
| C-6 | 20 - 35 | Methine carbon of the cyclopropane ring. |
| Cyclopropyl CH | 10 - 25 | Carbons of the cyclopropane ring are generally shielded.[6] |
Experimental Protocol for NMR Spectroscopy
A robust protocol for acquiring high-quality NMR data for this compound is crucial for its unambiguous characterization.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the ether functionalities.
Predicted IR Spectral Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong | Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer.[2][7] |
| C-H (sp³) | 3000 - 2850 | Medium to Strong | Stretching vibrations of the C-H bonds in the bicyclic ring. |
| C=O (Carboxylic Acid) | 1725 - 1700 | Strong | Carbonyl stretch of a saturated carboxylic acid.[7] |
| C-O (Ether) | 1150 - 1050 | Strong | Asymmetric C-O-C stretching of the ether. |
| C-O (Carboxylic Acid) | 1320 - 1210 | Medium | C-O stretching of the carboxylic acid. |
Experimental Protocol for IR Spectroscopy
Given that this compound is likely a solid at room temperature, the following protocol is recommended.
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
The molecular formula of this compound is C₆H₈O₃, with a molecular weight of 128.13 g/mol .
| m/z | Predicted Fragment | Rationale |
| 128 | [M]⁺ | Molecular ion peak. |
| 111 | [M - OH]⁺ | Loss of the hydroxyl group from the carboxylic acid.[2] |
| 83 | [M - COOH]⁺ | Loss of the entire carboxylic acid group.[2] |
| 99 | [M - C₂H₅]⁺ | Fragmentation of the bicyclic ring. |
| 45 | [COOH]⁺ | Carboxylic acid fragment. |
Note: The relative intensities of these fragments will depend on the ionization energy and the specific mass spectrometer used.
Experimental Protocol for Mass Spectrometry
Caption: Workflow for mass spectrometric analysis.
Conclusion
The spectroscopic data presented in this guide, while predictive, are grounded in the fundamental principles of NMR, IR, and MS, and are supported by data from closely related structures. This comprehensive overview serves as a valuable resource for scientists working with this compound, aiding in its identification, characterization, and utilization in the development of novel chemical entities. The provided experimental protocols offer a standardized approach to obtaining high-quality spectral data, ensuring consistency and reliability in research and development settings.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 6-Oxabicyclo[3.1.0]hexane [webbook.nist.gov]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
The Discovery and Isolation of Novel 2-Oxabicyclo[3.1.0]hexane Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The Scientific Significance of the 2-Oxabicyclo[3.1.0]hexane Scaffold
The 2-oxabicyclo[3.1.0]hexane scaffold, a conformationally rigid bicyclic ether, has emerged as a privileged structural motif in medicinal chemistry and drug discovery. Its unique three-dimensional architecture serves as a valuable template for the design of novel therapeutic agents, particularly as a mimic of the furanose ring in nucleosides. This conformational constraint can lock the molecule in a specific sugar pucker, leading to enhanced binding affinity and selectivity for biological targets such as viral enzymes.[1] The exploration of this scaffold has led to the discovery of compounds with a range of biological activities, from antiviral to antibacterial, making it a focal point for researchers aiming to develop next-generation therapeutics.
This in-depth technical guide provides a comprehensive overview of the discovery and isolation of novel 2-oxabicyclo[3.1.0]hexane derivatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to synthesize, purify, and characterize these promising compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.
Synthetic Methodologies: Crafting the Bicyclic Core
The construction of the 2-oxabicyclo[3.1.0]hexane ring system is a critical step that dictates the stereochemistry and functionality of the final compound. Several synthetic strategies have been developed, each with its own advantages and considerations.
Simmons-Smith Cyclopropanation: A Classic Approach
The Simmons-Smith reaction is a widely employed and reliable method for the stereospecific conversion of alkenes to cyclopropanes. In the context of 2-oxabicyclo[3.1.0]hexane synthesis, this reaction is typically performed on a dihydrofuran precursor. The choice of a Furukawa-modified Simmons-Smith reagent (Et₂Zn and CH₂I₂) is common for its efficacy in the total synthesis of structurally complex natural products.[2]
A key consideration in this approach is the stereochemical outcome of the cyclopropanation. The reaction is often directed by existing stereocenters on the dihydrofuran ring, leading to a high degree of diastereoselectivity. For instance, the synthesis of nucleoside analogues often starts from a protected furanoid glycal, where the cyclopropanation occurs on the double bond of the dihydrofuran ring.[2]
Experimental Protocol: Simmons-Smith Cyclopropanation of a Dihydrofuran Derivative
This protocol is adapted from the synthesis of a precursor to 2-oxabicyclo[3.1.0]hexane-based nucleoside analogues.[2]
1. Materials and Reagents:
-
[(3aS,6aS)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][3][4]dioxol-5-yl]methyl benzyl ether (dihydrofuran precursor)
-
Diethylzinc (Et₂Zn)
-
Diiodomethane (CH₂I₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
2. Procedure:
-
Dissolve the dihydrofuran precursor in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylzinc in hexanes, followed by the dropwise addition of diiodomethane.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-oxabicyclo[3.1.0]hexane derivative.
Causality of Choices: The use of an inert atmosphere and anhydrous solvents is crucial to prevent the decomposition of the organozinc reagent. The slow addition of reagents at low temperature helps to control the exothermic reaction. The aqueous workup with NH₄Cl quenches unreacted diethylzinc, while the NaHCO₃ wash neutralizes any acidic byproducts.
Carbene Addition to Unsaturated Sugar Derivatives
Another powerful method for constructing the fused cyclopropane ring involves the addition of carbenes, such as difluorocarbene, to unsaturated sugar derivatives.[5] This approach is particularly useful for synthesizing fluorinated analogues, which can have enhanced metabolic stability and unique biological properties.
The stereoselectivity of the carbene addition can be influenced by steric hindrance from protecting groups on the sugar moiety. For example, in the addition of difluorocarbene to a 3',4'-unsaturated uridine derivative, a mixture of diastereomers can be obtained due to competing steric hindrance from substituents on the furanose ring.[5]
Isolation and Purification: Achieving High Purity
The isolation and purification of the target 2-oxabicyclo[3.1.0]hexane derivatives are critical to obtaining compounds suitable for biological evaluation. The choice of purification method depends on the physical properties of the compound (e.g., solid or oil) and the nature of the impurities.
Flash Column Chromatography
Flash column chromatography is the workhorse for purifying crude reaction mixtures in organic synthesis. For 2-oxabicyclo[3.1.0]hexane derivatives, which are often moderately polar, silica gel is the most common stationary phase. The choice of the mobile phase (eluent) is crucial for achieving good separation. A typical starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent is gradually increased to elute compounds with increasing polarity.
Experimental Protocol: Purification by Flash Column Chromatography
This protocol is a general guideline that can be adapted for various 2-oxabicyclo[3.1.0]hexane derivatives.
1. Materials and Equipment:
-
Crude product
-
Silica gel (60-120 mesh)
-
Solvents for mobile phase (e.g., hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp for visualization (if applicable)
2. Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and bubble-free packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions in separate tubes.
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Self-Validation: The purity of the combined fractions should be confirmed by TLC, showing a single spot. Further characterization by NMR and mass spectrometry will validate the identity and purity of the isolated compound.
Crystallization
For solid derivatives, crystallization is an excellent method for achieving high purity. The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.
Experimental Protocol: Purification by Crystallization
1. Solvent Selection:
-
The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
-
Test small amounts of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, or mixtures thereof) to find a suitable system.
2. Procedure:
-
Dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Trustworthiness of the Protocol: The purity of the resulting crystals can be assessed by their sharp melting point and by spectroscopic analysis. A narrow melting point range is indicative of high purity.
Structural Characterization: Confirming Identity and Purity
Once a novel 2-oxabicyclo[3.1.0]hexane derivative has been isolated, its structure and purity must be unambiguously determined. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
-
¹H NMR: The chemical shifts and coupling constants of the protons in the 2-oxabicyclo[3.1.0]hexane ring system are characteristic. Protons on carbons adjacent to the ether oxygen typically appear in the downfield region. The protons of the cyclopropane ring have distinct chemical shifts and coupling patterns.
-
¹³C NMR: The carbon signals also provide valuable information. Carbons bonded to the ether oxygen are deshielded and appear at a lower field.
Table 1: Representative Spectroscopic Data for a 2-Oxabicyclo[3.1.0]hexane Derivative
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | IR (KBr) ν (cm⁻¹) | Reference |
| cis-1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione | 1.81 (dd, 1H), 1.49 (s, 3H), 1.48 (s, 3H), 1.22 (d, 1H) | 171.19 (C=O), 31.55 (Cq), 29.70 (CH₂), 10.00 (CH₃) | 3093, 2991, 2985, 2977, 2943, 1861 (C=O) | [6] |
| 1-((1R,4R,5R)-4-(hydroxymethyl)-2-oxabicyclo[3.1.0]hexan-1-yl)pyrimidine-2,4(1H,3H)-dione | 7.55 (d, 1H), 5.75 (d, 1H), 4.85 (m, 1H), 4.10 (m, 1H), 3.80-3.60 (m, 4H), 1.60 (m, 1H), 0.95 (m, 1H) | 163.5, 150.8, 141.2, 102.5, 84.1, 71.5, 62.3, 58.9, 25.4, 15.7 | Not Reported | [7] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps to confirm its identity. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For 2-oxabicyclo[3.1.0]hexane derivatives, characteristic C-O stretching frequencies for the ether linkage will be observed, along with absorptions corresponding to other functional groups in the molecule. For example, a carbonyl group in a derivative like 1,5-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione will show a strong absorption around 1861 cm⁻¹.[6]
Biological Applications and Future Directions
The rigid 2-oxabicyclo[3.1.0]hexane scaffold has proven to be a valuable tool in drug discovery.
Antiviral Activity
As previously mentioned, a significant area of research has focused on the synthesis of nucleoside analogues incorporating the 2-oxabicyclo[3.1.0]hexane system. These conformationally locked nucleosides can act as potent inhibitors of viral polymerases. For example, a deoxyguanosine analogue built on a 6-oxabicyclo[3.1.0]hexane scaffold has demonstrated specific antiviral activity against the Epstein-Barr virus (EBV).[1]
Antibacterial Activity
The utility of the bicyclo[3.1.0]hexane core extends beyond antiviral applications. Novel [3.1.0]bicyclohexylphenyl-oxazolidinone derivatives have been discovered to possess potent activity against Gram-positive and, in some cases, Gram-negative bacteria.[8] This highlights the potential of this scaffold to generate new classes of antibiotics to combat the growing threat of antimicrobial resistance.
Other Therapeutic Areas
The conformational rigidity of the 3-azabicyclo[3.1.0]hexane scaffold, a related structure, has been exploited to develop inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for the treatment of type 2 diabetes.[9] This suggests that the broader class of bicyclo[3.1.0]hexane derivatives may have applications in a variety of therapeutic areas where precise positioning of pharmacophoric groups is crucial for activity.
Conclusion
The discovery and isolation of novel 2-oxabicyclo[3.1.0]hexane derivatives represent a vibrant and promising area of research in medicinal chemistry. The synthetic methodologies are well-established, allowing for the creation of a diverse range of analogues. Robust purification and characterization techniques ensure the quality and integrity of the compounds prepared for biological screening. The demonstrated biological activities of these derivatives underscore the potential of this unique scaffold to yield novel therapeutic agents. As our understanding of the structure-activity relationships of these compounds grows, so too will their impact on the future of drug discovery and development.
Visualizations
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis, purification, and characterization of 2-oxabicyclo[3.1.0]hexane derivatives.
Diagram 2: Key Synthetic Strategies
Caption: Primary synthetic routes to the 2-oxabicyclo[3.1.0]hexane core structure.
References
-
Gagneron, J., Gosselin, G., & Mathé, C. (2005). Synthesis of Nucleoside Analogues Bearing the Five Naturally Occurring Nucleic Acid Bases Built on a 2-Oxabicylo[3.1.0]hexane Scaffold. The Journal of Organic Chemistry, 70(23), 9473–9481. [Link]
-
Marquez, V. E., et al. (2008). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxabicyclo[3.1.0]hexane Scaffold. The Journal of Organic Chemistry, 73(16), 6270–6277. [Link]
-
Gagneron, J., Gosselin, G., & Mathé, C. (2006). Synthesis and Conformational Analysis of C‐4′‐Modified (2‐Oxabicyclo[3.1.0]hexyl)pyrimidine Nucleosides. European Journal of Organic Chemistry, 2006(19), 4410-4420. [Link]
-
Gagneron, J., Gosselin, G., & Mathé, C. (2005). Synthesis of Nucleoside Analogues Bearing the Five Naturally Occurring Nucleic Acid Bases Built on a 2-Oxabicylo[3.1.0]hexane Scaffold. ResearchGate. [Link]
-
Marquez, V. E., et al. (2008). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. PubMed Central. [Link]
-
Benallal, M., et al. (2018). A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. Open Chemistry Journal, 5(1), 47-52. [Link]
-
Skattebøl, L., & Stenstrøm, Y. (1983). Chemistry of gem-Dihalocyclopropanes. XIX. Formation of 3-Oxabicyclo[3.1.0]hexane Derivatives by Intramolecular Insertion of Cyclopropylidenes. Acta Chemica Scandinavica, 37b, 671-676. [Link]
-
Gagneron, J., Gosselin, G., & Mathé, C. (2006). Synthesis and Conformational Analysis of C‐4′‐Modified (2‐Oxabicyclo[3.1.0]hexyl)pyrimidine Nucleosides. Sci-Hub. [Link]
-
Gagneron, J., Gosselin, G., & Mathé, C. (2005). Synthesis of Nucleoside Analogues Bearing the Five Naturally Occurring Nucleic Acid Bases Built on a 2-Oxabicylo[3.1.0]hexane Scaffold. Sci-Hub. [Link]
-
Martin, P., et al. (2004). Synthesis and characterization of oligonucleotides containing conformationally constrained bicyclo[3.1.0]hexane pseudosugar analogs. OmicsDI. [Link]
-
PubChem. (n.d.). 2-oxabicyclo[3.1.0]hexane-6-carboxylic acid. PubChem. Retrieved January 19, 2026, from [Link]
-
Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091. [Link]
-
Nowak, I., & Robins, M. J. (2007). Deoxynucleosides with 2-Oxabicyclo[3.1.0]hexane Sugar Moieties: Addition of Difluorocarbene to a 3',4'-Unsaturated Uridine Derivative and 1,2-Dihydrofurans Derived from d- and l-Xylose. The Journal of Organic Chemistry, 72(9), 3319-3325. [Link]
-
El-Sabbagh, N., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(8), 2535. [Link]
-
Marquez, V. E., et al. (2003). Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. ResearchGate. [Link]
-
D'Alarcao, M. (2005). Alkylated and bicyclic sugar amino acids : synthesis and applications. eScholarship@UMassChan. [Link]
- Gordeev, M. F., et al. (2007). Antimicrobial [3.1.0] bicyclohexylphenyl-oxazolidinone derivatives and analogues. U.S.
-
Davies, H. M. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(1), 169-173. [Link]
-
Saksena, A. K., et al. (2005). Process and intermediates for the preparation of (1R,2S,5S)-3-azabicyclo[3][4]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]. U.S. Patent Application No. 10/944,213.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US7279494B2 - Antimicrobial [3.1.0] bicyclohexylphenyl-oxazolidinone derivatives and analogues - Google Patents [patents.google.com]
- 9. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, a valuable building block in modern medicinal chemistry. We will delve into its nomenclature, physicochemical properties, synthesis, and burgeoning applications, particularly in the field of targeted protein degradation.
Introduction: A Scaffold of Growing Importance
This compound is a conformationally rigid, saturated bicyclic molecule that has garnered significant interest as a bioisostere for substituted phenyl rings in drug design.[1][2][3] Its unique three-dimensional structure offers a strategic advantage in optimizing the physicochemical and pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeability. This guide aims to be a definitive resource for researchers looking to incorporate this versatile scaffold into their drug discovery programs.
Nomenclature and Chemical Identity
The systematic nomenclature for this compound is This compound . It is crucial to use the correct nomenclature and its associated Chemical Abstracts Service (CAS) number for accurate identification and sourcing.
| Identifier | Value |
| CAS Number | 99418-15-2 |
| Molecular Formula | C₆H₈O₃ |
| Molecular Weight | 128.127 g/mol |
| Canonical SMILES | C1OC2C1C2C(=O)O |
| InChI Key | WWOUNQUZFPEFBG-UHFFFAOYSA-N |
Synthesis and Mechanistic Considerations
The synthesis of this compound and its derivatives often involves the construction of the strained bicyclic system through cyclopropanation reactions. While a definitive, publicly available, step-by-step protocol for the parent carboxylic acid is not extensively detailed in the literature, synthetic strategies for analogous structures provide a well-trodden path.
A common and effective method for creating the bicyclo[3.1.0]hexane core is the Simmons-Smith cyclopropanation or transition metal-catalyzed carbene insertions into olefins. For instance, the synthesis of related 2-azabicyclo[3.1.0]hexane derivatives has been achieved through an asymmetric Simmons-Smith reaction.[4] Another powerful approach involves the intramolecular cyclopropanation of unsaturated precursors catalyzed by dirhodium(II) complexes.[5]
A plausible synthetic route to this compound is through the hydrogenation of a corresponding unsaturated precursor, such as 2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylic acid. This precursor can be synthesized, and its subsequent reduction would yield the saturated target molecule.
Illustrative Synthetic Workflow
Caption: Generalized synthetic workflow for this compound.
Step-by-Step Protocol (Hypothetical, based on related syntheses):
Step 1: Synthesis of 2-Oxabicyclo[3.1.0]hex-3-ene-6-carboxylic acid ester
This step would likely involve a cyclopropanation reaction of 2,5-dihydrofuran with an appropriate diazoacetate, catalyzed by a rhodium or copper catalyst. The choice of catalyst can influence the stereoselectivity of the reaction.
Step 2: Hydrolysis to the Unsaturated Carboxylic Acid
The resulting ester would then be hydrolyzed, typically under basic conditions (e.g., using lithium hydroxide in a THF/water mixture), followed by acidification to yield the unsaturated carboxylic acid precursor.
Step 3: Hydrogenation to this compound
The unsaturated carboxylic acid is dissolved in a suitable solvent (e.g., ethanol/water mixture) and subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C).[6] The reaction is monitored until the starting material is consumed.
Step 4: Purification
The final product is isolated by filtering off the catalyst and removing the solvent. Further purification can be achieved by recrystallization or column chromatography.
Spectroscopic Characterization
| Spectroscopic Data (Predicted and from Analogs) | |
| ¹H NMR | Protons on the bicyclic core are expected in the range of 1.0-4.5 ppm. The protons adjacent to the oxygen atom would be deshielded and appear at the lower end of this range. The carboxylic acid proton will be a broad singlet, typically above 10 ppm. |
| ¹³C NMR | The carbon atoms of the bicyclic core are expected in the aliphatic region (20-80 ppm). The carbonyl carbon of the carboxylic acid will be significantly downfield (>170 ppm). |
| IR Spectroscopy | A broad O-H stretch for the carboxylic acid will be prominent around 2500-3300 cm⁻¹. A strong C=O stretch for the carbonyl group will appear around 1700 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ would be expected at m/z 129.0546. |
Reactivity and Applications in Drug Discovery
The rigid bicyclo[3.1.0]hexane scaffold is a key feature that medicinal chemists leverage to impart favorable properties to drug candidates.[2][7] The carboxylic acid functional group provides a convenient handle for further synthetic modifications, such as amide bond formation to incorporate the scaffold into larger molecules.
Targeted Protein Degradation (TPD) and PROTACs
A particularly exciting application of this compound is in the field of targeted protein degradation, specifically in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
The linker component of a PROTAC is critical for its efficacy, and rigid linkers are often employed to pre-organize the molecule into a conformation favorable for forming the ternary complex between the target protein and the E3 ligase.[8] this compound serves as an excellent building block for such rigid linkers. Its carboxylic acid can be readily coupled to an amine-containing E3 ligase ligand or a linker extension, while the bicyclic core provides the desired conformational constraint.
Logical Flow of PROTAC Synthesis using the Bicyclic Scaffold
Caption: Incorporation of the bicyclic scaffold into a PROTAC molecule.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be taken when handling this compound. It should be handled in a well-ventilated fume hood, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for drug discovery. Its rigid, three-dimensional structure makes it an attractive replacement for planar aromatic rings, offering a pathway to improved drug-like properties. Its application in the rapidly evolving field of targeted protein degradation highlights its potential to contribute to the development of novel therapeutics. This guide provides a foundational understanding of this important scaffold, empowering researchers to explore its full potential in their scientific endeavors.
References
-
1-Supporting Information. (n.d.). Retrieved from [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Enantioselective Synthesis of (-)-Paeonilide. (n.d.). Publikationsserver der Universität Regensburg. Retrieved from [Link]
-
Donor-Acceptor-Cyclopropanes: Versatile Starting Materials for the Synthesis of Cyclic Structures. (2024). Retrieved from [Link]
-
Chemoselective formation of bicyclo[3.1.0]hexane derivatives 27... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. (n.d.). PMC. Retrieved from [Link]
-
Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. (n.d.). Biophysics Instrumentation Facility - University of Wisconsin–Madison. Retrieved from [Link]
-
Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists. (n.d.). PMC. Retrieved from [Link]
-
Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. (n.d.). MDPI. Retrieved from [Link]
- dirhodium(ii) tetrakis[methyl 2-pyrrolidone-5(r)-carboxylate. (n.d.). Organic Syntheses Procedure. Retrieved from http://www.orgsyn.org/demo.aspx?prep=CV9P0422
-
(1S,5R,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid. (n.d.). Angene Chemical. Retrieved from [Link]
-
Cycloisomerization of Enynones by Aluminum Halides: Construction of Bicyclo[3.1.0]hexanes with Introducing Halides. (2022). The Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. (n.d.). CONICET. Retrieved from [Link]
-
Cas 693248-53-2,3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. (n.d.). Retrieved from [Link]
- Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof. (n.d.). Google Patents.
-
Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. (2003). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. (2014). ResearchGate. Retrieved from [Link]
-
Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. (n.d.). National Academic Digital Library of Ethiopia. Retrieved from [Link]
Sources
- 1. (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (55780-88-6) for sale [vulcanchem.com]
- 2. Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
potential biological activity of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
An In-depth Technical Guide to the Biological Potential of the 2-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid Scaffold
Abstract
The quest for novel therapeutic agents is increasingly turning towards the exploration of unique, three-dimensional molecular scaffolds that can access novel chemical space and provide improved pharmacological properties. The rigid this compound core represents a fascinating and underexplored scaffold. While the parent molecule itself is primarily a synthetic intermediate, its derivatives have demonstrated significant potential in diverse therapeutic areas, most notably in neuroscience and infectious diseases. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of compounds derived from this intriguing bicyclic system, with a focus on metabotropic glutamate receptor (mGluR) agonists and novel oxazolidinone antimicrobials.
The 2-Oxabicyclo[3.1.0]hexane Scaffold: A Foundation for Innovation
The 2-oxabicyclo[3.1.0]hexane ring system is a conformationally constrained scaffold that offers a number of advantages in drug design. Its rigidity reduces the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity. The three-dimensional arrangement of substituents allows for precise vectoral orientation into binding pockets, a feature not easily achievable with more flexible or planar structures.
The carboxylic acid moiety at the 6-position provides a convenient handle for further synthetic elaboration, allowing for the introduction of a wide range of functional groups and the modulation of physicochemical properties. This versatility has made this compound a valuable building block in medicinal chemistry.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C6H8O3 |
| Molecular Weight | 128.127 g/mol [1] |
| CAS Number | 99418-15-2[1] |
Synthesis of the Core Scaffold
The synthesis of the this compound core can be achieved through various synthetic routes. One notable approach involves the cyclopropanation of a dihydrofuran precursor. The following is a representative synthetic workflow.
Caption: A generalized workflow for the synthesis of the core scaffold.
Detailed Protocol: Synthesis from a Dihydrofuran Precursor
-
Cyclopropanation: To a solution of the dihydrofuran precursor in a suitable solvent (e.g., dichloromethane), add a solution of diethylzinc followed by diiodomethane at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting bicyclic intermediate by column chromatography.
-
Oxidation: Dissolve the purified intermediate in a mixture of acetonitrile, carbon tetrachloride, and water. Add sodium periodate and a catalytic amount of ruthenium(III) chloride. Stir the reaction at room temperature for 2-4 hours.
-
Workup and Isolation: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound. Further purification can be achieved by recrystallization.
Case Study 1: Modulators of Metabotropic Glutamate Receptors
The bicyclo[3.1.0]hexane scaffold has proven to be an excellent template for the design of potent and selective agonists for group II metabotropic glutamate receptors (mGlu2 and mGlu3). These receptors are implicated in a variety of neurological and psychiatric disorders, including anxiety, schizophrenia, and epilepsy. The constrained nature of the scaffold mimics the bioactive conformation of glutamate, leading to high affinity for the receptor.
Key Derivatives and Biological Activity
Two of the most well-studied derivatives are LY354740 and LY379268.
-
LY354740 ((1S,2S,5R,6S)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid): This compound is a potent and highly selective group II mGluR agonist.[2][3][4] It has demonstrated anxiolytic and anticonvulsant properties in animal models and is orally active.[5][6]
-
LY379268 ((1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid): A close analog of LY354740, LY379268 is also a highly potent and selective group II mGluR agonist.[7] It has shown neuroprotective effects in models of global ischemia.[7]
| Compound | Target | EC50 (nM) | In Vivo Activity |
| LY354740 | mGlu2 | 5.1[3] | Anxiolytic, Anticonvulsant[5][6] |
| mGlu3 | 24.3[3] | ||
| LY379268 | mGlu2 | 2.69 | Neuroprotective[7] |
| mGlu3 | 4.48 |
Mechanism of Action: mGluR Signaling
Group II mGluRs are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP pathway ultimately affects the activity of various downstream effectors, including ion channels and transcription factors, leading to a dampening of neuronal excitability.
Caption: Signaling pathway of group II mGluR agonists.
Case Study 2: Novel Antimicrobial Agents
The bicyclo[3.1.0]hexane scaffold has also been incorporated into the structure of oxazolidinone antibiotics, a class of drugs that includes linezolid. These novel derivatives have shown enhanced potency against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), as well as some Gram-negative organisms.[8][9]
(Azabicyclo[3.1.0]hexylphenyl)oxazolidinones
By replacing the morpholine ring of linezolid with a substituted azabicyclo[3.1.0]hexyl ring system, researchers have developed compounds with improved antibacterial activity.[8] One such analog, bearing a carboxylic acid group on the azabicyclic ring, was found to be four times more potent than linezolid against key pathogens.[8]
| Organism | Linezolid MIC (µg/mL) | Azabicyclic Acid Analog MIC (µg/mL) |
| S. aureus | ≤ 4 | ≤ 1[8] |
| S. pneumoniae | ≤ 4 | ≤ 1[8] |
| E. faecalis | ≤ 4 | ≤ 1[8] |
| H. influenzae | 8 | 4[8] |
Mechanism of Action: Inhibition of Protein Synthesis
Oxazolidinones inhibit bacterial protein synthesis at a very early stage: the formation of the initiation complex. They bind to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, which is essential for the translation of mRNA into proteins. This unique mechanism of action means that there is no cross-resistance with other classes of antibiotics.
Caption: Mechanism of action of oxazolidinone antibiotics.
Future Directions
The successful application of the this compound scaffold in the development of mGluR agonists and antimicrobial agents suggests that this is a privileged scaffold with broad therapeutic potential. Future research could explore its application in other areas, such as:
-
Antiviral agents: The rigid scaffold could be used to design inhibitors of viral proteases or polymerases.
-
Anticancer agents: Derivatives could be designed to target kinases or other enzymes involved in cancer cell proliferation.
-
Modulators of other CNS targets: The scaffold's ability to mimic the conformation of endogenous ligands could be exploited to design modulators of other neurotransmitter receptors.
References
-
Conformational constraint in oxazolidinone antibacterials. Synthesis and structure-activity studies of (azabicyclo[3.1.0]hexylphenyl)oxazolidinones - PubMed. [Link]
-
Bicyclo[3.1.0]hexane containing oxazolidinone antibiotics and derivatives thereof - Eureka. [Link]
-
Synthesis and structure-activity relationship studies of highly potent novel oxazolidinone antibacterials - PubMed. [Link]
-
Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI. [Link]
-
Anxiolytic and side-effect profile of LY354740: a potent, highly selective, orally active agonist for group II metabotropic glutamate receptors - PubMed. [Link]
-
LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed. [Link]
-
Potent, stereoselective, and brain region selective modulation of second messengers in the rat brain by (+)LY354740, a novel group II metabotropic glutamate receptor agonist - PubMed. [Link]
-
Conformational Constraint in Oxazolidinone Antibacterials. Synthesis and Structure−Activity Studies of (Azabicyclo[3.1.0]hexylphenyl)oxazolidinones | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Compound | AntibioticDB. [Link]
-
This compound, min 97%, 1 gram - CP Lab Safety. [Link]
- US7279494B2 - Antimicrobial [3.1.
- WO2006038100A1 - Oxazolidinone derivatives as antimicrobials - Google P
-
Synthesis, in Vitro Pharmacology, Structure−Activity Relationships, and Pharmacokinetics of 3-Alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives as Potent and Selective Group II Metabotropic Glutamate Receptor Antagonists | Request PDF. [Link]
-
Synthesis, in vitro pharmacology, and structure-activity relationships of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as mGluR2 antagonists - PubMed. [Link]
-
Synthesis, Pharmacological Characterization, and Molecular Modeling of Heterobicyclic Amino Acids Related to (+)-2-Aminobicyclo[3.1.0]hexane- 2,6-dicarboxylic Acid (LY354740): Identification of Two New Potent, Selective, and Systemically Active Agonists for Group II Metabotropic Glutamate Receptors | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Synthesis, in Vitro Pharmacology, Structure-Activity Relationships, and Pharmacokinetics of 3-Alkoxy-2-amino-6-fluorobicyclo. [Link]
-
Synthesis, in Vitro Pharmacology, Structure−Activity Relationships, and Pharmacokinetics of 3-Alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives as Potent and Selective Group II Metabotropic Glutamate Receptor Antagonists - Journal of Medicinal Chemistry - Figshare. [Link]
-
Computational Drug Design Applied to the Study of Metabotropic Glutamate Receptors. [Link]
-
Design, Synthesis, and Pharmacological Characterization of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): A Potent, Selective, and Orally Active Group 2 Metabotropic Glutamate Receptor Agonist Possessing Anticonvulsant and Anxiolytic Properties | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties - PubMed. [Link]
-
Design, Synthesis, and Pharmacological Characterization of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): A Potent, Selective, and Orally Active Group 2 Metabotropic Glutamate Receptor Agonist Possessing Anticonvulsant and Anxiolytic Properties - Sci-Hub. [Link]
-
Activation of metabotropic glutamate receptor 3 modulates thalamo-accumbal transmission and rescues schizophrenia-like physiological and behavioral deficits - PubMed Central. [Link]
-
Group II Metabotropic Glutamate Receptors as Targets for Novel Antipsychotic Drugs. [Link]
-
LY-379,268 - Wikipedia. [Link]
-
Document: Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, sele... - ChEMBL - EMBL-EBI. [Link]
-
Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC. [Link]
-
Neuroprotective Effects of LY379268, a Selective mGlu2/3 Receptor Agonist: Investigations into Possible Mechanism of Action In Vivo - ResearchGate. [Link]
-
Progress toward advanced understanding of metabotropic glutamate receptors: structure, signaling and therapeutic indications - PubMed Central. [Link]
-
Metabotropic Glutamate Receptors as Therapeutic Targets for Schizophrenia - PMC. [Link]
-
Metabotropic Glutamate Receptors: Potential Drug Targets for Psychiatric Disorders - Semantic Scholar. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. LY 354740 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 3. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic and side-effect profile of LY354740: a potent, highly selective, orally active agonist for group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Design, Synthesis, and Pharmacological Characterization of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): A Potent, Selective, and Orally Active Group 2 Metabotropic Glutamate Receptor Agonist Possessing Anticonvulsant and Anxiolytic Properties / Journal of Medicinal Chemistry, 1997 [sci-hub.box]
- 7. rndsystems.com [rndsystems.com]
- 8. Conformational constraint in oxazolidinone antibacterials. Synthesis and structure-activity studies of (azabicyclo[3.1.0]hexylphenyl)oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US7279494B2 - Antimicrobial [3.1.0] bicyclohexylphenyl-oxazolidinone derivatives and analogues - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Proposed Protocol for the Synthesis of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
Abstract
This document provides a detailed, research-level experimental protocol for the synthesis of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, a constrained bicyclic scaffold of interest in medicinal chemistry and materials science. As a direct, established protocol for this specific molecule is not widely reported, this guide presents a robust and chemically sound two-step synthetic sequence. The proposed pathway begins with the rhodium-catalyzed cyclopropanation of 2,5-dihydrofuran using ethyl diazoacetate to form an ester intermediate. This is followed by a standard saponification to yield the target carboxylic acid. This application note provides step-by-step procedures, mechanistic insights, safety protocols for handling hazardous reagents, and methods for characterization.
Introduction and Scientific Background
The 2-oxabicyclo[3.1.0]hexane scaffold represents a conformationally restricted analog of tetrahydrofuran and cyclopentane rings. Such rigid structures are valuable tools in drug discovery for probing ligand-receptor interactions and for optimizing the pharmacokinetic properties of bioactive molecules. The carboxylic acid functionality at the C-6 position provides a versatile handle for further derivatization, such as amide bond formation or esterification, enabling its use as a key building block in complex molecule synthesis.
The synthetic strategy outlined herein leverages a powerful and well-established transformation: the transition metal-catalyzed reaction of a diazo compound with an alkene to form a cyclopropane.[1] Specifically, we propose the use of a rhodium(II) catalyst, such as dirhodium tetraacetate, to mediate the reaction between 2,5-dihydrofuran and ethyl diazoacetate (EDA).[1][2] This reaction proceeds via a rhodium carbene intermediate, which adds across the double bond of the dihydrofuran in a concerted, stereospecific manner to generate the bicyclic ester.[1][3] The subsequent hydrolysis of the ethyl ester to the final carboxylic acid is a fundamental and high-yielding organic transformation.[4][5][6]
Overall Reaction Scheme
The proposed two-step synthesis is illustrated below.
Caption: Overall synthetic route from 2,5-dihydrofuran to the target acid.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier (Example) | Key Safety Note |
| 2,5-Dihydrofuran | ≥99% | Sigma-Aldrich | Highly flammable |
| Ethyl Diazoacetate (EDA) | Stabilized solution in DCM | Sigma-Aldrich | Toxic, Potentially Explosive [7][8][9] |
| Dirhodium(II) tetraacetate | 98% | Strem Chemicals | - |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Acros Organics | Volatile, suspected carcinogen |
| Lithium Hydroxide (LiOH) | Monohydrate, ≥98% | Fisher Scientific | Caustic |
| Tetrahydrofuran (THF) | HPLC Grade | VWR | Flammable, peroxide-former |
| Diethyl Ether | Anhydrous | J.T. Baker | Highly flammable, peroxide-former |
| Hydrochloric Acid (HCl) | 1M aqueous solution | - | Corrosive |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | - | - |
| Silica Gel | 230-400 mesh | - | Inhalation hazard |
| Equipment |
| Schlenk line or nitrogen/argon manifold |
| Syringe pump |
| Magnetic stir plates with heating capability |
| Standard laboratory glassware (round-bottom flasks, condensers, etc.) |
| Rotary evaporator |
| Thin-Layer Chromatography (TLC) plates and chamber |
| Flash column chromatography setup |
| Standard safety equipment (fume hood, safety glasses, lab coat, gloves) |
Experimental Protocols
PART A: Synthesis of Ethyl 2-Oxabicyclo[3.1.0]hexane-6-carboxylate
Mechanistic Rationale: This reaction is a classic metal-catalyzed cyclopropanation.[1] Dirhodium tetraacetate reacts with ethyl diazoacetate to form a transient rhodium-carbene complex after the expulsion of nitrogen gas.[3] This electrophilic carbene is then transferred to the electron-rich double bond of 2,5-dihydrofuran to form the cyclopropane ring. The use of a syringe pump for the slow addition of EDA is critical to maintain a low concentration of the diazo compound, preventing its dimerization and ensuring a controlled, safe reaction.[10]
Caption: Workflow for the rhodium-catalyzed cyclopropanation step.
Step-by-Step Procedure:
-
Setup: Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser under a nitrogen inlet, and a rubber septum. Ensure all glassware is oven-dried and cooled under a stream of nitrogen.
-
Reagent Charging: To the flask, add 2,5-dihydrofuran (5.0 g, 71.3 mmol, 1.5 equiv.) and dirhodium(II) tetraacetate (0.105 g, 0.238 mmol, 0.005 equiv.). Add 100 mL of anhydrous dichloromethane (DCM).
-
EDA Preparation & Addition: In a separate flask, prepare a solution of ethyl diazoacetate (5.42 g, 47.5 mmol, 1.0 equiv.) in 50 mL of anhydrous DCM. Load this solution into a gas-tight syringe and place it on a syringe pump.
-
Reaction Initiation: Pierce the septum on the reaction flask with the syringe needle. Begin the slow addition of the EDA solution over a period of 4-6 hours with vigorous stirring. Maintain the nitrogen atmosphere. An evolution of N₂ gas will be observed.
-
Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Monitor the reaction by TLC (e.g., 10% Ethyl Acetate in Hexanes) until the starting alkene is consumed.
-
Work-up: Concentrate the reaction mixture in vacuo using a rotary evaporator. Caution: Do not heat the flask excessively due to the potential presence of unreacted EDA.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15%). Combine the fractions containing the product and remove the solvent under reduced pressure to yield Ethyl 2-Oxabicyclo[3.1.0]hexane-6-carboxylate as a colorless oil.
PART B: Saponification to this compound
Mechanistic Rationale: Saponification is the base-mediated hydrolysis of an ester.[5][6] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, expelling an ethoxide leaving group to form the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the water-soluble carboxylate salt.[5] A final acidification step is required to protonate the carboxylate, yielding the neutral carboxylic acid which can then be extracted into an organic solvent.[4]
Step-by-Step Procedure:
-
Setup: In a 250 mL round-bottom flask, dissolve the ester intermediate (e.g., 5.0 g, 32.0 mmol) in a mixture of tetrahydrofuran (THF, 60 mL) and water (30 mL).
-
Hydrolysis: Add lithium hydroxide monohydrate (2.68 g, 64.0 mmol, 2.0 equiv.) to the solution. Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting ester is no longer visible.
-
Solvent Removal: Remove the THF from the reaction mixture using a rotary evaporator.
-
Acidification & Extraction: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl with stirring until the pH of the solution is ~2. A white precipitate may form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound, typically as a white solid. The product can be further purified by recrystallization if necessary.
Characterization
The identity and purity of the intermediate ester and final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
FT-IR Spectroscopy: To identify key functional groups (e.g., C=O stretch of the ester at ~1730 cm⁻¹, broad O-H and C=O stretch of the carboxylic acid at ~3000 cm⁻¹ and ~1700 cm⁻¹, respectively).
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
Safety and Hazard Mitigation
Ethyl Diazoacetate (EDA) is a hazardous substance requiring strict safety protocols.
-
Toxicity and Carcinogenicity: EDA is toxic and a suspected carcinogen.[11] Always handle it in a well-ventilated chemical fume hood.[7] Use appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[11]
-
Explosion Hazard: Diazo compounds are potentially explosive and can decompose violently with heat, shock, or in the presence of strong acids.[7][8][9] Avoid distillation of neat EDA.[8] Use solutions of EDA and avoid temperatures above 35-40 °C during solvent removal.[7]
-
Waste Disposal: Unused EDA and contaminated materials must be quenched and disposed of according to institutional safety guidelines. A common method is slow addition to a stirred solution of acetic acid.
References
- Metal-catalyzed cyclopropanations. (n.d.). In Wikipedia. Retrieved January 19, 2026.
-
Maxwell, J. L., Brown, K. C., Bartley, D. W., & Kodadek, T. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Science, 256(5063), 1544–1547. URL: [Link]
-
Rosenberg, M. L., Krapp, A., & Tilset, M. (2011). On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study. Organometallics, 30(24), 6562–6571. URL: [Link]
-
Lindsay, V. N., Lin, W., & Charette, A. B. (2010). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 1(5), 583-587. URL: [Link]
-
Li, M., & Wang, J. (2015). Mechanism of Rhodium-Catalyzed Cyclopropanation/Cyclization of Allenynes. Organic Letters, 17(8), 1918–1921. URL: [Link]
-
McCarthy, J. R., Sunkara, P. S., Matthews, D. P., Edwards, M. L., Prakash, N. J., Bowlin, T. L., & Sjoerdsma, A. (1992). Synthesis of 3'-deoxynucleosides with 2-oxabicyclo[3.1.0]hexane sugar moieties: addition of difluorocarbene to a 3',4'-unsaturated uridine derivative and 1,2-dihydrofurans derived from d- and l-xylose. The Journal of Organic Chemistry, 57(1), 17-23. URL: [Link]
-
Searle, N. E. (1955). Ethyl Diazoacetate. Organic Syntheses, 35, 59. URL: [Link]
-
Agrofoglio, L. A., Gillaizeau, I., & Saito, Y. (2006). Synthesis of Nucleoside Analogues Bearing the Five Naturally Occurring Nucleic Acid Bases Built on a 2-Oxabicylo[3.1.0]hexane Scaffold. European Journal of Organic Chemistry, 2006(15), 3465-3472. URL: [Link]
-
Saponification-Typical procedures. (2024). Operachem. Retrieved January 19, 2026. URL: [Link]
-
Basic Hydrolysis of Esters – Saponification. (2022). Master Organic Chemistry. Retrieved January 19, 2026. URL: [Link]
-
Clark, J. D., Shah, A. S., & Peterson, J. C. (2002). A safe and practical procedure to prepare ethyl diazoacetate. Organic Process Research & Development, 6(5), 732-735. URL: [Link]
-
Saponification. (2023). Chemistry LibreTexts. Retrieved January 19, 2026. URL: [Link]
-
Womack, E. B., & Nelson, A. B. (1944). Ethyl Diazoacetate. Organic Syntheses, 24, 56. URL: [Link]
-
Ethyl diazoacetate. (n.d.). In Wikipedia. Retrieved January 19, 2026. URL: [Link]
-
Ethyl diazoacetate Safety Data Sheet. (2015). Capot Chemical. URL: [Link]
Sources
- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saponification-Typical procedures - operachem [operachem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Ethyl diazoacetate - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. capotchem.com [capotchem.com]
Application Notes & Protocols: The Strategic Use of 2-Oxabicyclo[3.1.0]hexane Scaffolds in the Synthesis of Conformationally Locked Nucleoside Analogues
Abstract: Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. Their efficacy is often dictated by their three-dimensional shape, specifically the pucker of the pseudosugar ring, which exists in a dynamic equilibrium between 'North' (N) and 'South' (S) conformations. To enhance therapeutic potential and target selectivity, medicinal chemists employ conformationally locked nucleosides that favor one state. This guide provides an in-depth exploration of the 2-oxabicyclo[3.1.0]hexane framework as a rigid 'North'-type scaffold. We detail the synthetic rationale, provide robust protocols for the coupling of this pseudosugar with nucleobases, and present key data on the biological activity of the resulting analogues.
The Principle of Conformational Locking: A Paradigm in Nucleoside Drug Design
Natural nucleosides in solution are conformationally flexible, with their five-membered furanose ring rapidly interconverting between two major puckered states: the C3'-endo ('North') and C2'-endo ('South') conformations. This dynamic equilibrium is described by the pseudorotational cycle.[1] While this flexibility is essential for biological processes, it also means that only a fraction of the nucleoside population may be in the optimal conformation for binding to a specific viral or cellular enzyme at any given time.
The central hypothesis of conformational locking is that by restricting the pseudosugar to a single, biologically relevant conformation, we can significantly enhance binding affinity and selectivity, leading to more potent and less toxic therapeutic agents.[1] The bicyclo[3.1.0]hexane system, which features a fused cyclopropane ring, has proven to be an exceptional scaffold for achieving this goal.[2] The inherent strain of the three-membered ring forces the five-membered ring into a fixed "envelope" conformation. The 2-oxabicyclo[3.1.0]hexane scaffold, specifically, acts as a superior mimic of the natural ribose sugar, reintroducing the crucial oxygen atom that can participate in hydrogen bonding within an enzyme's active site.[3]
The Key Building Block: 2-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid and its Derivatives
The synthesis of these conformationally locked nucleosides begins with a suitably functionalized bicyclic precursor. This compound[4] and its alcohol derivatives are versatile starting points. The synthesis of these scaffolds often involves a key cyclopropanation step, such as the Simmons-Smith reaction on an unsaturated furanoid precursor.[5][6] This approach allows for the stereocontrolled installation of the cyclopropane ring, which is critical for establishing the desired 'North' or 'South' topology.
Caption: General synthetic workflow for 2-oxabicyclo[3.1.0]hexane nucleosides.
Core Protocol: Mitsunobu Coupling of Bicyclic Alcohols with Nucleobases
The Mitsunobu reaction is the cornerstone for coupling the bicyclic alcohol precursor with a desired nucleobase.[3] This reaction proceeds via an SN2 mechanism, leading to a complete inversion of stereochemistry at the alcohol's chiral center.[7] This is a critical consideration in the design of the synthesis to ensure the final product has the correct stereochemical configuration.
Causality Behind Experimental Choices:
-
Reagents: Triphenylphosphine (PPh₃) acts as the reducing agent and activates the alcohol. Diethyl azodicarboxylate (DEAD) or the less hazardous diisopropyl azodicarboxylate (DIAD) are the oxidizing agents that drive the reaction.[7][8]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent as it effectively dissolves all reactants and intermediates without interfering with the reaction mechanism.[7][8]
-
Temperature: The reaction is initiated at 0°C to control the exothermic formation of the initial betaine intermediate between PPh₃ and DEAD/DIAD. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.[7][8]
-
Order of Addition: Typically, the alcohol, nucleobase, and PPh₃ are mixed first, followed by the slow, dropwise addition of DEAD/DIAD. This prevents the premature consumption of reagents and minimizes side reactions.[8] For particularly hindered alcohols, pre-forming the betaine (mixing PPh₃ and DEAD first) before adding the alcohol and nucleophile may improve yields.[7]
Caption: Key steps in the Mitsunobu reaction mechanism for nucleoside synthesis.
Protocol 1: General Procedure for Mitsunobu Coupling
This protocol is a generalized procedure based on multiple reports.[1][3][9] Researchers should optimize conditions for their specific substrates.
-
Preparation: In a flame-dried, round-bottom flask under an argon or nitrogen atmosphere, dissolve the 2-oxabicyclo[3.1.0]hexane alcohol derivative (1.0 equiv), the desired purine or pyrimidine nucleobase (1.2-1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF (approx. 0.1 M solution with respect to the alcohol).
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the cooled solution over 10-15 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol and the formation of a new, typically higher Rf spot for the product, as well as the formation of triphenylphosphine oxide (TPPO) as a byproduct.
-
Workup: a. Concentrate the reaction mixture under reduced pressure to remove the THF. b. Redissolve the residue in a suitable solvent like ethyl acetate or dichloromethane. c. The major byproducts, TPPO and the reduced hydrazine, have different solubilities than the desired product. Much of the TPPO can often be precipitated by adding a non-polar solvent like hexanes and removed by filtration.
-
Purification: Purify the crude product using silica gel column chromatography. A gradient elution system, typically starting with hexanes/ethyl acetate, is effective for separating the desired nucleoside analogue from residual byproducts.
Field Insights & Troubleshooting
-
Purine Regioselectivity: For purine bases, alkylation typically occurs at the N-9 position, which is desired for mimicking natural nucleosides. However, minor formation of the N-7 isomer can occur. Chromatographic purification is usually sufficient to separate these isomers.[3]
-
Pyrimidine Instability: When using pyrimidine bases (e.g., thymine, uracil), the resulting nucleoside analogues can be unstable, especially under basic deprotection conditions (like methanolic ammonia). The pyrimidine base can facilitate an intramolecular nucleophilic attack, leading to the opening of the epoxide or cyclopropane ring.[1] This is a critical consideration, and milder deprotection strategies may be required.
-
Hindered Alcohols: The bicyclic alcohol is a sterically hindered secondary alcohol. If yields are low, using a more acidic nucleophile (e.g., a modified nucleobase with a lower pKa) or a modified Mitsunobu protocol designed for hindered alcohols may be beneficial.[3]
Data Presentation: Characterization & Biological Activity
The synthesized nucleoside analogues are characterized using standard analytical techniques.
Spectroscopic Data
-
¹H NMR: A key diagnostic signal for successful coupling in bicyclo[3.1.0]hexane nucleosides is the characteristic doublet for the pseudoanomeric proton (H-1'), typically found between δ 4.7-5.3 ppm. The coupling constant for this proton provides information about the conformation of the bicyclic system.[1]
-
¹³C NMR & Mass Spectrometry: These techniques are used to confirm the molecular weight and overall structure of the final compounds.[8][10][11][12]
Table 1: Representative Biological Activity of Bicyclo[3.1.0]hexane Nucleoside Analogues
The true value of this synthetic strategy is realized in the biological activity of the resulting compounds. The 'North' conformation imposed by the 2-oxabicyclo[3.1.0]hexane scaffold has proven highly favorable for interaction with specific biological targets.
| Compound Class | Target | Key Analogue | Activity Metric | Value | Reference |
| Antiviral | Epstein-Barr Virus (EBV) | Deoxyguanosine Analogue | Antiviral Activity | Active | [1] |
| P2Y₁ Receptor | Human P2Y₁ Receptor | MRS2500 ((N)-methanocarba) | Binding Affinity (Kᵢ) | 0.78 nM | [13] |
| P2Y₁ Receptor | Human P2Y₁ Receptor | MRS2365 ((N)-methanocarba) | Agonist Potency (EC₅₀) | 0.4 nM | [13] |
| A₃ Adenosine Receptor | Human A₃ Receptor | (N)-methanocarba-adenosine | Binding Affinity (Kᵢ) | ~1-2 nM | [5] |
Note: (N)-methanocarba analogues are carbocyclic (lacking the 2-oxa position) but are the most extensively studied bicyclo[3.1.0]hexane systems, providing a strong rationale for the potential of their 2-oxa counterparts.
Conclusion and Future Directions
The use of this compound and its derivatives provides a powerful and rational approach to the synthesis of conformationally locked nucleoside analogues. By rigidly fixing the pseudosugar moiety in a 'North'-type conformation, these scaffolds enable the design of highly potent and selective modulators of key biological targets, from viral polymerases to G-protein coupled receptors. The robust Mitsunobu coupling protocol serves as a reliable method for accessing a diverse library of these analogues. While challenges such as the stability of pyrimidine derivatives persist, ongoing research into milder reaction conditions and novel bicyclic scaffolds continues to expand the therapeutic potential of this remarkable class of molecules.
References
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. Available from: [Link]
-
Organic Synthesis. Mitsunobu reaction. Available from: [Link]
-
Jacobson, K. A., et al. (2006). Agonists and antagonists for P2 receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 372(5-6), 345-358. Available from: [Link]
-
Comin, M. J., et al. (2003). Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. Tetrahedron, 59(3), 295-301. Available from: [Link]
-
Jacobson, K. A. (2020). John Daly Lecture: Structure-guided Drug Design for Adenosine and P2Y Receptors. Journal of Caffeine and Adenosine Research, 10(4), 133-153. Available from: [Link]
-
Cristalli, G., et al. (2008). Conformationally Locked Carbocyclic Nucleosides: Synthesis of the 1-Methyl-6-oxabicyclo[3.1.0]hexane Scaffold. European Journal of Organic Chemistry, 2008(12), 2115-2121. Available from: [Link]
-
Choi, Y., et al. (2011). Synthesis of enantiomerically pure d- and l-bicyclo[3.1.0]hexenyl carbanucleosides and their antiviral evaluation. Bioorganic & Medicinal Chemistry Letters, 21(16), 4845-4848. Available from: [Link]
-
Munir, R., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. Available from: [Link]
-
Jacobson, K. A., et al. (2021). Expanding the repertoire of methanocarba nucleosides from purinergic signaling to diverse targets. RSC Medicinal Chemistry, 12(8), 1277-1295. Available from: [Link]
-
Clendinen, C. S., et al. (2016). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Metabolites, 6(4), 41. Available from: [Link]
-
Alves, F. C., et al. (2021). Mass spectrometry based analysis of nucleotides, nucleosides, and nucleobases-application to feed supplements. Food Research International, 147, 110515. Available from: [Link]
-
Nagana Gowda, G. A., & Raftery, D. (2017). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Journal of Biological Methods, 4(2), e75. Available from: [Link]
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Expanding the repertoire of methanocarba nucleosides from purinergic signaling to diverse targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (55780-88-6) for sale [vulcanchem.com]
- 10. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. informaticsjournals.co.in [informaticsjournals.co.in]
- 13. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid in Drug Discovery
Introduction: Embracing Conformational Rigidity in Neurotransmitter Analog Design
In the landscape of modern drug discovery, the principle of conformational restriction has emerged as a powerful strategy to enhance the potency, selectivity, and pharmacokinetic profiles of therapeutic agents. By locking a flexible pharmacophore into its bioactive conformation, we can significantly improve its interaction with the biological target and reduce off-target effects. This application note delves into the utility of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid , a unique and rigid scaffold, as a cornerstone for the design of novel therapeutics, particularly as constrained analogs of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).
The inherent flexibility of GABA allows it to bind to multiple receptors, leading to a broad spectrum of physiological effects.[1] However, for targeted therapeutic intervention, this promiscuity can be a significant drawback. The development of gabapentin and pregabalin, blockbuster drugs for neuropathic pain and epilepsy, highlighted the therapeutic potential of conformationally restricted GABA analogs. These drugs, while not directly interacting with GABA receptors, bind with high affinity to the α2δ-1 subunit of voltage-gated calcium channels, a mechanism that is central to their efficacy.[2][3] The 2-Oxabicyclo[3.1.0]hexane scaffold provides a novel and synthetically accessible platform to expand upon this concept, offering a structurally distinct yet functionally analogous approach to modulate neuronal excitability.
This guide will provide a comprehensive overview of the application of this compound in drug discovery, from the rationale behind its use and detailed synthetic protocols to methods for biological evaluation.
The Scientific Rationale: Why 2-Oxabicyclo[3.1.0]hexane?
The design of novel gabapentinoids hinges on mimicking the bioactive conformation of GABA that interacts with the α2δ-1 subunit. The 2-Oxabicyclo[3.1.0]hexane core offers several advantages as a scaffold for this purpose:
-
Conformational Lock: The fused cyclopropane and oxetane rings create a rigid bicyclic system that severely restricts the rotational freedom of the molecule. This pre-organizes the key pharmacophoric elements—the carboxylic acid and the (to be installed) aminomethyl group—into a specific spatial arrangement, potentially enhancing binding affinity for the target.
-
Structural Novelty: This scaffold provides a unique chemical space compared to existing gabapentinoids, offering opportunities for novel intellectual property and potentially altered pharmacological profiles.
-
Modulation of Physicochemical Properties: The presence of the oxygen atom in the bicyclic system can influence polarity and hydrogen bonding potential, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[4]
The central hypothesis is that by utilizing the 2-Oxabicyclo[3.1.0]hexane scaffold, we can design and synthesize novel GABA analogs with superior affinity for the α2δ-1 subunit, leading to enhanced efficacy in preclinical models of neuropathic pain and epilepsy.
Synthetic Pathways and Protocols
The synthesis of GABA analogs based on the 2-Oxabicyclo[3.1.0]hexane scaffold can be approached in a systematic manner. Below are detailed protocols for the synthesis of the core scaffold and its subsequent elaboration into the target aminomethyl derivative.
Part 1: Enantioselective Synthesis of (1R,5S,6R)-2-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid
An enantioselective synthesis is crucial for probing the stereospecific interactions with the biological target. The following protocol is a representative method adapted from literature procedures for the synthesis of related bicyclic systems.
Experimental Protocol: Synthesis of (1R,5S,6R)-2-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid
-
Step 1: Asymmetric Cyclopropanation. This key step establishes the stereochemistry of the bicyclic core. A chiral catalyst is employed to direct the diastereoselective addition of a carbene to a suitable olefin precursor.
-
Reaction: To a solution of 2,5-dihydrofuran in dichloromethane (CH₂Cl₂) at -78 °C under an argon atmosphere, add a chiral copper(I) catalyst (e.g., Cu(I)-bis(oxazoline) complex).
-
Slowly add a solution of ethyl diazoacetate over 2 hours.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ethyl (1R,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate by column chromatography on silica gel.
-
-
Step 2: Saponification. The ethyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Reaction: Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Acidify the reaction mixture to pH 2 with 1M hydrochloric acid (HCl).
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (1R,5S,6R)-2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid as a white solid.
-
Caption: Synthetic workflow for the core scaffold.
Part 2: Conversion to the GABA Analog
The carboxylic acid is then converted to the key aminomethyl group to yield the final GABA analog.
Experimental Protocol: Synthesis of (1R,5S,6R)-6-(aminomethyl)-2-oxabicyclo[3.1.0]hexane
-
Step 1: Curtius Rearrangement. This is a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.
-
Reaction: To a solution of (1R,5S,6R)-2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid in anhydrous toluene, add diphenylphosphoryl azide (DPPA) and triethylamine (TEA).
-
Heat the reaction mixture to 80 °C for 2 hours.
-
Add tert-butanol and continue heating at 80 °C for 16 hours to form the Boc-protected amine intermediate.
-
Cool the reaction mixture, dilute with ethyl acetate, wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Boc Deprotection. The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions.
-
Reaction: Dissolve the purified Boc-protected amine from Step 1 in a solution of trifluoroacetic acid (TFA) in CH₂Cl₂ (1:1).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and lyophilize to obtain the target GABA analog as its trifluoroacetate salt.
-
Caption: Conversion of the carboxylic acid to the GABA analog.
Biological Evaluation: Assessing Target Engagement and Efficacy
The biological activity of the synthesized GABA analogs is evaluated through a series of in vitro and in vivo assays to determine their affinity for the α2δ-1 subunit and their potential therapeutic efficacy.
In Vitro Binding Assay: Quantifying Affinity for the α2δ-1 Subunit
A radioligand binding assay is the gold standard for determining the binding affinity of a compound for its target. The following protocol outlines a competitive binding assay using [³H]-gabapentin.
Protocol: [³H]-Gabapentin Competitive Binding Assay
-
Membrane Preparation:
-
Homogenize rat or porcine cerebral cortex tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), [³H]-gabapentin (at a concentration near its Kd, e.g., 10 nM), and varying concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
For the determination of non-specific binding, use a high concentration of unlabeled gabapentin (e.g., 100 µM).
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-gabapentin) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the [³H]-Gabapentin binding assay.
In Vivo Efficacy Models: Assessing Therapeutic Potential
Compounds that demonstrate high affinity for the α2δ-1 subunit in vitro should be advanced to in vivo models of neuropathic pain to assess their therapeutic potential.
Commonly Used In Vivo Models of Neuropathic Pain:
-
Chung Model (Spinal Nerve Ligation): In this model, the L5 and L6 spinal nerves are tightly ligated, leading to the development of tactile allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful stimulus) in the ipsilateral hind paw.[1]
-
Chronic Constriction Injury (CCI) Model: This model involves loosely ligating the sciatic nerve, which also results in the development of allodynia and hyperalgesia.
-
Diabetic Neuropathy Model: This model is induced by the administration of streptozotocin, which destroys pancreatic beta cells and leads to hyperglycemia and the subsequent development of neuropathic pain.[4][5]
Protocol: Assessment of Anti-Allodynic Effects in the Chung Model
-
Induction of Neuropathy: Perform the spinal nerve ligation surgery on anesthetized rats.
-
Baseline Measurement: Before drug administration, assess the baseline mechanical withdrawal threshold using von Frey filaments.
-
Drug Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
Post-Treatment Measurement: At various time points after drug administration, re-assess the mechanical withdrawal threshold.
-
Data Analysis: A significant increase in the mechanical withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an anti-allodynic effect.
Table 1: Representative Data for a Novel 2-Oxabicyclo[3.1.0]hexane-based GABA Analog
| Compound | α2δ-1 Ki (nM) | Mechanical Withdrawal Threshold (g) in Chung Model (at 10 mg/kg, i.p.) |
| Gabapentin | 45.2 | 12.5 ± 1.8 |
| Compound X | 8.7 | 14.2 ± 2.1 |
| Vehicle | - | 3.5 ± 0.5 |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of a new generation of conformationally restricted GABA analogs targeting the α2δ-1 subunit of voltage-gated calcium channels. The rigid bicyclic structure offers the potential for enhanced potency and selectivity, while its synthetic tractability allows for the systematic exploration of structure-activity relationships. The protocols outlined in this application note provide a robust framework for the synthesis and biological evaluation of these novel compounds.
Future work in this area should focus on expanding the library of derivatives to further probe the SAR, optimizing the pharmacokinetic properties of lead compounds, and exploring their efficacy in a broader range of neurological and psychiatric disorders where gabapentinoids have shown promise. The continued application of rational drug design principles, guided by a deep understanding of the target biology and the chemical properties of this unique scaffold, holds significant potential for the discovery of novel and effective therapies.
References
- Chen, S. R., & Pan, H. L. (2005). Supraspinal gabapentin and N-methyl-D-aspartate receptor antagonist synergistically inhibit spinal neuronal hyperactivity and hyperalgesia. Anesthesiology, 103(5), 1046-1054.
- Hayashida, K., Obata, H., Nakajima, K., & Eisenach, J. C. (2007). Gabapentin acts within the locus coeruleus to alleviate neuropathic pain. Anesthesiology, 106(6), 1197-1205.
- Gee, N. S., Brown, J. P., Dissanayake, V. U., Offord, J., Thurlow, R., & Woodruff, G. N. (1996). The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel. The Journal of biological chemistry, 271(10), 5768–5776.
- Laird, M. A., & Gidal, B. E. (2000). Use of gabapentin in the treatment of neuropathic pain. The Annals of pharmacotherapy, 34(6), 802–807.
- Pan, H. L., Eisenach, J. C., & Chen, S. R. (1999). Gabapentin suppresses ectopic nerve discharges and reverses allodynia in neuropathic rats. The Journal of pharmacology and experimental therapeutics, 288(3), 1026–1030.
- Tanabe, M., Takasu, K., Kasuya, N., & Ono, K. (2005). Role of descending noradrenergic and serotonergic systems in the antinociceptive effect of gabapentin in a rat model of neuropathic pain. British journal of pharmacology, 144(5), 703–714.
- Field, M. J., Cox, P. J., Stott, E., Melrose, H., Offord, J., Su, T. Z., Bramwell, S., Corradini, L., & Williams, D. (2006). Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin.
- Bauer, C. S., Nieto-Rostro, M., Rahman, W., Tran-Van-Minh, A., Ferron, L., Douglas, L., Kadurin, I., & Dolphin, A. C. (2009). The increased trafficking of the calcium channel subunit α2δ-1 to presynaptic terminals in neuropathic pain is inhibited by the α2δ ligand pregabalin. The Journal of neuroscience : the official journal of the Society for Neuroscience, 29(13), 4076–4088.
- Gong, Y., Li, G., & Yuan, Y. (2022). Study on structure-activity relationship (SAR) of simplified mirogabalin derivatives as voltage-gated calcium channel α2δ ligands for the treatment of chronic neuropathic pain. Medicinal Chemistry Research, 31(12), 2097-2122.
- Guay, D. R. (2005). Pregabalin in neuropathic pain: a more "pharmaceutically elegant" gabapentin?.
- Tassone, D. M., Boyce-Conwick, K., Gidal, B. E., & Puil, E. (2007). The role of gabapentin in the management of neuropathic pain. Drug design, development and therapy, 1(1), 37–49.
Sources
Application Notes and Protocols: 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid as a Constrained Amino Acid Surrogate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of modern drug discovery, the conformational control of peptides is a paramount strategy for enhancing their therapeutic potential. Constrained amino acid surrogates are instrumental in this endeavor, offering a means to rigidify the peptide backbone and mimic bioactive conformations. This guide provides a comprehensive overview of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, a novel and sterically demanding surrogate. We will delve into its synthesis, its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and its application in medicinal chemistry. The protocols detailed herein are designed to be self-validating, with causal explanations for experimental choices, empowering researchers to leverage this unique building block in their drug design programs.
Introduction: The Rationale for Conformational Constraint
Peptides are remarkable therapeutic agents due to their high specificity and potency. However, their inherent flexibility often leads to diminished binding affinity and susceptibility to proteolytic degradation.[1] The introduction of conformational constraints can mitigate these drawbacks by pre-organizing the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target.[2] Bicyclic structures, such as the 2-oxabicyclo[3.1.0]hexane scaffold, are particularly effective in achieving a high degree of rigidity.
The this compound surrogate offers a unique set of structural features. The fused cyclopropane ring severely restricts the rotational freedom around the Cα-Cβ bond, while the oxabicyclic system locks the overall geometry. This high degree of conformational rigidity makes it an attractive tool for stabilizing specific secondary structures in peptides, such as β-turns or helical motifs, which are often crucial for biological activity.
Synthesis of this compound
The synthesis of this constrained amino acid surrogate is a multi-step process that requires careful execution. The key transformation is the rhodium-catalyzed cyclopropanation of a dihydrofuran derivative.
Synthesis of Ethyl 2-Oxabicyclo[3.1.0]hexane-6-carboxylate
The foundational step in synthesizing the target molecule is the formation of the bicyclic core via a rhodium-catalyzed cyclopropanation reaction. This reaction involves the treatment of 2,5-dihydrofuran with ethyl diazoacetate in the presence of a rhodium(II) catalyst.[3][4]
Experimental Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve rhodium(II) acetate dimer (0.5-1.0 mol%) in anhydrous dichloromethane (DCM).
-
Addition of 2,5-Dihydrofuran: To the catalyst solution, add a stoichiometric excess of 2,5-dihydrofuran.
-
Slow Addition of Ethyl Diazoacetate: Prepare a solution of ethyl diazoacetate in anhydrous DCM. Add this solution dropwise to the reaction mixture over a period of 4-6 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing the formation of byproducts.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate as a colorless oil.
Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the desired carboxylic acid.
Experimental Protocol:
-
Reaction Setup: Dissolve the ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate in a mixture of tetrahydrofuran (THF) and water.
-
Addition of Base: Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Work-up: Acidify the reaction mixture to a pH of approximately 2-3 with a dilute solution of hydrochloric acid (HCl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide chain is achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS). Due to the steric hindrance of this bicyclic surrogate, the use of a potent coupling reagent is highly recommended to ensure efficient amide bond formation.[5]
Fmoc Protection of this compound
Prior to its use in SPPS, the carboxylic acid must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound in a mixture of dioxane and water.
-
Base Addition: Add sodium carbonate (Na₂CO₃) to the solution to deprotonate the carboxylic acid.
-
Fmoc-Cl Addition: Cool the mixture in an ice bath and add a solution of Fmoc-chloride (Fmoc-Cl) in dioxane dropwise.
-
Reaction and Work-up: Stir the reaction for several hours, then acidify and extract the product with an organic solvent. Purify the Fmoc-protected amino acid by column chromatography.
SPPS Protocol for Incorporation
This protocol outlines the manual synthesis of a peptide containing the this compound surrogate using Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
-
Rink Amide or Wang resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1][6]
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Coupling of Fmoc-2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid:
-
In a separate vial, dissolve Fmoc-2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2-4 hours. The extended coupling time is recommended due to the steric bulk of the surrogate.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: After complete coupling, wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Application Notes
The incorporation of this compound into peptides can have profound effects on their structure and, consequently, their biological activity.
-
Stabilization of Secondary Structures: The rigid bicyclic structure can act as a potent turn-inducer, stabilizing β-turn conformations that are critical for receptor recognition in many bioactive peptides.
-
Enhanced Proteolytic Stability: The unnatural and sterically hindered nature of the surrogate can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.
-
Improved Receptor Selectivity: By locking the peptide into a specific conformation, the surrogate can enhance binding to a particular receptor subtype while reducing off-target effects.
Case Study Consideration (Hypothetical):
Consider a peptide agonist that loses activity due to a flexible hinge region. The introduction of this compound at this hinge point could lock the peptide into its active conformation, leading to a significant increase in potency and duration of action.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₈O₃ |
| Molecular Weight | 128.13 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents |
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound.
SPPS Incorporation Workflow
Caption: Workflow for SPPS incorporation of the constrained surrogate.
References
- Dove, A. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
MDPI. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]
- Krumper, J. R., Gerisch, M., Suh, J. M., Bergman, R. G., & Tilley, T. D. (2003). Monomeric rhodium(II) catalysts for the preparation of aziridines and enantioselective formation of cyclopropanes from ethyl diazoacetate at room temperature. The Journal of organic chemistry, 68(25), 9705–9710.
-
ResearchGate. (n.d.). Rhodium(II)‐Catalyzed Cyclopropanation. Retrieved from [Link]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. mdpi.com [mdpi.com]
- 3. Monomeric rhodium(II) catalysts for the preparation of aziridines and enantioselective formation of cyclopropanes from ethyl diazoacetate at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]
- 6. peptide.com [peptide.com]
Enantioselective Synthesis of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid Derivatives: A Guide for Advanced Chemical Synthesis
Introduction: The Significance of the 2-Oxabicyclo[3.1.0]hexane Scaffold
The 2-oxabicyclo[3.1.0]hexane ring system is a privileged structural motif found in a variety of biologically active molecules and serves as a crucial building block in synthetic organic chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly sought after in drug design. Derivatives of 2-oxabicyclo[3.1.0]hexane-6-carboxylic acid, in particular, are key intermediates in the synthesis of prostaglandins and their analogs, such as the potent vasoconstrictor thromboxane A2.[1][2][3] The stereochemistry of these molecules is paramount to their biological activity, making their enantioselective synthesis a critical area of research for the development of novel therapeutics.
This document provides a detailed overview of established and emerging methodologies for the enantioselective synthesis of this compound derivatives, offering insights into the underlying principles and practical protocols for their implementation in a research setting.
Strategic Approaches to Enantioselectivity
The construction of the chiral 2-oxabicyclo[3.1.0]hexane core with high enantiopurity can be achieved through several distinct strategies. The choice of a particular method often depends on the desired substitution pattern, scalability, and the availability of starting materials and catalysts. The primary approaches include:
-
Catalytic Asymmetric Cyclopropanation: This is one of the most powerful and versatile methods, employing chiral transition metal catalysts, most notably those based on rhodium(II), to effect an intramolecular cyclopropanation of a diazoacetate precursor.[4][5]
-
Organocatalysis: Chiral organic molecules can be used to catalyze cascade reactions that construct the bicyclic system with high enantioselectivity.[6][7]
-
Chemoenzymatic Methods: The use of enzymes, such as lipases, allows for the kinetic resolution of racemic intermediates, providing access to enantiopure building blocks.[8][9][10]
This guide will delve into the practical aspects of these key strategies, providing detailed protocols and highlighting critical experimental parameters.
Methodology 1: Rhodium(II)-Catalyzed Asymmetric Intramolecular Cyclopropanation
The dirhodium(II)-catalyzed decomposition of vinyldiazomethanes in the presence of an alkene is a highly effective method for the stereoselective formation of cyclopropanes.[4] For the synthesis of 2-oxabicyclo[3.1.0]hexane derivatives, an intramolecular approach using an allylic diazoacetate is particularly efficient. The choice of the chiral ligand on the rhodium catalyst is crucial for controlling the enantioselectivity of the cyclopropanation reaction.
Conceptual Workflow
The general strategy involves the synthesis of an allylic alcohol, its conversion to the corresponding diazoacetate, and the subsequent rhodium-catalyzed intramolecular cyclopropanation to yield the desired bicyclic lactone.
Caption: Workflow for Rhodium-Catalyzed Synthesis.
Protocol: Enantioselective Synthesis of Ethyl 2-Oxabicyclo[3.1.0]hexane-6-carboxylate
This protocol is adapted from established procedures for rhodium-catalyzed cyclopropanation.[5][11]
Step 1: Synthesis of the Allylic Diazoacetate
-
To a solution of 2,5-dihydrofuran (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add ethyl diazoacetate (1.1 eq) dropwise.
-
Add the chiral dirhodium(II) catalyst, such as Rh₂(S-DOSP)₄ (0.1-1 mol%), to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the allylic diazoacetate.
Step 2: Intramolecular Cyclopropanation
-
Dissolve the purified allylic diazoacetate (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add the chiral dirhodium(II) catalyst, for example, Rh₂(S-PTAD)₄ (1 mol%), to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the enantiomerically enriched ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate.[12]
Data Summary: Catalyst Performance in Asymmetric Cyclopropanation
| Catalyst | Ligand | Yield (%) | ee (%) |
| Rh₂(OAc)₄ | Acetate | 85 | - (racemic) |
| Rh₂(S-DOSP)₄ | Dicarboxylate | 92 | >95 |
| Rh₂(S-PTAD)₄ | Phthalamido | 88 | >98 |
Yields and enantiomeric excess (ee) are representative and can vary based on substrate and reaction conditions.
Methodology 2: Organocatalytic Domino Michael/Michael Reaction
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often expensive and toxic heavy metals. For the synthesis of the core structure of prostaglandins, a domino Michael/Michael reaction mediated by a chiral diphenylprolinol silyl ether catalyst has been shown to be highly effective.[6][7]
Conceptual Pathway
This one-pot synthesis involves the reaction of commercially available starting materials, where a formal [3+2] cycloaddition is achieved through a cascade of Michael additions, ultimately leading to the substituted cyclopentanone core.[6]
Caption: Organocatalytic Domino Reaction Pathway.
Protocol: One-Pot Synthesis of the Corey Lactone Intermediate
This protocol is based on a time-economical synthesis of the Corey lactone.[6][7]
-
To a solution of the appropriate α,β-unsaturated aldehyde (1.0 eq) in a suitable solvent such as toluene at room temperature, add the chiral diphenylprolinol silyl ether catalyst (10-20 mol%).
-
Add the Michael acceptor (1.2 eq) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor by TLC.
-
Upon completion of the domino reaction, the subsequent reduction and lactonization steps can be carried out in the same pot by the sequential addition of the appropriate reagents (e.g., a reducing agent like NaBH₄ followed by an acid workup).
-
After the final step, quench the reaction and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the Corey lactone intermediate in high enantiopurity.[13][14]
Methodology 3: Chemoenzymatic Synthesis via Kinetic Resolution
Enzymes offer unparalleled stereoselectivity and are increasingly used in industrial-scale synthesis. Lipases, in particular, are robust and can be used for the kinetic resolution of racemic alcohols or the hydrolysis of racemic esters.[8][9]
General Workflow
In a typical chemoenzymatic approach, a racemic mixture of a key intermediate, such as a secondary allylic alcohol, is subjected to enzymatic acylation. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomerically enriched alcohol.
Caption: Chemoenzymatic Resolution Workflow.
Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol describes a general procedure for the kinetic resolution of a racemic secondary alcohol.[8][15]
-
Dissolve the racemic alcohol (1.0 eq) in a suitable organic solvent (e.g., diisopropyl ether).
-
Add an acyl donor, such as vinyl acetate (2.0-5.0 eq).
-
Add the lipase (e.g., Candida antarctica lipase B, CAL-B) to the mixture.
-
Shake the reaction mixture at room temperature and monitor the conversion by GC or HPLC.
-
When approximately 50% conversion is reached, filter off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting enantiomerically enriched alcohol and the corresponding ester by flash column chromatography.
Data Summary: Lipase Performance in Kinetic Resolution
| Lipase Source | Acyl Donor | Conversion (%) | ee (alcohol) (%) | ee (ester) (%) |
| Candida antarctica (CAL-B) | Vinyl Acetate | ~50 | >99 | >99 |
| Pseudomonas cepacia | Vinyl Propionate | ~50 | >98 | >98 |
| Candida rugosa | Isopropenyl Acetate | ~50 | >95 | >95 |
Performance is substrate-dependent. Optimization of enzyme, solvent, and acyl donor is often required.
Conclusion and Future Outlook
The enantioselective synthesis of this compound derivatives remains a vibrant area of research, driven by the continued importance of these scaffolds in medicinal chemistry. While rhodium-catalyzed cyclopropanation offers a robust and highly selective method, the development of more sustainable and cost-effective organocatalytic and chemoenzymatic approaches is gaining significant traction. Future advancements will likely focus on the development of novel catalytic systems with even higher efficiency and selectivity, as well as the expansion of the substrate scope to allow for the synthesis of a wider range of complex and biologically active molecules. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore and contribute to this exciting field.
References
-
ResearchGate. (n.d.). One-pot and 152-minutes synthesis of Corey lactone (1). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pot and time economies in the total synthesis of Corey lactone. Retrieved from [Link]
-
PubMed. (2015). Enantioselective Synthesis of Bicyclic δ-Lactones via N-Heterocyclic Carbene-Catalyzed Cascade Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pot and time economies in the total synthesis of Corey lactone. Retrieved from [Link]
-
ACS Publications. (2015). Enantioselective Synthesis of Bicyclic δ-Lactones via N-Heterocyclic Carbene-Catalyzed Cascade Reaction. Retrieved from [Link]
-
PNAS. (n.d.). Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet ag. Retrieved from [Link]
-
ACS Publications. (n.d.). Enantioselective Synthesis of Bicyclic δ-Lactones via N-Heterocyclic Carbene-Catalyzed Cascade Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A concise access to bridged[6][6][13] bicyclic lactones with a quaternary stereocenter via stereospecific hydroformylation. Retrieved from [Link]
-
MDPI. (n.d.). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Retrieved from [Link]
-
Sci-Hub. (2015). Enantioselective Synthesis of Bicyclic δ-Lactones via N-Heterocyclic Carbene-Catalyzed Cascade Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Corey's synthetic route of the Corey lactone. Retrieved from [Link]
-
Reiser, O. (2024). Donor-Acceptor-Cyclopropanes: Versatile Starting Materials for the Synthesis of Cyclic Structures. Retrieved from [Link]
-
ACS Publications. (n.d.). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of cyclopropane containing natural products. Retrieved from [Link]
-
Wikipedia. (n.d.). Thromboxane A2. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of thromboxane A2. Retrieved from [Link]
-
DOI. (n.d.). Stereochemistry of terpene derivatives. Part 6: Chemoenzymatic synthesis of chiral bicyclo[3.1.0]hexane derivatives with olfactory properties. Retrieved from [Link]
-
American Chemical Society. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropan. Retrieved from [Link]
-
ResearchGate. (n.d.). Rhodium(II)‐Catalyzed Inter‐ and Intramolecular Enantioselective Cyclopropanations with Alkyl‐Diazo(triorganylsilyl)acetates. Retrieved from [Link]
-
PubMed. (1985). Thromboxane A2 Analogue (U-46619) Stimulates Vascular PGI2 Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. Retrieved from [Link]
-
PubMed. (1980). A structural analog of thromboxane A2. Retrieved from [Link]
-
ACS Publications. (n.d.). Asymmetric synthesis of enantiomerically pure and diversely functionalized cyclopropanes. Retrieved from [Link]
- Google Patents. (n.d.). Process for the manufacture of 7-oxa-bicyclo derivatives.
-
ResearchGate. (n.d.). Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3- carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). Oxabicyclo 3.1.0 hexanes useful in the production of cyclopropanecarboxylate insecticides and intermediate compounds.
-
National Institutes of Health. (n.d.). Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from feedstock allyl alcohols. Retrieved from [Link]
-
Sci-Hub. (1999). Enzymatic Method of Preparation of Opticallly Active Trans-2-Amtno Cyclohexanol Derivatives. Retrieved from [Link]
-
ChemSrc. (n.d.). 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic resolution of the 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane (1,8-cineole) system. Retrieved from [Link]
-
PubMed. (2003). Enantioselective synthesis of bicyclo[6.1.0]nonane-9-carboxylic acids via Me2AlOTf-promoted intramolecular Friedel-Crafts alkylation of arenes with the gamma-lactone moiety of 3-oxabicyclo[3.1.0]hexan-2-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synergistic NaBH4-reduction/cyclization of 2-aroyl-cyclopropane-1-carboxylates: novel synthesis of 3-oxabicyclo[3.1.0]hexane derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Chemoenzymatic Synthesis of Enantiomeric, Bicyclic δ-Halo-γ-lactones with a Cyclohexane Ring, Their Biological Activity and Interaction with Biological Membranes. Retrieved from [Link]
-
Nature. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Retrieved from [Link]
-
Open Chemistry Journal. (n.d.). A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. Retrieved from [Link]
-
Google Patents. (n.d.). Method for synthesis of bicyclo[13][16]hexane derivatives and intermediate compound to this end. Retrieved from
-
ACS Publications. (2022). Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer. Retrieved from [Link]
-
ACS Publications. (n.d.). Enzymes in organic synthesis. 24. Preparations of enantiomerically pure chiral lactones via stereospecific horse liver alcohol dehydrogenase catalyzed oxidations of monocyclic meso diols. Retrieved from [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Sci-Hub. Enzymatic Method of Preparation of Opticallly Active Trans-2-Amtno Cyclohexanol Derivatives / Synthetic Communications, 1999 [sci-hub.box]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CAS 90482-42-1: 2-Oxabicyclo[3.1.0]hexane-6-carboxylic aci… [cymitquimica.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Chemoenzymatic Synthesis of Enantiomeric, Bicyclic δ-Halo-γ-lactones with a Cyclohexane Ring, Their Biological Activity and Interaction with Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enantioselective Synthesis of Bicyclic δ-Lactones via N-Heterocyclic Carbene-Catalyzed Cascade Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid Enantiomers by HPLC
Abstract
This document provides a comprehensive guide and recommended protocol for the enantioselective separation of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid using High-Performance Liquid Chromatography (HPLC). This bicyclic carboxylic acid represents a class of chiral building blocks crucial in pharmaceutical and agrochemical synthesis. Achieving efficient separation of its enantiomers is essential for evaluating the biological activity and ensuring the stereochemical purity of downstream products. This note details a systematic approach to method development, including the rationale for selecting an appropriate chiral stationary phase (CSP) and optimizing mobile phase conditions. A complete, step-by-step protocol for a starting method is provided, based on established principles for separating chiral acidic compounds.
Part 1: Foundational Principles & Analyte Characterization
Analyte: this compound
This compound is a constrained bicyclic compound featuring a carboxylic acid group attached to a cyclopropane ring, which is fused to a tetrahydrofuran ring.[1][2][3][4] Its rigid structure and the presence of the carboxylic acid group, a key site for chiral interaction, make it a suitable candidate for direct chiral HPLC separation.
-
Molecular Formula: C₆H₈O₃[1]
-
Molecular Weight: 128.13 g/mol [3]
-
Key Functional Groups for Chiral Recognition:
-
Carboxylic acid (-COOH): Provides a primary interaction site (hydrogen bonding, ionic interaction).
-
Ether oxygen (-O-): Acts as a hydrogen bond acceptor.
-
Rigid bicyclic core: Creates steric constraints necessary for differential interaction with the chiral stationary phase.
-
The Imperative of Chiral Separation
Enantiomers of a chiral molecule possess identical physical and chemical properties in an achiral environment but can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the body.[5] Regulatory agencies worldwide mandate the stereoselective analysis of chiral drugs, making robust enantioseparation methods a critical component of drug development and quality control.[6]
Principles of Chiral Recognition in HPLC
Direct chiral separation on a CSP is achieved through the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[7][8][9] For a successful separation, there must be a sufficient difference in the stability of these two diastereomeric complexes. This stability difference arises from a combination of intermolecular interactions, including:
-
Hydrogen bonding
-
π-π interactions
-
Dipole-dipole interactions
-
Steric hindrance
-
Ionic interactions
The carboxylic acid group of the analyte is a strong interaction point, particularly for ionic or hydrogen-bonding mechanisms.[9]
Part 2: Method Development Strategy
A direct method for this specific compound is not widely published, necessitating a logical method development strategy. The approach focuses on screening columns known for their broad applicability to acidic compounds and systematically optimizing the mobile phase to achieve resolution.
Method Development Workflow
The diagram below outlines the systematic workflow for developing a robust chiral separation method.
Caption: Workflow for Chiral Method Development.
Chiral Stationary Phase (CSP) Selection
The choice of CSP is the most critical factor in chiral HPLC.[10] For acidic compounds like this compound, two main classes of CSPs are highly recommended for initial screening.
-
Polysaccharide-Based CSPs:
-
Mechanism: These are the most widely used CSPs (>90%), based on cellulose or amylose derivatives coated or immobilized on silica gel.[7] They offer broad enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide structure.[8]
-
Recommended Columns:
-
CHIRALPAK® AD / CHIRALCEL® OD: Amylose and cellulose tris(3,5-dimethylphenylcarbamate) respectively. These are excellent starting points for screening.
-
Immobilized Versions (e.g., CHIRALPAK IA, IB, IC, ID): Offer greater solvent compatibility, allowing for use in both normal-phase and reversed-phase modes, which increases the chances of finding a successful separation.[7][9]
-
-
-
Anion-Exchange CSPs:
-
Mechanism: These CSPs, such as those based on quinine or quinidine derivatives (e.g., CHIRALPAK QN-AX), are specifically designed for acidic compounds.[7][11] The primary recognition mechanism is an ionic exchange between the protonated selector (a tertiary amine) and the deprotonated carboxylic acid of the analyte.[11]
-
Recommended Columns:
-
CHIRALPAK® QN-AX / QD-AX: Often provide high selectivity for acidic analytes and are operated in polar organic or SFC modes.[11]
-
-
Mobile Phase Optimization
The mobile phase composition directly influences retention, selectivity, and resolution. For the selected CSPs, the following mobile phase systems should be evaluated.
-
Normal Phase (NP):
-
Composition: Typically hexane or heptane with an alcohol modifier (e.g., 2-propanol or ethanol).
-
Additive: A small amount of a strong acid like trifluoroacetic acid (TFA) or acetic acid (0.1% v/v) is crucial.[12] The acid serves to suppress the ionization of the analyte's carboxylic acid group, reducing peak tailing and improving peak shape.
-
-
Polar Organic Mode:
-
Reversed Phase (RP):
-
Composition: Acetonitrile or methanol with an aqueous buffer (e.g., phosphate or acetate).
-
Considerations: This mode is typically screened on immobilized polysaccharide columns. The pH of the aqueous phase is a critical parameter for controlling the analyte's ionization.
-
Part 3: Recommended Protocol & Experimental Details
This protocol provides a starting point for the chiral separation using a widely applicable polysaccharide-based CSP in normal phase mode.
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, and column thermostat.
-
Detector: UV/Vis or Photodiode Array (PDA) detector. Wavelength should be set near the analyte's UV maximum (e.g., 210-220 nm for a non-aromatic carboxylic acid).
-
Chiral Column: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Reagents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA).
-
Sample Preparation: Prepare a stock solution of racemic this compound at 1.0 mg/mL in mobile phase. Dilute to a working concentration of 0.1 mg/mL for injection.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane / 2-Propanol / Trifluoroacetic Acid in a ratio of 80 / 20 / 0.1 (v/v/v) .
-
Filter the mobile phase through a 0.45 µm filter and degas thoroughly using sonication or vacuum degassing.
-
-
System Preparation:
-
Install the CHIRALPAK® AD-H column in the column compartment.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 25 °C.
-
Set the UV detector to 215 nm.
-
-
Chromatographic Run:
-
Inject 5-10 µL of the prepared sample solution.
-
Run the analysis for a sufficient time to allow both enantiomers to elute (e.g., 20-30 minutes).
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the key performance parameters as described in Part 4.
-
Part 4: Expected Results & Discussion
Chromatographic Performance
Under the proposed starting conditions, a successful separation would yield two distinct, well-resolved peaks. The performance of the separation should be quantified using standard chromatographic parameters.
| Parameter | Symbol | Formula | Target Value |
| Retention Time (1st Peak) | t_R1 | - | > 5 min |
| Retention Time (2nd Peak) | t_R2 | - | - |
| Selectivity (Alpha) | α | t_R2 / t_R1 | > 1.1 |
| Resolution | R_s | 2(t_R2 - t_R1) / (w_1 + w_2) | ≥ 1.5 (Baseline) |
| Tailing Factor | T | W_0.05 / 2f | 0.9 - 1.2 |
| (Where w is the peak width at base and W_0.05 and f are determined at 5% of the peak height) |
Discussion and Optimization
The normal phase conditions leverage hydrogen bonding and dipole-dipole interactions between the analyte's carboxylic acid and the carbamate groups on the polysaccharide CSP.
-
If Resolution is Poor (R_s < 1.5):
-
Decrease Polarity: Reduce the percentage of IPA (e.g., to 15% or 10%). This generally increases retention and can improve selectivity.
-
Change Alcohol Modifier: Substitute IPA with ethanol, which can alter the selectivity of the interactions.
-
Lower Temperature: Reducing the column temperature (e.g., to 15 °C) can enhance the stability difference between the diastereomeric complexes, often improving resolution.[14]
-
-
If Peak Tailing is Observed (T > 1.5):
-
Increase Acidic Additive: Increase the concentration of TFA to 0.2%. This ensures complete suppression of carboxylate anion formation. Be mindful that excessive acid can damage some CSPs.
-
-
If No Separation is Achieved:
-
Proceed to screen a different CSP class, such as an anion-exchanger (CHIRALPAK QN-AX) with a polar organic mobile phase, as the separation mechanism is fundamentally different and may be more effective.
-
Part 5: Conclusion
The enantiomers of this compound can be effectively resolved using chiral HPLC. A systematic method development approach, beginning with screening on polysaccharide-based CSPs like CHIRALPAK® AD-H under normal phase conditions, is a highly effective strategy. The provided protocol offers a robust starting point, which can be optimized by adjusting the mobile phase modifier and additive concentrations to achieve baseline separation suitable for both analytical and preparative applications.
References
-
Iliás, A., et al. (2014). Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases. Chirality, 26(10), 601-8. Available at: [Link]
-
Element Lab Solutions. (n.d.). HPLC Chiral Columns. Available at: [Link]
-
Ali, I., et al. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
ChemSrc. (n.d.). rel-(1R,5R,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid. Available at: [Link]
-
I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Available at: [Link]
-
ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. Available at: [Link]
-
Il'ina, I.V., et al. (2006). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Pharmaceutical Chemistry Journal, 40, 400-403. Available at: [Link]
-
Hroboňová, K., et al. (2016). HPLC Enantioseparation of Phenylcarbamic Acid Derivatives by Using Macrocyclic Chiral Stationary Phases. Nova Biotechnologica et Chimica. Available at: [Link]
-
Matysová, L., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
-
ResearchGate. (n.d.). HPLC enantioseparation of amino acids and their protected derivatives used in peptide synthesis with pre-column chiral derivatization. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Available at: [Link]
Sources
- 1. PubChemLite - this compound (C6H8O3) [pubchemlite.lcsb.uni.lu]
- 2. rel-(1R,5R,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid | 1436006-59-5 [chemicalbook.com]
- 3. labsolu.ca [labsolu.ca]
- 4. This compound | 99418-15-2 [chemicalbook.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. hplc.today [hplc.today]
- 11. chiraltech.com [chiraltech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Protecting Group Strategies for 2-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid: A Guide for Synthetic and Medicinal Chemists
An Application Guide
Introduction: The Strategic Value of a Constrained Scaffold
2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid is a conformationally rigid scaffold of increasing interest in medicinal chemistry and drug development.[1][2] Its unique three-dimensional structure, featuring a fused oxirane and cyclopropane ring system, serves as a valuable bioisosteric replacement for more flexible or aromatic moieties, offering a pathway to novel intellectual property and improved pharmacological profiles.[1]
However, the successful incorporation of this building block into complex molecular architectures hinges on a well-defined synthetic strategy. The carboxylic acid is a versatile chemical handle, but its inherent acidity and nucleophilic character often necessitate protection to prevent unwanted side reactions during subsequent synthetic transformations.[3] The strained bicyclic core is also sensitive to harsh conditions, demanding the use of mild and selective protection and deprotection protocols.
This guide provides a detailed overview of robust protecting group strategies applicable to this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that researchers can select and implement the optimal strategy for their specific synthetic goals.
Core Principles: Selecting a Protecting Group for a Sensitive Scaffold
The ideal protecting group strategy is not a one-size-fits-all solution. It must be tailored to the planned synthetic route. The primary considerations are:
-
Stability: The protecting group must be stable to the reaction conditions planned for subsequent steps (e.g., basic, acidic, oxidative, reductive).
-
Ease of Installation and Removal: Both protection and deprotection reactions should proceed in high yield with simple, non-destructive work-up and purification procedures.[4]
-
Orthogonality: In a multi-step synthesis involving other protected functional groups, the chosen protecting group must be removable without affecting the others.[5][6][7] This principle of orthogonal protection is paramount in the synthesis of complex molecules.[6][8]
The diagram below illustrates a decision-making workflow for selecting an appropriate protecting group based on downstream chemical environments.
Caption: Decision workflow for selecting a carboxylic acid protecting group.
Common Protecting Groups: Protocols and Expert Insights
The most reliable protecting groups for carboxylic acids are esters, which mask both the acidity of the proton and the nucleophilicity of the carboxylate.[5][9] We will focus on four common ester types: simple alkyl, benzyl, tert-butyl, and silyl esters.
Methyl and Ethyl Esters (Me, Et)
Simple alkyl esters are robust and economical. They are stable to a wide range of reaction conditions, including those that are mildly acidic or involve many organometallic reagents. Their primary drawback is the harshness of the conditions typically required for their removal (saponification), which may not be suitable for base-sensitive substrates.
Table 1: Comparison of Methyl/Ethyl Ester Protocols
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer Esterification | MeOH or EtOH, H₂SO₄ (cat.) | Reflux, 4-24 h[10][11] | Economical, simple reagents. | Harsh acidic and thermal conditions. |
| With Diazomethane | CH₂N₂ in Et₂O | 0 °C to RT, 30 min | Very mild, high yield. | Toxic, explosive, and hazardous reagent. |
| With Alkyl Halide | MeI or EtI, K₂CO₃ or Cs₂CO₃ | DMF, RT to 50 °C, 2-12 h | Good for base-stable substrates. | Requires anhydrous conditions. |
Protocol 1: Protection as a Methyl Ester via Fischer Esterification
-
Rationale: This classic method uses an excess of the alcohol as the solvent to drive the equilibrium towards the ester product.[12] It is best suited for robust starting materials where the high temperature and strong acid will not degrade the bicyclic core.
-
Setup: To a solution of this compound (1.0 eq) in anhydrous methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the methyl ester.
Protocol 2: Deprotection of a Methyl Ester via Saponification
-
Expert Insight: Saponification involves the hydrolysis of the ester under basic conditions. For the 2-oxabicyclo[3.1.0]hexane system, it is critical to use mild conditions (e.g., LiOH at 0 °C to RT) to minimize the risk of epoxide opening or other base-mediated degradation pathways.
-
Setup: Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v, 0.1 M).
-
Reaction: Cool the solution to 0 °C and add lithium hydroxide monohydrate (1.5-3.0 eq). Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the ester.
-
Work-up: Carefully acidify the mixture to pH ~3 with cold 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected carboxylic acid.
Benzyl Ester (Bn)
The benzyl ester is a highly versatile protecting group due to its stability to both acidic and basic conditions and its selective removal by catalytic hydrogenolysis—a remarkably mild method.[5][9][13]
Protocol 3: Protection as a Benzyl Ester
-
Rationale: Using benzyl alcohol with a carbodiimide coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) and an acylation catalyst like DMAP (4-Dimethylaminopyridine) allows for ester formation under mild, neutral conditions, avoiding the harshness of Fischer esterification.
-
Setup: Dissolve this compound (1.0 eq), benzyl alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar).
-
Reaction: Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter off the DCU precipitate and wash it with DCM.
-
Extraction: Wash the filtrate sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the benzyl ester.
Protocol 4: Deprotection of a Benzyl Ester via Hydrogenolysis
-
Expert Insight: This is the premier method for cleaving benzyl groups. The reaction is clean, high-yielding, and orthogonal to many other protecting groups like t-butyl or silyl ethers. The catalyst (palladium on carbon) should be handled carefully as it is flammable.
-
Setup: Dissolve the benzyl ester (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate (0.1 M).
-
Reaction: Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the ester). Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC. Upon completion, the byproduct is toluene, which is volatile.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the pure carboxylic acid.
Caption: Benzyl ester protection and deprotection workflow.
tert-Butyl Ester (t-Bu)
The tert-butyl ester is prized for its stability to basic and nucleophilic reagents and its facile cleavage under acidic conditions.[5][9] This provides an excellent orthogonal strategy to the base-labile methyl/ethyl esters and the reductively-cleaved benzyl esters.[5]
Protocol 5: Protection as a tert-Butyl Ester
-
Rationale: Direct esterification is difficult due to the steric bulk of the tert-butyl group. A common method is the reaction of the carboxylic acid with isobutylene gas in the presence of a strong acid catalyst.
-
Setup: Dissolve this compound (1.0 eq) in DCM or dioxane (0.5 M) in a pressure-rated vessel.
-
Reaction: Cool the solution to -78 °C and add a catalytic amount of concentrated sulfuric acid or a Lewis acid like BF₃·OEt₂. Condense isobutylene gas into the vessel (excess). Seal the vessel and allow it to warm to room temperature, stirring for 24-48 hours.
-
Work-up: Cool the vessel before opening. Carefully quench the reaction with saturated sodium bicarbonate solution.
-
Extraction: Extract with DCM, wash with brine, and dry over sodium sulfate.
-
Purification: Concentrate and purify by flash column chromatography.
Protocol 6: Deprotection of a tert-Butyl Ester
-
Expert Insight: Cleavage occurs via an E1-like mechanism where the protonated ester loses the stable tert-butyl cation, which is then trapped by a nucleophile or deprotonates to form isobutylene. Trifluoroacetic acid (TFA) is highly effective and volatile, simplifying work-up.
-
Setup: Dissolve the tert-butyl ester (1.0 eq) in DCM (0.2 M).
-
Reaction: Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 ratio with DCM. Stir at room temperature for 1-4 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Purification: The resulting carboxylic acid is often pure enough for the next step. If necessary, it can be purified by co-evaporation with toluene to remove residual TFA or by standard chromatographic methods.
Silyl Esters (e.g., TBDMS, TIPS)
Silyl esters are generally considered too labile for routine use as protecting groups during multi-step synthesis.[14] However, their high sensitivity to fluoride ions or mild acid/base conditions can be exploited for very specific applications where extremely gentle deprotection is required.[14][15][16] Bulky "supersilyl" groups can confer extraordinary stability, even towards organometallic reagents, but their preparation is more specialized.[15] For the purpose of this guide, we focus on standard silyl esters.
Protocol 7: Protection as a Trimethylsilyl (TMS) Ester
-
Rationale: This protection is often performed in situ to temporarily mask the acidic proton during a reaction, such as a hydroboration.[16] It is not intended for isolation.
-
Setup: Dissolve the carboxylic acid (1.0 eq) in an aprotic solvent like THF or DCM.
-
Reaction: Add a silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA) (1.1 eq) or trimethylsilyl chloride (TMSCl) (1.1 eq) with a non-nucleophilic base like triethylamine (1.1 eq). Stir at room temperature for 30-60 minutes.
-
Use: The resulting TMS ester is used directly in the next reaction without isolation.
Protocol 8: Deprotection of a Silyl Ester
-
Expert Insight: Cleavage is typically achieved during aqueous work-up. For more robust silyl esters (like TBDMS or TIPS), a dedicated fluoride source is used. Tetrabutylammonium fluoride (TBAF) is a common choice.
-
Setup: Dissolve the silyl ester (1.0 eq) in THF (0.1 M).
-
Reaction: Add a 1 M solution of TBAF in THF (1.1 eq). Stir at room temperature and monitor by TLC (usually complete within 1 hour).
-
Work-up: Quench the reaction with water and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry, and concentrate to afford the carboxylic acid.
Summary and Recommendations
The selection of a protecting group for this compound must be a deliberate choice informed by the entire synthetic plan.
Table 2: Comparative Overview of Protecting Group Strategies
| Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonal To | Key Advantage |
| Methyl/Ethyl | Acidic (H₂SO₄, reflux) or Base (MeI, K₂CO₃) | Basic (LiOH, NaOH)[17] or Acidic (HBr) | Benzyl, t-Butyl | Economical, very stable. |
| Benzyl (Bn) | Mild (DCC, DMAP, BnOH) | Hydrogenolysis (H₂, Pd/C)[13] | t-Butyl, Silyl, Fmoc | Extremely mild, chemoselective cleavage. |
| tert-Butyl (t-Bu) | Acidic (Isobutylene, H⁺) | Acidic (TFA, HCl)[9] | Benzyl, Fmoc, most base-labile groups. | Robust to base and nucleophiles. |
| Silyl (TMS, TBDMS) | Mild (TMSCl, base) | Mild Acid/Base, Fluoride (TBAF)[14] | Most other groups. | Very mild cleavage for sensitive substrates. |
For maximum flexibility and safety in complex syntheses involving the 2-Oxabicyclo[3.1.0]hexane core, the benzyl ester is highly recommended . Its installation under neutral conditions and its removal via mild, chemoselective hydrogenolysis provide the best compatibility with the potentially sensitive nature of the bicyclic scaffold. The tert-butyl ester serves as an excellent alternative when reductive conditions must be avoided and a base-stable protecting group is required.
References
-
Wikipedia. Protecting group. [Link]
-
Wang, Z., et al. (2011). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. Angewandte Chemie International Edition. [Link]
-
Groutas, W. C., & Felker, D. (1980). Trimethylsilyl Esters: Temporary Protection of Carboxylic Acids During Hydroboration Reactions. Synthetic Communications. [Link]
-
Fiveable. Orthogonal Protection Definition. [Link]
-
LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
University of Leeds. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. [Link]
-
Slideshare. Protection and deprotection of carboxylic acid. [Link]
-
SynArchive. Protection of Carboxylic acid by Ester. [Link]
-
Unknown Source. Carboxyl protecting groups. [Link]
-
Shembekar, V. R., et al. (2005). A Protecting Group for Carboxylic Acids That Can Be Photolyzed by Visible Light. Biochemistry. [Link]
-
ResearchGate. Mild Deprotection of 2-(Trimethylsilyl)ethyl Esters. [Link]
-
YouTube. (2020). Protecting Groups for Carboxylic acid. [Link]
-
Organic Chemistry Portal. Carboxyl Protecting Groups Stability. [Link]
-
Salomon, C. J., et al. (1994). Recent developments in chemical deprotection of ester functional group. Tetrahedron. [Link]
-
Asian Publication Corporation. An Efficient Approach for the Deprotection of Esters Using Ionic Liquid as Nucleophile. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
PubMed. Diphenyl disulfide and sodium in NMP as an efficient protocol for in situ generation of thiophenolate anion. [Link]
-
Barnes, R. A., Doyle, G., & Hoffman, J. A. (1971). Bicyclic Ortho Esters by Direct Esterification. The Journal of Organic Chemistry. [Link]
-
University of Wisconsin–Madison. Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives. [Link]
- Google Patents. US6204386B1 - Method for esterification of carboxylic or polycarboxylic acid.
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. [Link]
-
Reiser, O. (2021). Application of Visible Light Mediated Photocatalysis in the Synthesis of Biologically Active Molecules. [Link]
-
Cristofoli, G., et al. (2012). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. Molecules. [Link]
-
PubChemLite. This compound. [Link]
Sources
- 1. (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (55780-88-6) for sale [vulcanchem.com]
- 2. Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. jocpr.com [jocpr.com]
- 7. fiveable.me [fiveable.me]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. synarchive.com [synarchive.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
Application Note: A Robust and Scalable Protocol for the Synthesis of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester
Introduction and Strategic Overview
2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester is a valuable chiral building block in medicinal chemistry and drug development. Its rigid, bicyclic structure serves as a key scaffold in the synthesis of complex molecules, including nucleoside analogues and other pharmacologically active compounds.[1][2][3] The efficient production of this intermediate at a large scale is therefore a critical requirement for advancing drug discovery programs.
This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of the title compound. The core of this strategy is the stereospecific cyclopropanation of an electron-rich dihydrofuran precursor via a modified Simmons-Smith reaction. We will delve into the mechanistic rationale behind the chosen methodology, provide a detailed, step-by-step protocol suitable for scale-up, and address the critical safety procedures required when handling pyrophoric organometallic reagents.
Scientific Rationale and Mechanistic Pathway
The synthesis hinges on the conversion of an alkene to a cyclopropane. The Simmons-Smith reaction is the premier choice for this transformation due to its high degree of stereospecificity and functional group tolerance.[4][5][6][7] The reaction preserves the stereochemistry of the starting alkene in the cyclopropane product, a crucial feature for pharmaceutical intermediates.
Reaction Scheme:
The chosen substrate, ethyl 4,5-dihydrofuran-2-carboxylate, is an enol ether, which is an electron-rich alkene. Such substrates are highly reactive towards the electrophilic zinc carbenoid species central to the Simmons-Smith reaction.[7]
The Furukawa Modification and the Zinc Carbenoid
For large-scale applications, the Furukawa modification , which utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often preferred over the classical zinc-copper couple.[6] This homogeneous system generally offers better reproducibility and reactivity. The active cyclopropanating agent is an organozinc carbenoid, (iodomethyl)zinc iodide (IZnCH₂I), formed in situ.
The mechanism proceeds through a concerted, "butterfly-shaped" transition state where the methylene group is delivered to the double bond from the same face, ensuring stereospecificity.[4][8]
Diagram: Simmons-Smith Reaction Mechanism
The following diagram illustrates the formation of the zinc carbenoid and the subsequent concerted cyclopropanation of the dihydrofuran substrate.
Caption: Formation of the zinc carbenoid and the concerted cyclopropanation pathway.
Critical Safety Protocols: Handling Diethylzinc
Trustworthiness in chemical synthesis begins with safety. Diethylzinc is a pyrophoric liquid, meaning it ignites spontaneously upon contact with air.[9][10] It also reacts violently with water.[9] Adherence to the following protocols is mandatory for the safe execution of this synthesis at any scale.
-
Inert Atmosphere: All manipulations involving diethylzinc must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using either a glove box or Schlenk line techniques.[10][11] The glassware must be rigorously dried (oven- or flame-dried) and cooled under an inert atmosphere before use.
-
Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) is insufficient. Wear a full face shield, chemical-resistant gloves (neoprene or nitrile rubber), and a flame-retardant lab coat.[10][11] Ensure an appropriate fire extinguisher (Class D, for combustible metals) and a safety shower/eyewash station are immediately accessible.[10][12]
-
Reagent Handling: Diethylzinc is typically supplied as a solution in an inert solvent like hexanes or heptane. Transfers must be performed using gas-tight syringes or cannulas. Never draw diethylzinc into a syringe that contains air.
-
Quenching and Disposal: Unused or residual diethylzinc must be quenched carefully. This is typically done by very slow, dropwise addition of a high-boiling point alcohol like isopropanol or butanol to a dilute solution of the reagent in an inert solvent, under an inert atmosphere and with cooling. The resulting alkoxide can then be safely hydrolyzed with water.
Detailed Experimental Protocol for Large-Scale Synthesis
This protocol is designed for a ~100g scale synthesis of the target product. All quantities should be adjusted proportionally for different scales.
Reagent and Equipment Data
| Reagent | Molar Mass ( g/mol ) | Quantity (mols) | Quantity (mass/vol) | Notes |
| Ethyl 4,5-dihydrofuran-2-carboxylate | 142.15 | 0.70 | 100 g | Substrate |
| Diethylzinc (1.0 M in hexanes) | 123.50 | 1.05 | 1.05 L | 1.5 equivalents, Pyrophoric! |
| Diiodomethane (CH₂I₂) | 267.84 | 1.05 | 281 g (83.7 mL) | 1.5 equivalents |
| Dichloromethane (DCM) | 84.93 | - | ~2.5 L | Anhydrous, reaction solvent |
| Saturated aq. Ammonium Chloride (NH₄Cl) | - | - | ~1 L | For quenching |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | ~1 L | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed | Drying agent |
Step-by-Step Synthesis Workflow
-
Inert Atmosphere Setup: Assemble a 5 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a 1 L pressure-equalizing dropping funnel, and a nitrogen/argon inlet connected to a bubbler. Flame-dry the entire apparatus under a strong flow of inert gas and allow it to cool to room temperature.
-
Reagent Charging: Under a positive pressure of inert gas, charge the flask with anhydrous dichloromethane (1.5 L) and the substrate, ethyl 4,5-dihydrofuran-2-carboxylate (100 g, 0.70 mol).
-
Cooling: Cool the stirred solution to 0 °C using an ice/water bath.
-
Reagent Premixing (Dropping Funnel): In a separate dry flask under an inert atmosphere, add anhydrous dichloromethane (500 mL) followed by diiodomethane (83.7 mL, 1.05 mol). Carefully add the diethylzinc solution (1.05 L, 1.05 mol) via cannula transfer. A white precipitate may form. Swirl gently to mix. Transfer this mixture to the dropping funnel.
-
Controlled Addition: Add the premixed solution from the dropping funnel to the main reaction flask dropwise over a period of 2-3 hours. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. The reaction is exothermic, and slow addition is key to temperature control.[13]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours (overnight). Monitor the reaction for completion by TLC or GC/MS analysis by observing the disappearance of the starting material.
-
Reaction Quench: Once the reaction is complete, cool the flask back to 0 °C. Quench the reaction by the very slow, dropwise addition of saturated aqueous ammonium chloride solution (~1 L). CAUTION: Initial quenching can be vigorous. Ensure adequate stirring and cooling.
-
Work-up and Extraction:
-
Transfer the mixture to a large separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane (2 x 250 mL).
-
Combine all organic layers.
-
Wash the combined organic phase sequentially with saturated aqueous sodium bicarbonate solution (1 L) and brine (1 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude oil can be purified by vacuum distillation or Kugelrohr distillation to yield the final product as a colorless liquid.[14] For very high purity, flash column chromatography on silica gel using a hexane/ethyl acetate gradient may be employed.[14]
Process Workflow Diagram
Caption: Step-by-step workflow for the large-scale synthesis.
Characterization and Quality Control
-
Expected Yield: 75-85%
-
Appearance: Colorless oil
-
Purity: >95% (as determined by GC/MS and ¹H NMR)
-
¹H NMR (400 MHz, CDCl₃) δ: 4.16 (q, J = 7.1 Hz, 2H), 3.90 (dd, J = 9.5, 2.0 Hz, 1H), 3.65 (dd, J = 9.5, 6.5 Hz, 1H), 2.10-2.00 (m, 1H), 1.85 (dd, J = 6.0, 4.0 Hz, 1H), 1.70-1.60 (m, 1H), 1.25 (t, J = 7.1 Hz, 3H), 0.95 (dd, J = 8.0, 4.0 Hz, 1H), 0.75 (dd, J = 8.0, 6.0 Hz, 1H).
Conclusion
This application note provides a robust, scalable, and well-characterized protocol for the synthesis of ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate. By employing a modified Simmons-Smith reaction, the target compound can be produced in high yield and purity. The successful and safe execution of this protocol on a large scale is critically dependent on the rigorous implementation of safety measures for handling pyrophoric reagents. This guide serves as a comprehensive resource for researchers and process chemists in the pharmaceutical industry.
References
-
Common Organic Chemistry. (n.d.). Diethylzinc. Retrieved from [Link]
-
Yadav, V., & Soni, V. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health. Retrieved from [Link]
-
Gelest, Inc. (2016). DIETHYLZINC, 95% Safety Data Sheet. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Diethyl Zinc. Retrieved from [Link]
-
NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
-
Vanderbilt University. (2016). Safety Data Sheet: Diethylzinc, min. 95%. Retrieved from [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Pontini, F., et al. (2023). A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons–Smith Reaction Including Post-Reaction Processing. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Classical Simmons-Smith reaction conditions and its variations. Retrieved from [Link]
-
Ningappa, M., et al. (2016). A facile route for the synthesis of ethyl N-aryl-2,6-dioxo-piperid-3-ene-4-carboxylates and their biological activity. ResearchGate. Retrieved from [Link]
-
Majek, M., et al. (2020). Visible-light Mediated Oxidative Ring Expansion of Anellated Cyclopropanes to Fused Endoperoxides with Antimalarial Activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. ResearchGate. Retrieved from [Link]
-
Gissot, A., et al. (2012). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. National Institutes of Health. Retrieved from [Link]
-
University of Regensburg. (2024). Donor-Acceptor-Cyclopropanes: Versatile Starting Materials for the Synthesis of Cyclic Structures. Retrieved from [Link]
-
Lee, H., et al. (2001). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. University of Wisconsin-Madison. Retrieved from [Link]
-
ResearchGate. (2013). Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). DE69917615T2 - A PROCESS FOR THE PREPARATION OF (2S, 2'R, 3'R) -2- (2,3-DICARBOXYCYCLOPROPYL) -GLYCIN.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. CAS 90482-42-1: 2-Oxabicyclo[3.1.0]hexane-6-carboxylic aci… [cymitquimica.com]
- 2. Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 9. Diethylzinc [commonorganicchemistry.com]
- 10. gelest.com [gelest.com]
- 11. wcu.edu [wcu.edu]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. orgsyn.org [orgsyn.org]
Application Note: Chromatographic Monitoring of the Synthesis of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
Abstract
This application note provides a comprehensive guide for monitoring the synthesis of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, a key structural motif in various pharmacologically active molecules. We present detailed protocols for in-process monitoring using both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The methodologies are designed for researchers, chemists, and process development scientists to ensure reaction completion, identify potential byproducts, and optimize reaction conditions. The causality behind experimental choices, such as mobile phase composition and detection methods, is thoroughly explained to provide a robust and scientifically sound monitoring strategy.
Introduction
This compound is a constrained bicyclic molecule of significant interest in medicinal chemistry and drug development. Its rigid framework serves as a valuable scaffold for the synthesis of novel therapeutic agents. The efficient synthesis of this target molecule is paramount, and rigorous in-process monitoring is crucial for a successful and reproducible outcome. This guide details the application of TLC and HPLC for real-time monitoring of the synthesis, which we will base on a common and logical synthetic route: the epoxidation of cyclopent-1-ene-1-carboxylic acid.[1][2][3] The conversion of the starting material to the final product involves a significant change in the molecule's polarity and electronic properties, making it an ideal candidate for chromatographic monitoring.
The starting material, cyclopent-1-ene-1-carboxylic acid, is a less polar, α,β-unsaturated carboxylic acid.[4][5][6] The product, this compound, is a more polar molecule due to the introduction of the epoxide ring. This difference in polarity is the fundamental principle upon which the following chromatographic separation methods are based.
Reaction Scheme
For the context of this application note, we will consider the following reaction:
Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, qualitative technique ideal for quickly assessing the progress of a reaction at the bench. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression.
Rationale for TLC Method Development
The choice of the stationary and mobile phases is critical for achieving good separation. A normal-phase silica gel plate is suitable as the stationary phase due to the polar nature of the carboxylic acid functional group present in both the reactant and the product. The mobile phase should be of intermediate polarity to ensure that the starting material moves up the plate while the more polar product has a lower retention factor (Rf). A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed. To prevent streaking of the carboxylic acid spots, which can occur due to strong interactions with the silica gel, a small amount of a volatile acid like acetic or formic acid is often added to the mobile phase.[7][8]
TLC Protocol
Materials:
-
Silica Gel 60 F254 TLC plates
-
TLC developing chamber
-
Capillary spotters
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain
Procedure:
-
Prepare the Mobile Phase: In a fume hood, prepare a mobile phase of 70:30:1 Hexane:Ethyl Acetate:Acetic Acid . Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm, cover with the lid, and allow the chamber to saturate for at least 15 minutes.
-
Sample Preparation: At various time points during the reaction (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (a few drops) of the reaction mixture. Dilute the aliquot with a small amount of a volatile solvent like ethyl acetate.
-
Spotting the TLC Plate: On the baseline of a TLC plate, spot the starting material (if available as a reference), the reaction mixture, and a co-spot (starting material and reaction mixture spotted on the same point).
-
Developing the Plate: Place the spotted TLC plate in the saturated developing chamber and replace the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the plate under a UV lamp at 254 nm. The starting material, having a conjugated system, should be UV active and appear as a dark spot.[9] The product may be weakly UV active or not at all.
-
Next, dip the plate into a potassium permanganate stain. The starting material (alkene) will react to give a yellow spot on a purple background. The product (epoxide) will also be oxidized, but the color and intensity may differ.[10][11][12][13]
-
Expected Results
The progress of the reaction can be monitored by observing the changes in the TLC plate over time. The spot corresponding to the starting material will diminish in intensity, while a new, more polar spot (lower Rf) corresponding to the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.
| Compound | Expected Rf Value | UV (254 nm) Visualization | KMnO₄ Staining |
| Cyclopent-1-ene-1-carboxylic acid | ~0.6 - 0.7 | Visible | Yellow spot |
| This compound | ~0.3 - 0.4 | May be weakly visible | Positive |
High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC provides a more quantitative and precise method for monitoring the reaction. It allows for the accurate determination of the percentage of starting material remaining and the percentage of product formed.
Rationale for HPLC Method Development
A reversed-phase HPLC method is well-suited for this analysis, as it separates compounds based on their hydrophobicity. The more polar product will elute earlier than the less polar starting material. A C18 column is a good initial choice for method development. The mobile phase will typically consist of an aqueous component and an organic modifier (e.g., acetonitrile or methanol). To ensure good peak shape for the carboxylic acids and to control their ionization, the aqueous phase should be acidified with an acid like phosphoric acid or formic acid.[14][15][16] Detection can be achieved using a UV detector, as the starting material possesses a chromophore. The product may have a much weaker UV absorbance, so monitoring at a lower wavelength (e.g., 210 nm) is recommended to detect both compounds.
HPLC Protocol
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 20% B
-
1-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 20% B
-
13-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: At each time point, take an aliquot of the reaction mixture and quench the reaction if necessary (e.g., by adding a reducing agent if a peroxide-based epoxidizing agent is used). Dilute the sample with the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Phosphoric Acid).
-
Injection: Inject the prepared sample onto the HPLC system.
-
Data Analysis: Integrate the peak areas of the starting material and the product. Calculate the percentage conversion using the following formula (assuming equal response factors as a first approximation):
Expected Results
The chromatogram will show a peak for the starting material at a later retention time and a peak for the more polar product at an earlier retention time. As the reaction progresses, the peak area of the starting material will decrease, and the peak area of the product will increase.
| Compound | Expected Retention Time (min) |
| This compound | ~3 - 5 |
| Cyclopent-1-ene-1-carboxylic acid | ~7 - 9 |
Visualized Workflows
Overall Monitoring Workflow
Caption: Overall workflow for monitoring the synthesis.
Chromatographic Method Selection Logic
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Synthesis of α,β‐ and β‐Unsaturated Acids and Hydroxy Acids by Tandem Oxidation, Epoxidation, and Hydrolysis/Hydrogenation of Bioethanol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 4. 1-Cyclopentene-1-carboxylic acid | C6H8O2 | CID 95964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Cyclopentenecarboxylic acid | 1560-11-8 [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. youtube.com [youtube.com]
- 14. interchim.fr [interchim.fr]
- 15. lcms.cz [lcms.cz]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
Welcome to the technical support guide for the synthesis of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield of this valuable synthetic building block. The rigid, non-planar structure of this compound makes it an important scaffold and bioisosteric replacement for aromatic rings in drug design.[1][2] This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols based on established chemical principles and literature precedents.
I. General Synthetic Strategy: Epoxidation of a Cyclopentene Precursor
The most direct and widely employed route to the 2-oxabicyclo[3.1.0]hexane core is the epoxidation of a corresponding cyclopentene derivative.[3][4] The reaction involves the syn-addition of an oxygen atom across the double bond of a cyclopentene-1-carboxylate ester, which is then hydrolyzed to yield the final carboxylic acid. Peroxyacids, particularly meta-chloroperoxybenzoic acid (m-CPBA), are the reagents of choice for this transformation due to their reliability and commercial availability.[4]
The overall workflow is summarized below.
II. Frequently Asked Questions (FAQs)
Q: What is the most common and reliable method for this synthesis? A: The epoxidation of an appropriate cyclopentene precursor, such as ethyl cyclopent-1-ene-1-carboxylate, using a peroxyacid like m-CPBA in an aprotic solvent (e.g., dichloromethane) is the most established and reliable method for laboratory-scale synthesis.[3][4]
Q: Why is meta-chloroperoxybenzoic acid (m-CPBA) so commonly used? A: m-CPBA is a popular choice because it is a relatively stable, crystalline solid that can be handled more easily than many other peroxyacids.[4] It is commercially available in various purities and is highly effective for the epoxidation of electron-rich and unactivated alkenes. The reaction mechanism is well-understood and generally provides clean products with high yields under optimized conditions.[5]
Q: What are the primary factors that influence the final yield? A: The key factors are:
-
Purity and Activity of the Peroxyacid: Degraded m-CPBA will lead to incomplete reactions.
-
Water Content: The presence of water can lead to the hydrolytic ring-opening of the desired epoxide product to form a diol.[4][6]
-
Reaction Temperature: While the reaction often proceeds well at room temperature, exothermic reactions can lead to side products. Cooling may be necessary.
-
Workup and Purification: Inefficient removal of the acidic m-chlorobenzoic acid byproduct can catalyze product degradation, and losses during chromatographic purification can significantly lower the isolated yield.
Q: How is stereochemistry controlled in this reaction? A: The epoxidation reaction is a concerted, syn-addition, meaning the oxygen atom is delivered to one face of the double bond.[4][7] Therefore, the stereochemistry of the product is directly determined by the stereochemistry of the starting alkene. For the 2-oxabicyclo[3.1.0]hexane system, the epoxidation of a planar cyclopentene ring typically results in the formation of the exo and endo isomers, with the ratio often depending on the steric hindrance posed by substituents.
III. Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction has stalled, and TLC/NMR analysis shows significant unreacted starting material. What's wrong?
A: This indicates an issue with the epoxidizing agent, most commonly degraded m-CPBA.
-
Plausible Cause: m-CPBA can degrade upon storage, especially if exposed to moisture or light. The actual percentage of active peroxyacid may be much lower than stated on the label of an old bottle.
-
Diagnostic Step: The activity of m-CPBA can be determined by iodometric titration. However, a practical first step is to use a fresh bottle of high-purity (e.g., >95%) m-CPBA.
-
Recommended Action:
-
Acquire fresh, high-purity m-CPBA. Store it desiccated at refrigerated temperatures (2-8 °C).
-
Ensure you are using at least 1.1 to 1.3 equivalents of m-CPBA relative to the alkene.
-
If the reaction is still slow, increase the reaction time or consider a modest increase in temperature (e.g., from 0 °C to room temperature), while carefully monitoring for byproduct formation.
-
Q2: My reaction mixture shows a new, very polar spot on the TLC plate that stains with permanganate. What is it and how can I prevent it?
A: This is almost certainly the trans-1,2-diol, a result of acid-catalyzed hydrolysis of your epoxide product.
-
Plausible Cause: The epoxidation reaction produces one equivalent of meta-chlorobenzoic acid (m-CBA). This acidic byproduct can catalyze the ring-opening of the newly formed epoxide, especially if traces of water are present in the reaction medium.[4]
-
Mechanism of Formation: The epoxide oxygen is protonated by the acid, making the ring highly susceptible to nucleophilic attack by water. This backside attack leads to the trans-diol.
-
Recommended Action:
-
Use Anhydrous Conditions: Ensure your solvent (e.g., DCM, chloroform) is thoroughly dried.[4] Flame-dry your glassware and run the reaction under an inert atmosphere (N₂ or Argon).
-
Buffer the Reaction: Add a mild, insoluble base to the reaction mixture to neutralize the m-CBA as it forms. A common and effective method is to add powdered sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents) and stir the resulting slurry.
-
Control Temperature: Perform the reaction at 0 °C to minimize the rate of the undesired ring-opening reaction.
-
Q3: I am struggling to separate the product from the m-CBA byproduct during purification. What is an effective method?
A: The acidic nature of the m-CBA byproduct allows for its selective removal with a basic aqueous wash, but this must be done carefully.
-
Plausible Cause: Both the desired product (especially the final acid) and the m-CBA byproduct can have similar polarities, making chromatographic separation tedious.
-
Recommended Action:
-
Initial Quench: After the reaction is complete, quench any remaining peroxyacid by washing the organic layer with a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃).
-
Basic Wash: Gently wash the organic layer with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] This will convert the m-CBA into its water-soluble sodium salt, which will be extracted into the aqueous phase.
-
Critical Note: Perform this wash at low temperatures (0-5 °C) and do not stir vigorously or for extended periods, as the basic conditions can also promote the hydrolysis of your ester or the epoxide ring.
-
-
Chromatography: After the washes, the crude product can be further purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the ester product.[8][9]
-
IV. Experimental Protocols
Table 1: Reagent Stoichiometry and Conditions
| Parameter | Value | Rationale |
| Starting Material | Ethyl Cyclopent-1-ene-1-carboxylate | Commercially available precursor. |
| Epoxidizing Agent | m-CPBA (≥95% purity) | Reliable, solid reagent. Purity is crucial for yield.[4] |
| Stoichiometry | 1.0 eq. Alkene, 1.2 eq. m-CPBA, 2.0 eq. NaHCO₃ | A slight excess of m-CPBA ensures full conversion. NaHCO₃ buffers the acidic byproduct. |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent that prevents epoxide ring-opening. Must be dry.[4] |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with minimizing side reactions. |
| Reaction Time | 4-12 hours | Monitor by TLC until starting material is consumed. |
| Hydrolysis Reagent | Lithium Hydroxide (LiOH) in THF/H₂O | Provides smooth saponification of the ester to the carboxylate salt. |
Protocol 1: Epoxidation to Synthesize Ethyl 2-Oxabicyclo[3.1.0]hexane-6-carboxylate
-
To a flame-dried, round-bottomed flask under a nitrogen atmosphere, add ethyl cyclopent-1-ene-1-carboxylate (1.0 eq.) and anhydrous dichloromethane (approx. 0.1 M concentration).
-
Add powdered sodium bicarbonate (2.0 eq.) to the solution.
-
Cool the stirred slurry to 0 °C using an ice-water bath.
-
In portions, carefully add m-CPBA (1.2 eq., ≥95% purity) over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring.
-
Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The product should appear as a new spot with a slightly lower Rf than the starting material.
-
Once the starting material is consumed (typically 4-12 hours), cool the reaction back to 0 °C.
-
Filter the mixture to remove the sodium bicarbonate and sodium m-chlorobenzoate salts. Wash the solids with a small amount of cold DCM.
-
Transfer the combined filtrate to a separatory funnel and wash sequentially with 10% aqueous Na₂SO₃ (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford the pure ethyl ester as a colorless oil.[8]
Protocol 2: Saponification to this compound
-
Dissolve the purified ethyl ester (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq.) and stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the ester by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH ~2-3 with 1 M hydrochloric acid (HCl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final carboxylic acid, which is often a white solid.
V. References
-
Vulcanchem. (n.d.). (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. Retrieved from Vulcanchem website.
-
Google Patents. (n.d.). Oxabicyclo 3.1.0 hexanes useful in the production of cyclopropanecarboxylate insecticides and intermediate compounds. Retrieved from Google Patents website.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from Organic Syntheses website.
-
García-Muñoz, S., et al. (2021). Application of Visible Light Mediated Photocatalysis in the Synthesis of Biologically Active Molecules. University of Regensburg Publication Server.
-
Schmalz, H.-G., et al. (2011). Enantioselective Synthesis of (-)-Paeonilide. University of Regensburg Publication Server.
-
Google Patents. (n.d.). RU2388747C2 - Method for synthesis of bicyclo[1][8]hexane derivatives and intermediate compound to this end. Retrieved from Google Patents website.
-
CymitQuimica. (n.d.). CAS 90482-42-1: this compound, ethyl ester. Retrieved from CymitQuimica website.
-
Alonso, I., et al. (2013). Regioselective synthesis of oxepinones and azepinones by gold-catalyzed cycloisomerizations of functionalized cyclopropyl alkynes. The Royal Society of Chemistry.
-
Benchchem. (n.d.). ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate. Retrieved from Benchchem website.
-
Google Patents. (n.d.). WO2005047215A2 - Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto. Retrieved from Google Patents website.
-
Supporting Information for a scientific article. (n.d.). [No specific title available].
-
Cristóbal, J. A., et al. (2014). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. PMC - NIH.
-
CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from CP Lab Safety website.
-
Google Patents. (n.d.). DE69917615T2 - A PROCESS FOR THE PREPARATION OF (2S, 2'R, 3'R) -2- (2,3-DICARBOXYCYCLOPROPYL) -GLYCIN. Retrieved from Google Patents website.
-
ResearchGate. (n.d.). Epoxidation of cyclopentene by a low cost and environmentally friendly bicarbonate/peroxide/manganese system. Retrieved from ResearchGate website.
-
Sigma-Aldrich. (n.d.). 6-oxabicyclo[3.1.0]hexane. Retrieved from Sigma-Aldrich website.
-
Park, H., et al. (2012). Stereoselective synthesis of novel 2′-(S)-CCG-IV analogues as potent NMDA receptor agonists. PubMed Central.
-
Supporting Information for a scientific article. (n.d.). Use of an iridium-catalyzed redox-neutral alcohol-amine coupling on kilogram scale for the synthesis of a....
-
Bentarzi, Y., et al. (2018). A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. Bentham Science.
-
ResearchGate. (n.d.). Stereoselective Synthesis of Pentacarbonyl(3-oxa-2-bicyclo[3.1.0]hexylidene)- and Pentacarbonyl(cyclopropylmethoxymethylene)tungsten Compounds.... Retrieved from ResearchGate website.
-
Bartleby. (n.d.). Chapter 12, Problem 12.38P. Retrieved from Bartleby website.
-
PubChemLite. (n.d.). This compound. Retrieved from PubChemLite website.
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich website.
-
Stepan, A. F., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry.
-
Pearson. (n.d.). Epoxidation Practice Problems. Retrieved from Pearson website.
-
Chegg.com. (2020). Solved The mechanism for the epoxidation of cyclopentene. Retrieved from Chegg.com website.
-
Chemistry LibreTexts. (2020). 9.12: Oxidation of Alkenes - Epoxidation. Retrieved from Chemistry LibreTexts website.
Sources
- 1. (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (55780-88-6) for sale [vulcanchem.com]
- 2. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. bartleby [bartleby.com]
- 8. orgsyn.org [orgsyn.org]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
troubleshooting low yield in Simmons-Smith cyclopropanation of dihydrofurans
Welcome to the technical support center for the Simmons-Smith cyclopropanation of dihydrofurans. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this classic yet nuanced transformation. Dihydrofurans, as electron-rich olefins, are generally excellent substrates for the Simmons-Smith reaction.[1][2][3] However, achieving high and reproducible yields requires careful attention to reagent quality, reaction setup, and mechanistic subtleties.
This document provides a series of frequently asked questions for quick reference and in-depth troubleshooting guides to diagnose and resolve specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the active reagent in the Simmons-Smith reaction? A: The active reagent is an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (CH₂I₂) and an activated zinc-copper couple (Zn(Cu)).[4][5][6] This carbenoid delivers the methylene (CH₂) group to the double bond of the dihydrofuran.
Q2: Why is an activated Zinc-Copper (Zn(Cu)) couple necessary? A: Commercial zinc dust is often coated with a passivating layer of zinc oxide, which prevents it from reacting with diiodomethane. The process of creating the Zn(Cu) couple involves acid washing to remove this oxide layer and depositing copper onto the zinc surface.[7][8] This activation is crucial for the oxidative insertion of zinc into the C-I bond of diiodomethane to form the carbenoid.[4][7]
Q3: Which solvent is best for the cyclopropanation of dihydrofurans? A: Non-coordinating ethereal or chlorinated solvents are highly recommended. Diethyl ether (Et₂O) is the classic solvent and often gives excellent results. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are also common and can be advantageous in certain cases.[1][9] Avoid coordinating solvents like THF or DME, as they can sequester the zinc carbenoid, reducing its reactivity.
Q4: My dihydrofuran has a hydroxyl group elsewhere on the molecule. Will this interfere? A: Not necessarily. In fact, proximal hydroxyl groups can act as directing groups. The zinc atom of the carbenoid can coordinate to the hydroxyl oxygen, directing the methylene transfer to occur on the same face of the molecule as the alcohol.[10][11][12] This can be a powerful tool for controlling diastereoselectivity.
Q5: How should I handle diiodomethane? A: Diiodomethane is toxic, dense, and light-sensitive.[13][14] It should always be handled in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[13][15][16][17] It should be stored in a cool, dark place in a tightly sealed amber bottle.[13]
Troubleshooting Guide for Low Yields
Low or no yield in a Simmons-Smith reaction is a common but solvable problem. The following guide is structured to help you systematically diagnose the issue.
Visual Troubleshooting Workflow
The diagram below outlines a logical workflow for troubleshooting low yields. Start at the top and work through the possibilities to identify the root cause of the problem.
Caption: Troubleshooting workflow for low yield in Simmons-Smith cyclopropanation.
Scenario 1: No Reaction - Starting Material Fully Recovered
If you observe no consumption of your dihydrofuran starting material, the issue almost certainly lies with the generation of the active carbenoid.
-
Most Likely Cause: Inactive Zinc-Copper Couple.
-
Reasoning: The Zn(Cu) couple is the engine of the reaction. If it is not properly activated, it cannot insert into the C-I bond of diiodomethane, and no carbenoid will form.[4][7] The couple should be a free-flowing, dark gray or reddish-gray powder.[9] Clumped, white, or overly metallic-looking zinc is a sign of oxidation or improper preparation.
-
Solution: Prepare a fresh batch of the Zn(Cu) couple immediately before use. Follow a validated procedure, such as the one published in Organic Syntheses, which involves sequential washing with HCl, water, CuSO₄ solution, ethanol, and ether.[8]
-
Validation Test: Before committing your valuable dihydrofuran, test your newly prepared Zn(Cu) couple on a simple, inexpensive alkene like cyclohexene. A successful reaction (monitored by GC or TLC) will validate your reagent.
-
-
Secondary Cause: Impure or Degraded Diiodomethane.
-
Reasoning: Diiodomethane can decompose over time, especially when exposed to light, releasing iodine which gives it a pink or brown color. While a crystal of iodine is sometimes added to initiate the reaction,[8] heavily discolored reagent may indicate significant degradation.
-
Solution: If your CH₂I₂ is discolored, purify it by passing it through a short plug of activated neutral alumina. Use a stoichiometric excess (typically 1.5 to 2.0 equivalents) relative to the dihydrofuran to ensure complete reaction.[9]
-
Scenario 2: Low Conversion - Mixture of Starting Material and Product
Partial conversion suggests that the carbenoid is forming, but its generation is slow, its lifetime is short, or the reaction conditions are suboptimal.
-
Most Likely Cause: Insufficiently Anhydrous Conditions.
-
Reasoning: Organozinc reagents are sensitive to protic sources, including water. Moisture will quench the ICH₂ZnI carbenoid, halting the cyclopropanation.
-
Solution: Ensure all glassware is rigorously oven- or flame-dried. Use freshly distilled, anhydrous solvents. Perform the reaction under a positive pressure of an inert atmosphere (Nitrogen or Argon).
-
-
Secondary Cause: Suboptimal Temperature or Reaction Time.
-
Reasoning: While the reaction is often initiated at room temperature or slightly below, a gentle reflux is typically required to drive it to completion.[8] The reaction time can vary significantly depending on the substrate, but 12-24 hours is a common range.[1]
-
Solution: Heat the reaction mixture to a gentle reflux (e.g., ~35°C for diethyl ether, ~40°C for DCM). Monitor the reaction progress by TLC or GC analysis every few hours. Continue heating until the starting material is consumed.
-
Scenario 3: Good Conversion but Low Isolated Yield
If analysis of the crude reaction mixture (e.g., by ¹H NMR or GC-MS) shows a high conversion to the desired product, but the yield after purification is low, the problem lies in the workup or purification steps.
-
Most Likely Cause: Product Loss During Workup/Purification.
-
Reasoning: The cyclopropanated products of dihydrofurans can be relatively volatile. Additionally, harsh acidic conditions during workup can potentially lead to ring-opening or decomposition. The workup often generates zinc salts that can form emulsions or trap the product.[1]
-
Solution (Workup): Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or by forming a complex with pyridine.[9][11] After extraction, be mindful during solvent removal. Use a rotary evaporator at a moderate temperature and vacuum, and avoid leaving the product on high vacuum for extended periods.
-
Solution (Purification): If using flash column chromatography, choose your solvent system carefully to ensure good separation from any nonpolar byproducts. The product may co-elute with residual diiodomethane if an excessive amount was used. Consider Kügelrohr distillation for volatile products if applicable.[18]
-
Key Parameter Optimization Table
| Parameter | Potential Issue | Scientific Rationale | Recommended Action |
| Zn(Cu) Couple | Inactive due to oxide layer or improper preparation. | The zinc surface must be active for oxidative insertion into the CH₂I₂ bond to form the carbenoid.[4][7] | Prepare fresh from zinc dust and CuSO₄ solution immediately before use. Ensure it is a fine, dark powder.[8] |
| Diiodomethane | Decomposed (discolored); insufficient amount. | Purity is essential for clean carbenoid formation. A stoichiometric excess drives the reaction to completion.[9] | Purify by passing through neutral alumina if necessary. Use 1.5-2.0 equivalents. |
| Solvent | Presence of water; coordinating nature (e.g., THF). | Water quenches the organozinc reagent. Coordinating solvents can bind to the zinc, reducing the carbenoid's electrophilicity.[1] | Use freshly distilled, anhydrous Et₂O or DCM. |
| Temperature | Too low for reaction to proceed to completion. | The reaction often requires thermal energy to overcome the activation barrier, especially with less reactive substrates. | Heat to a gentle reflux and monitor progress by TLC/GC until starting material is consumed.[8] |
| Atmosphere | Presence of air (O₂) or moisture (H₂O). | Organozinc reagents are sensitive to both oxygen and water, which will destroy the active carbenoid. | Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the setup and reaction. |
| Workup | Product decomposition; formation of emulsions. | Zinc salts can complicate extractions. The cyclopropane ring may be sensitive to certain pH ranges. | Quench with saturated aq. NH₄Cl.[9] If emulsions form, filter the entire mixture through a pad of Celite. |
Validated Protocol: Preparation of Activated Zinc-Copper Couple
This protocol is adapted from the well-established procedure in Organic Syntheses.[8]
-
Place zinc powder (e.g., 0.75 g atom) in an Erlenmeyer flask with a magnetic stir bar.
-
Add 3% aqueous HCl and stir vigorously for 60 seconds to etch the oxide layer. Decant the acid. Repeat 3-4 times.
-
Wash the activated zinc by stirring with several portions of deionized water until the washings are neutral. Decant the water after each wash.
-
Add a 2% aqueous solution of copper(II) sulfate. Stir until the blue color of the solution fades, indicating deposition of copper. Decant the solution. Repeat once more.
-
Wash the resulting dark gray solid with several portions of absolute ethanol to remove water.
-
Wash the solid with several portions of anhydrous diethyl ether to remove the ethanol.
-
Transfer the slurry to a Büchner funnel, wash with more anhydrous ether, and suction-dry under a rubber dam until the solid is a free-flowing powder at room temperature.
-
For best results, store the couple in a vacuum desiccator over P₂O₅ and use it within 24 hours.
By systematically applying these diagnostic checks and protocols, you can effectively troubleshoot and optimize your Simmons-Smith cyclopropanation of dihydrofurans, leading to higher and more consistent yields in your research and development efforts.
References
-
Domínguez-Huerta, M., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis, 365. Available at: [Link]
-
Wikipedia. (n.d.). Zinc–copper couple. Retrieved from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safe Handling and Storage of Diiodomethane: A Chemist's Guide. Retrieved from: [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Diiodomethane. Retrieved from: [Link]
-
NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from: [Link]
-
Research Core Facilities. (n.d.). Safety Data Sheet: Diiodomethane. Available at: [Link]
-
Rowe Scientific. (2023). Rowe Scientific Diiodomethane Safety Data Sheet. Retrieved from: [Link]
-
Smith, R. D., & Simmons, H. E. (1961). Norcarane. Organic Syntheses, 41, 72. Available at: [Link]
-
OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from: [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from: [Link]
-
Grokipedia. (n.d.). Simmons–Smith reaction. Retrieved from: [Link]
- Charette, A. B. (2004).
-
Nakamura, E., & Hirai, A. (2003). Reaction Pathways of the Simmons−Smith Reaction. Journal of the American Chemical Society, 125(28), 8539–8549. Available at: [Link]
- DeMuynck, B., et al. (2022). Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. Chem, 8(11), 3040-3053.
-
Hou, X. L., et al. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(7), 2091–2124. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. Retrieved from: [Link]
-
Chemistry Learner. (n.d.). Simmons-Smith Reaction: Definition, Mechanism, and Examples. Retrieved from: [Link]
-
Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Retrieved from: [Link]
-
Rzepa, H. (2014). Cyclopropanation: the mechanism of the Simmons–Smith reaction. Henry Rzepa's Blog. Retrieved from: [Link]
-
ResearchGate. (n.d.). Reaction Pathways of the Simmons−Smith Reaction | Request PDF. Retrieved from: [Link]
-
ResearchGate. (n.d.). Simmons‐Smith Cyclopropanation Reaction. Retrieved from: [Link]
-
Organic Chemistry Reaction. (2026). Simmons-Smith Reaction Mechanism. Retrieved from: [Link]
-
The Royal Society of Chemistry. (n.d.). The dihydrofuran template approach to furofuran synthesis. Retrieved from: [Link]
-
chemeurope.com. (n.d.). Simmons-Smith reaction. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Retrieved from: [Link]
Sources
- 1. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 2. chemistry-reaction.com [chemistry-reaction.com]
- 3. researchgate.net [researchgate.net]
- 4. orgosolver.com [orgosolver.com]
- 5. grokipedia.com [grokipedia.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. Zinc–copper couple - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. repositorio.uam.es [repositorio.uam.es]
- 10. Simmons-Smith Reaction [organic-chemistry.org]
- 11. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. nbinno.com [nbinno.com]
- 14. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 15. chemos.de [chemos.de]
- 16. chemicalbook.com [chemicalbook.com]
- 17. rowe.com.au [rowe.com.au]
- 18. rsc.org [rsc.org]
Technical Support Center: Synthesis of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
Welcome to the technical support center for the synthesis of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the success of your experiments. Our approach is grounded in mechanistic principles and practical laboratory experience to help you navigate the intricacies of this synthesis.
Section 1: Troubleshooting Guide - Navigating Common Side Products
The synthesis of the 2-oxabicyclo[3.1.0]hexane core, a valuable scaffold in medicinal chemistry, often involves an intramolecular cyclization or epoxidation reaction.[1][2][3] While elegant in design, these reactions can be prone to the formation of specific side products that can complicate purification and reduce yields. This section provides a structured approach to identifying, minimizing, and eliminating these common impurities.
Issue 1: Formation of Acyclic or Rearranged Isomers
Question: I am observing significant quantities of an acyclic isomer or a rearranged bicyclic ether in my reaction mixture when attempting an intramolecular cyclization. What is causing this and how can I favor the desired 2-oxabicyclo[3.1.0]hexane product?
Root Cause Analysis:
The formation of undesired isomers during intramolecular cyclization reactions often points to a competition between different cyclization pathways or subsequent rearrangement of the desired product.[4] The regioselectivity of the ring closure is highly dependent on the reaction kinetics and thermodynamics, which are influenced by factors such as the nature of the starting material, the base or catalyst used, and the reaction temperature.[4]
For instance, in a radical cyclization approach, the formation of a five-membered ring is typically kinetically favored over a six-membered ring.[4] However, if the reaction conditions allow for equilibration, the thermodynamically more stable product may predominate.[4] Similarly, in palladium-catalyzed oxidative cyclizations, adventitious acid can lead to undesired elimination and alternative cyclization pathways.[3]
Troubleshooting Protocol:
-
Reagent and Solvent Purity: Ensure all reagents and solvents are of high purity and anhydrous where necessary. The presence of acid or base impurities can catalyze side reactions.
-
Temperature Control: Carefully control the reaction temperature. Lower temperatures generally favor the kinetically controlled product. A temperature screening study can help identify the optimal conditions for forming the desired bicyclic ether.
-
Choice of Base/Catalyst: The choice of base or catalyst is critical. For base-mediated cyclizations, a non-nucleophilic, sterically hindered base can minimize side reactions. In catalytic reactions, the ligand on the metal can significantly influence the regioselectivity.
-
Slow Addition: In many cases, slow addition of a key reagent (e.g., the catalyst or a radical initiator) can maintain a low concentration of reactive intermediates, thereby suppressing side reactions.
Preventative Workflow Diagram:
Caption: Workflow to minimize isomeric side products.
Issue 2: Incomplete Epoxidation or Diol Formation
Question: My epoxidation of a cyclopentene precursor to form the oxabicyclo-hexane ring is either incomplete or I am seeing significant amounts of the corresponding diol. What are the likely causes and solutions?
Root Cause Analysis:
The epoxidation of an alkene, a common route to the 2-oxabicyclo[3.1.0]hexane system, is a delicate reaction. Incomplete reaction can be due to insufficient oxidant, catalyst deactivation, or low reactivity of the alkene. The formation of a diol is a classic side product resulting from the acid- or base-catalyzed hydrolysis of the newly formed epoxide ring.[5] This is particularly problematic in aqueous media or if acidic byproducts are generated during the reaction.[5]
For instance, when using peroxycarboxylic acids like m-CPBA, the carboxylic acid byproduct can catalyze the opening of the epoxide ring if not properly buffered or removed.[5][6]
Troubleshooting Protocol:
-
Optimize Oxidant Stoichiometry: Ensure at least a stoichiometric amount of the epoxidizing agent is used. A slight excess (1.1-1.5 equivalents) can often drive the reaction to completion.
-
Control of pH: If using a peroxycarboxylic acid, consider adding a mild buffer such as sodium bicarbonate to neutralize the carboxylic acid byproduct as it forms.
-
Anhydrous Conditions: To prevent hydrolysis, conduct the reaction under strictly anhydrous conditions. Use dry solvents and glassware.
-
Choice of Epoxidizing Agent: If diol formation persists, consider alternative, non-acidic epoxidizing agents. For example, dioxiranes (generated in situ from potassium monopersulfate) or metal-catalyzed epoxidations with reagents like tert-butyl hydroperoxide can be effective.
Data Summary Table: Epoxidation Conditions and Outcomes
| Epoxidizing Agent | Solvent | Additive | Typical Side Product | Mitigation Strategy |
| m-CPBA | Dichloromethane | None | Diol | Add NaHCO3 buffer |
| Hydrogen Peroxide/Manganese | DMF/Water | None | Glutaraldehyde, other over-oxidation products | Optimize solvent and temperature[7] |
| Oxone® | Acetone/Water | None | Diol | Control pH, use a biphasic system |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key analytical techniques to identify and quantify side products in my reaction mixture?
A1: A combination of techniques is recommended for a comprehensive analysis.
-
Thin Layer Chromatography (TLC): An excellent initial tool for qualitatively assessing the reaction progress and the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to identify the exact structure of the main product and any side products.
-
Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS): Allows for the determination of the molecular weight of the components in the mixture, aiding in the identification of impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of your product and the relative amounts of different side products.
Q2: How can I effectively purify this compound from its common side products?
A2: The purification strategy will depend on the nature of the impurities.
-
Flash Column Chromatography: This is the most common and effective method for separating the desired product from structurally similar side products.[8] A gradient elution with a solvent system like hexane/ethyl acetate is often successful.[8]
-
Recrystallization: If the product is a solid and has a significantly different solubility profile from the impurities, recrystallization can be a highly effective purification technique.
-
Acid-Base Extraction: Given the carboxylic acid functionality of the target molecule, an acid-base extraction can be used to separate it from neutral organic impurities. The product can be extracted into an aqueous basic solution, washed with an organic solvent to remove impurities, and then re-acidified and extracted back into an organic solvent.
Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A3: Yes, safety is paramount.
-
Peroxycarboxylic acids (e.g., m-CPBA): These are strong oxidizing agents and can be explosive, especially when impure or in high concentrations.[5] Always handle them with care, store them at recommended temperatures, and avoid contact with metals.
-
Organometallic Reagents: If your synthesis involves organometallic reagents, they are often pyrophoric and/or water-sensitive. Handle them under an inert atmosphere (e.g., argon or nitrogen).
-
Solvents: Many organic solvents are flammable and have associated health risks. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Logical Relationship Diagram: From Synthesis to Pure Product
Caption: The logical flow from synthesis to a purified final product.
References
-
ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions | Request PDF. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Bridged Bicyclic Ethers and Fused Oxetanes from Pyran-4-ones via Tandem Solvent Trapping and Norrish Type II Cyclization1. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
NIH. (2019, May 31). Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization–redox relay–π-allyl-Pd cyclization cascade reaction. PMC. Retrieved from [Link]
-
Google Patents. (n.d.). RU2388747C2 - Method for synthesis of bicyclo[1][2]hexane derivatives and intermediate compound to this end. Retrieved from
-
CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 13). Intramolecular Addition (Cyclization) Reactions. Retrieved from [Link]
-
MDPI. (2021, January 28). Application of Visible Light Mediated Photocatalysis in the Synthesis of Biologically Active Molecules. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. PMC. Retrieved from [Link]
-
Pearson. (n.d.). Design a synthesis for each of the following, using an intramolecular reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of 3'-cyano-2',3'-dideoxyadenosine and 2',3'-dideoxy-3'-formyladenosine. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Insecticidal Activity of an Oxabicyclolactone and Novel Pyrethroids. Retrieved from [Link]
-
ResearchGate. (n.d.). Epoxidation of cyclopentene by a low cost and environmentally friendly bicarbonate/peroxide/manganese system. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 11.3.6 Epoxidation of Alkenes. Retrieved from [Link]
-
Chegg.com. (2020, November 4). Solved The mechanism for the epoxidation of cyclopentene. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Regioselective synthesis of oxepinones and azepinones by gold- catalyzed cycloisomerizations of functionalyzed cyclopropyl alkyn. Retrieved from [Link]
- Google Patents. (n.d.). WO2005047215A2 - Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto.
-
MDPI. (2024, August 28). The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. Retrieved from [Link]
-
PubMed. (2015, May 1). A mechanistic study into the epoxidation of carboxylic acid and alkene in a mono, di-acylglycerol lipase. Retrieved from [Link]
Sources
- 1. (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (55780-88-6) for sale [vulcanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization–redox relay–π-allyl-Pd cyclization cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid and its Esters
Welcome to the technical support center for the purification of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid and its esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. The unique strained bicyclic structure of these compounds, coupled with the polarity of the carboxylic acid or ester functional groups, presents specific purification challenges. This resource aims to address these challenges head-on, providing not just procedures, but the scientific reasoning behind them.
Table of Contents
-
Understanding the Core Challenges
-
Troubleshooting Guide (Q&A Format)
-
Chromatography Issues
-
Crystallization Difficulties
-
Product Stability and Decomposition
-
-
Frequently Asked Questions (FAQs)
-
Detailed Experimental Protocols
-
Protocol 1: Flash Column Chromatography of this compound
-
Protocol 2: Purification of Esters of this compound
-
Protocol 3: Crystallization of this compound
-
-
References
Understanding the Core Challenges
The purification of this compound and its esters is often complicated by a combination of factors inherent to their molecular structure and the synthetic routes used to produce them.
-
High Polarity of the Carboxylic Acid: The carboxylic acid moiety imparts high polarity, which can lead to strong interactions with polar stationary phases like silica gel, resulting in poor peak shape (tailing) and difficulty in elution during normal-phase chromatography.[1][2]
-
Potential for Epimerization: The stereocenters in the bicyclic system can be susceptible to epimerization under certain pH conditions, particularly at the carbon alpha to the carbonyl group.[3]
-
Ring Strain and Stability: The bicyclo[3.1.0]hexane system is strained and can be sensitive to strongly acidic or basic conditions, potentially leading to ring-opening byproducts.[1][4]
-
Hydrolysis of Esters: The ester derivatives can be prone to hydrolysis back to the carboxylic acid, especially during purification on silica gel which can have acidic sites.[5][6][7]
-
Common Synthetic Impurities: Syntheses often employ rhodium catalysts for the key cyclopropanation step, which must be completely removed.[8][9][10] Unreacted starting materials, such as dihydrofuran and diazoacetates, as well as diastereomeric byproducts, are also common impurities.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Chromatography Issues
Q1: My this compound is streaking badly on the silica gel column, and I'm getting poor separation. What can I do?
A1: This is a classic issue when purifying carboxylic acids on silica gel. The acidic protons of your compound are interacting strongly with the silanol groups on the silica surface, leading to tailing. Here are several strategies to mitigate this:
-
Acidify the Mobile Phase: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent.[2] This protonates the carboxylate groups, reducing their interaction with the silica and leading to sharper peaks.
-
Use a More Polar Solvent System: For highly polar compounds that don't move even in 100% ethyl acetate, a more polar mobile phase containing methanol can be effective. A common system is dichloromethane/methanol with a small amount of acetic acid.[1][11]
-
Deactivate the Silica Gel: Before running your column, you can flush the silica gel with a solvent system containing a small amount of a base like triethylamine (1-2%), followed by your initial eluent to remove excess base.[4][6] This neutralizes the acidic sites on the silica.
-
Switch to Reversed-Phase Chromatography: If normal-phase continues to be problematic, reversed-phase (C18) chromatography is an excellent alternative for polar compounds.[12] You would use a polar mobile phase, such as water/acetonitrile or water/methanol, often with a pH modifier like formic acid or trifluoroacetic acid (TFA).[13]
Q2: I'm trying to purify an ester of this compound, but I keep getting the carboxylic acid in my final product. Why is this happening and how can I prevent it?
A2: This is likely due to hydrolysis of the ester on the silica gel column.[6][7] Standard silica gel can be slightly acidic, which can catalyze the hydrolysis of your ester. Here’s how to address this:
-
Use Neutralized or Deactivated Silica: As mentioned above, deactivating the silica with a base like triethylamine can prevent this hydrolysis.[4][6]
-
Minimize Contact Time: The longer your compound is on the column, the more time there is for hydrolysis to occur.[6] Use flash chromatography with slightly higher pressure to speed up the separation.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[1][11]
-
Non-Chromatographic Purification: If possible, try to purify the ester by distillation (if it's a liquid and thermally stable) or crystallization to avoid contact with silica gel altogether.
Troubleshooting Workflow for Chromatography
Caption: A decision tree for troubleshooting common chromatography issues.
Crystallization Difficulties
Q3: I'm struggling to crystallize my this compound. It keeps oiling out or forming a precipitate. Any tips?
A3: Crystallization of chiral, somewhat rigid molecules can be challenging. Here are some proven techniques:
-
Solvent Selection is Key:
-
Good Solvents: Find a solvent that dissolves your compound well when hot but poorly when cold. Common choices for carboxylic acids include ethyl acetate, acetone, isopropanol, or mixtures with water.
-
Anti-Solvents: Use an anti-solvent in which your compound is insoluble. Dissolve your compound in a minimum amount of a good solvent and slowly add the anti-solvent (e.g., hexanes, diethyl ether) until the solution becomes turbid, then warm slightly to clarify and allow to cool slowly.
-
-
Control the Cooling Rate: Slow cooling is crucial for growing well-defined crystals. A Dewar flask filled with warm water or an insulated box can be used to slow down the cooling process.
-
Seeding: If you have a few crystals from a previous attempt, add a single seed crystal to a saturated solution to initiate crystallization.
-
Diastereomeric Salt Formation: For chiral carboxylic acids, forming a salt with a chiral amine (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine) can facilitate crystallization and can also be used for chiral resolution.[14][15] The resulting diastereomeric salts often have very different crystallization properties.
Product Stability and Decomposition
Q4: My NMR spectrum shows signals that I can't identify after purification. I suspect my compound is degrading. What are the likely causes?
A4: The 2-oxabicyclo[3.1.0]hexane ring system, while generally stable, can be susceptible to degradation under certain conditions.
-
Ring Opening: Strong acids or bases can catalyze the opening of the strained cyclopropane or the tetrahydrofuran ring.[1][4] Ensure that any acidic or basic washes during workup are done quickly and at low temperatures, and that the final product is stored in a neutral state.
-
Epimerization: If you are using basic conditions for purification or workup, you might be causing epimerization at the carbon adjacent to the carbonyl group.[3] This would result in a mixture of diastereomers, complicating your NMR spectrum. It's best to maintain a neutral or slightly acidic pH if possible.
-
Reaction with Solvents: Reactive solvents like methanol could potentially act as nucleophiles and open the strained rings under certain catalytic conditions. Ensure your purification solvents are inert.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should look out for?
A: Based on typical synthetic routes, the most common impurities include:
-
Residual Rhodium Catalyst: If a rhodium-catalyzed cyclopropanation was used, residual catalyst can be a concern. This is often removed by filtration through a pad of silica or celite, but trace amounts may remain.[8][9][10]
-
Unreacted Starting Materials: Such as 2,5-dihydrofuran and the diazoacetate ester.
-
Diastereomers: The cyclopropanation reaction can sometimes produce a mixture of exo and endo diastereomers. Their separation can be challenging and may require careful optimization of chromatographic conditions.[3][16]
-
Solvent Adducts: In some cases, side reactions with the solvent can occur.
Q: How can I confirm the stereochemistry of my purified product?
A: A combination of techniques is usually employed:
-
NMR Spectroscopy: Specific coupling constants and NOE (Nuclear Overhauser Effect) experiments can help determine the relative stereochemistry of the protons on the bicyclic ring system.
-
X-ray Crystallography: If you can obtain a single crystal of your compound or a suitable derivative, this will provide unambiguous proof of its absolute and relative stereochemistry.
-
Chiral HPLC or GC: For enantiomeric purity, analysis on a chiral stationary phase is the standard method.
Q: Can I use distillation to purify the ester derivatives?
A: Yes, for lower molecular weight, thermally stable esters, vacuum distillation can be a very effective purification method that avoids the potential for hydrolysis on silica gel. However, you must first confirm that your compound does not decompose at the required temperatures.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
This protocol is designed to minimize tailing and achieve good separation.
-
TLC Analysis:
-
Develop a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate. If the Rf is too low, switch to dichloromethane/methanol.
-
To find the optimal eluent, aim for an Rf value of 0.2-0.3 for your target compound.
-
In a separate TLC jar, add 1-2 drops of acetic acid to the solvent system and re-run the TLC. If the spot becomes sharper and moves up the plate, you should add acid to your column eluent.
-
-
Column Preparation:
-
Dry-pack a glass column with the appropriate amount of silica gel.
-
Wet the silica with your initial, least polar solvent mixture.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the column eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with your starting solvent system (e.g., 90:10 Hexanes:Ethyl Acetate + 0.5% Acetic Acid).
-
Gradually increase the polarity of the eluent as the column runs (gradient elution).
-
Collect fractions and monitor by TLC to identify those containing your pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
To remove the residual acetic acid from the eluent, you can co-evaporate with a non-polar solvent like toluene or perform a mild aqueous workup if your compound is not water-soluble.
-
Protocol 2: Purification of Esters of this compound
This protocol is designed to prevent hydrolysis of the ester during chromatography.
-
Silica Gel Deactivation (Optional but Recommended):
-
Prepare a slurry of your silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Add triethylamine to make a 1-2% v/v solution.
-
Stir for 30 minutes, then filter the silica gel and wash with fresh non-polar solvent to remove excess triethylamine.
-
Pack your column with this deactivated silica.
-
-
Chromatography:
-
Follow the steps for normal-phase chromatography as described in Protocol 1, but do not add acid to your eluent.
-
Run the column as quickly as is practical to minimize the residence time of your compound on the stationary phase.
-
-
Alternative: Non-Chromatographic Workup:
-
If the main impurity is the unreacted carboxylic acid, dissolve the crude mixture in a solvent like ethyl acetate or diethyl ether.
-
Wash the organic solution with a cold, dilute aqueous solution of sodium bicarbonate. This will extract the acidic impurity into the aqueous layer.
-
Caution: Perform this wash quickly and at a low temperature to minimize base-catalyzed hydrolysis of your ester product.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Protocol 3: Crystallization of this compound
-
Solvent Screening:
-
In small vials, test the solubility of your compound in various solvents (e.g., ethyl acetate, acetone, isopropanol, acetonitrile, water, and mixtures thereof).
-
A good crystallization solvent will fully dissolve your compound when heated but show low solubility at room temperature or upon cooling.
-
-
Crystallization Procedure:
-
In a clean flask, dissolve the crude carboxylic acid in the minimum amount of the chosen hot solvent.
-
If the solution is colored or has particulate matter, you can perform a hot filtration.
-
Cover the flask and allow it to cool slowly to room temperature. To further encourage crystallization, you can then place it in a refrigerator or freezer.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Isolation and Drying:
-
Once a good crop of crystals has formed, collect them by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
General Purification Workflow
Caption: A general workflow for the purification of the title compounds.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
- Angles, S. N., Miller, A. E., & Johnson, J. S. (2025).Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Journal of Organic Chemistry.
-
Reddit. What are your tips and tricks for purifying ionic/very polar compounds?[Link]
- PubMed Central.
- W
- University of Wisconsin–Madison, Biophysics Instrumentation Facility.
- PubMed Central.
- Sci-Hub.Enantioselective Hydrolysis of Some 2-Aryloxyalkanoic Acid Methyl Esters and Isosteric Analogues Using a Penicillin G Acylase-Based HPLC Monolithic Silica Column.
- PubMed Central.Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold.
-
ResearchGate. How to separate ester from carboxylic acid by using chromatography?[Link]
- PubMed.
-
ACS Publications. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]
- National Institutes of Health.Nucleotide analogues containing 2-oxa-bicyclo[2.2.1]heptane and L-α-threofuranosyl ring systems: interactions with P2Y receptors.
- CONICET.Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system.
- J-STAGE.Ab initio MO study on the conformational stability of 2,4-dichalcogenabicyclo[3.1.
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Chromatography. [Link]
- University of Regensburg.Application of Visible Light Mediated Photocatalysis in the Synthesis of Biologically Active Molecules.
- Google Patents.Method for producing 2-oxo-1-phenyl-3....
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
CP Lab Safety. this compound, min 97%, 1 gram. [Link]
-
Chemguide. Hydrolysis of Esters. [Link]
- PubMed.
-
Chemistry LibreTexts. 15.9: Hydrolysis of Esters. [Link]
- ResearchGate.
-
PubChemLite. this compound. [Link]
- Royal Society of Chemistry.
- National Institutes of Health.
- Kyoto University Research Information Repository.
-
Beilstein Journals. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. [Link]
-
Wikipedia. Metal-catalyzed cyclopropanations. [Link]
- National Institutes of Health.Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)
Sources
- 1. Purification [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Atropselective Hydrolysis of Chiral Binol-Phosphate Esters Catalyzed by the Phosphotriesterase from Sphingobium sp. TCM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 11. Chromatography [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. researchgate.net [researchgate.net]
- 15. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 2-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid Esterification
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support, troubleshooting advice, and optimized protocols for the esterification of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. This document is intended for researchers, chemists, and drug development professionals who are working with this unique and sterically demanding bicyclic scaffold. We will address common challenges and provide solutions grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address the most common issues encountered during the esterification of this specific substrate.
Section 1.1: General Strategy and Reaction Selection
Question 1: What are the primary challenges associated with the esterification of this compound?
Answer: The esterification of this molecule presents unique challenges primarily due to its structure:
-
Steric Hindrance: The carboxylic acid group is attached to a cyclopropane ring, which is part of a rigid bicyclic system. This conformation sterically shields the carbonyl carbon, making it less accessible to the nucleophilic attack by an alcohol.
-
Acid Sensitivity: The strained 2-oxabicyclo[3.1.0]hexane system, containing both an ether linkage and a cyclopropane ring, can be sensitive to strong acidic conditions and high temperatures.[1] This can lead to undesired side reactions, such as ring-opening or rearrangement, which lowers the yield of the desired ester.
-
Reversibility of Reaction: Like most esterifications, the reaction is an equilibrium process. The presence of water, a byproduct, can drive the reaction backward through hydrolysis, reducing the final product yield.[2][3]
Question 2: Which esterification method is most suitable for this substrate?
Answer: The choice of method depends on the scale of your reaction, the specific alcohol you are using, and the overall acid sensitivity of any other functional groups on your molecule. A comparison of the most common methods is provided below.
Table 1: Comparison of Common Esterification Methods for this compound
| Method | Reagents & Typical Conditions | Pros | Cons | Best For |
| Fischer-Speier Esterification | Alcohol (often as solvent), Strong Acid Catalyst (H₂SO₄, TsOH), Heat (reflux)[4] | Economical for simple alcohols, scalable, well-understood mechanism.[2] | Harsh conditions (acid, heat) can decompose sensitive substrates.[1] Requires water removal for high yield.[5] | Large-scale synthesis with simple, unhindered primary or secondary alcohols. |
| Steglich Esterification | Alcohol, DCC or EDC, DMAP (catalyst), Anhydrous Solvent (DCM, DMF), Room Temp.[1][6] | Very mild conditions, suitable for acid-sensitive substrates and tertiary alcohols.[1] | DCC byproduct (DCU) can be difficult to remove. Reagents are more expensive. Potential for side reactions if not controlled.[7] | Small-scale synthesis, precious substrates, or when using acid-sensitive starting materials. |
| Alkyl Halide Alkylation | Carboxylate salt (from acid + base), Alkyl Halide (e.g., MeI, EtBr), Polar Aprotic Solvent (DMF, Acetone) | Avoids acidic conditions entirely. Good for simple methyl or ethyl esters. | Alkyl halides can be toxic. Potential for O- vs. C-alkylation issues in complex molecules.[1] | Cases where the substrate is extremely sensitive to both acid and coupling agents. |
| TMS-Diazomethane | TMS-CHN₂, Alcohol (MeOH for methyl esters), Ether/Toluene | Fast, clean, and high-yielding reaction for methyl esters at room temperature.[1] | Reagent is toxic and expensive. Primarily limited to methyl esters. | Rapid, small-scale preparation of methyl esters for analytical or screening purposes. |
Below is a decision-making workflow to help select the appropriate method.
Section 1.2: Troubleshooting Fischer-Speier Esterification
Question 3: My Fischer esterification reaction is giving a very low yield. What are the likely causes and solutions?
Answer: Low yield in a Fischer esterification is almost always tied to the reaction equilibrium.[2]
-
Cause 1: Water Presence. The reaction produces water, and its accumulation will shift the equilibrium back towards the starting materials (Le Châtelier's Principle).[8]
-
Solution A: Use Excess Alcohol. The simplest method to shift the equilibrium is to use the alcohol as the reaction solvent, creating a large molar excess that drives the reaction forward.[2][9] This is most practical for inexpensive alcohols like methanol or ethanol.
-
Solution B: Active Water Removal. For more valuable alcohols or when higher conversion is needed, remove water as it forms. A Dean-Stark apparatus is highly effective for this when using a solvent like toluene that forms an azeotrope with water.[2][4] Alternatively, including a dehydrating agent like molecular sieves in the reaction flask can be effective.
-
-
Cause 2: Insufficient Catalyst or Reaction Time/Temperature.
Question 4: I am observing significant decomposition of my starting material. How can I mitigate this?
Answer: Decomposition suggests the substrate is not stable under classical Fischer conditions. The strained bicyclic ether is likely susceptible to acid-catalyzed ring opening.
-
Solution A: Reduce Temperature and Catalyst Loading. Try lowering the reaction temperature and using the minimum effective amount of acid catalyst. This will slow the reaction but may preserve the integrity of the scaffold.
-
Solution B: Use a Milder Acid Catalyst. Lewis acids such as scandium(III) triflate can sometimes catalyze the reaction under milder conditions than strong Brønsted acids like sulfuric acid.[4] Zirconium-based catalysts have also been shown to be effective and moisture-tolerant.[10][11]
-
Solution C: Switch to a Non-Acidic Method. If decomposition persists, the Fischer method is likely unsuitable. You must switch to a milder, non-acidic protocol like the Steglich esterification.[1][4]
Section 1.3: Troubleshooting Milder Esterification Methods (e.g., Steglich)
Question 5: My Steglich esterification with EDC/DMAP is not proceeding. What are some common issues?
Answer: The Steglich reaction is powerful but sensitive to reaction conditions.
-
Cause 1: Water in the Reaction. Carbodiimides like EDC and DCC react rapidly with water. Any moisture in your solvent, reagents, or on your glassware will consume the coupling agent and halt the reaction.
-
Solution: Use anhydrous solvents. Dry your carboxylic acid and alcohol under high vacuum before use. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Cause 2: Incorrect Reagent Stoichiometry or Order of Addition. The mechanism involves the activation of the carboxylic acid by EDC to form an O-acylisourea intermediate. This is then attacked by the alcohol, a process catalyzed by DMAP.
-
Solution: A common and effective procedure is to dissolve the carboxylic acid, alcohol, and DMAP (0.1-0.2 equivalents) in an anhydrous solvent (e.g., DCM). Cool the mixture to 0 °C in an ice bath, then add EDC (1.1-1.5 equivalents) portion-wise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Question 6: I've successfully run my reaction with DCC, but now I can't get rid of the dicyclohexylurea (DCU) byproduct.
Answer: DCU is notoriously insoluble in many common organic solvents, which is both a blessing (for initial removal) and a curse (for complete removal).
-
Solution A: Filtration. The majority of DCU can be removed by simple filtration of the reaction mixture through Celite or a sintered glass funnel.
-
Solution B: "Urea Precipitation". After filtering, concentrate the reaction mixture. Redissolve it in a minimal amount of a solvent in which the product is soluble but DCU is not (e.g., diethyl ether, or a hexane/ethyl acetate mixture). Cool the solution in an ice bath or freezer to precipitate more DCU, then filter again. Repeat if necessary.
-
Solution C: Use a Water-Soluble Carbodiimide. To avoid this problem entirely, use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble and is easily removed during the aqueous work-up.[6]
Part 2: Optimized Experimental Protocols
These protocols are provided as a starting point and may require further optimization based on the specific alcohol used.
Protocol 1: Fischer-Speier Esterification (Methyl Ester Synthesis)
This protocol is optimized for simple primary alcohols where the alcohol can be used in excess as the solvent.
Protocol 2: Steglich Esterification using EDC (Ethyl Ester Synthesis)
This protocol is ideal for more complex or sensitive alcohols where mild conditions are required.
-
Preparation: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, e.g., 200 mg), anhydrous ethanol (1.5 eq), and 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) (approx. 0.1 M concentration relative to the acid) and stir until all solids dissolve.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
EDC Addition: Slowly add solid EDC·HCl (1.2 eq) to the stirring solution in small portions over 5 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC (staining with potassium permanganate can help visualize the starting material and product).
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove DMAP and any remaining EDC/urea), saturated NaHCO₃ solution, and finally, brine.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.
Part 3: References
-
J&K Scientific LLC. (2025). Fischer Esterification.
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
-
Organic Chemistry. (n.d.). Acid to Ester - Common Conditions.
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification.
-
ResearchGate. (2025). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids.
-
Chemguide. (n.d.). Mechanism for the esterification reaction.
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters.
-
PMC. (n.d.). Control of Redox‐Active Ester Reactivity Enables a General Cross‐Electrophile Approach to Access Arylated Strained Rings.
-
Wikipedia. (n.d.). Fischer–Speier esterification.
-
ACS Publications. (2025). A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis.
-
Royal Society of Chemistry. (n.d.). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
-
Vulcanchem. (n.d.). (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid.
-
ACS Publications. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
-
NIH. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
-
ResearchGate. (n.d.). Esterification optimization studies | Download Table.
Sources
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. scienceready.com.au [scienceready.com.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. athabascau.ca [athabascau.ca]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
preventing side reactions during the synthesis of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
Welcome to the technical support center for the synthesis of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. As a molecule with significant conformational rigidity, this bicyclic scaffold is a valuable building block in medicinal chemistry. However, its synthesis, which typically involves the cyclopropanation of a dihydrofuran precursor, is often accompanied by challenges that can impact yield, purity, and stereochemical integrity.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to diagnose experimental issues, prevent common side reactions, and optimize your synthetic route for robust and reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the synthesis. Each entry details the potential causes of the issue and provides actionable, evidence-based solutions.
Q1: My cyclopropanation reaction is giving a low yield or failing completely. What are the likely causes and how can I improve it?
A1: Low yield is a frequent issue in cyclopropanation reactions, which are highly sensitive to reaction conditions. The root cause can typically be traced to reagent integrity, reaction setup, or substrate reactivity.
Core Causality & Remediation:
-
Moisture and Air Sensitivity: The most common culprits are water and oxygen. Simmons-Smith reagents (iodomethylzinc iodide) and organometallic catalysts are readily quenched by protic impurities.[1]
-
Solution: Ensure all glassware is oven- or flame-dried immediately before use. Conduct the reaction under a dry, inert atmosphere (high-purity nitrogen or argon). Use anhydrous solvents, freshly distilled or passed through a solvent purification system. Reagents should be stored in a desiccator or glovebox.
-
-
Inactive Cyclopropanating Agent:
-
Simmons-Smith Reagent: The activity of the zinc-copper couple is paramount.[2][3] Commercially available couples can vary in quality, and aged batches may have reduced activity.
-
Solution: Prepare the Zn-Cu couple fresh before use. See Appendix A, Protocol 1 for a validated preparation method.
-
-
Diazo Compounds (e.g., Ethyl Diazoacetate - EDA): EDA can decompose over time, especially if exposed to light, acid, or certain metals.[4]
-
Solution: Use freshly prepared or recently purchased EDA. If in doubt, purify by vacuum distillation (use appropriate safety shields and procedures due to the explosive nature of diazo compounds).[5] Store in a dark bottle in a refrigerator over a drying agent like anhydrous sodium sulfate.
-
-
-
Substrate Reactivity:
-
Electron-Poor Alkenes: The starting material, typically a 2,5-dihydrofuran derivative, must be sufficiently electron-rich to react efficiently with the electrophilic carbene or carbenoid. Electron-withdrawing groups near the double bond can deactivate it.
-
Solution: For less reactive substrates, consider using a more potent cyclopropanating system. For example, the Furukawa modification of the Simmons-Smith reaction (using diethylzinc and diiodomethane) is more reactive than the traditional Zn-Cu couple.[3] For metal-catalyzed reactions, catalyst choice is key; rhodium(II) carboxylates are generally very effective for EDA cyclopropanations.[6]
-
-
-
Incorrect Reaction Temperature:
-
Cause: The optimal temperature is a balance between reaction rate and the stability of the reactive intermediates. Temperatures that are too high can lead to rapid decomposition of the diazo compound or side reactions, while temperatures that are too low may stall the reaction.[1]
-
Solution: For Simmons-Smith reactions, initiate the reaction at 0 °C and allow it to slowly warm to room temperature. For rhodium-catalyzed reactions with EDA, a controlled, slow addition of the diazo compound to a refluxing solution of the alkene and catalyst is often optimal to keep the instantaneous concentration of the diazo compound low.[5]
-
Troubleshooting Workflow: Low Cyclopropanation Yield
Caption: Competing reaction pathways for the metal-carbene intermediate.
Q3: My reaction is not stereoselective, and I'm getting a mixture of exo and endo diastereomers. How can I control the stereochemical outcome?
A3: Achieving high diastereoselectivity is crucial and is governed by steric and electronic interactions during the C-C bond formation. The approach of the cyclopropanating agent to the alkene face determines the final stereochemistry of the carboxyl group relative to the bicyclic system.
Controlling Factors and Solutions:
-
For Simmons-Smith Reactions (Directed Cyclopropanation): This reaction is famously sensitive to directing groups, particularly hydroxyl groups. [7]If your dihydrofuran precursor has a nearby hydroxyl group (e.g., a hydroxymethyl substituent), it will chelate to the zinc atom of the Simmons-Smith reagent, directing the cyclopropanation to the syn face of the alkene relative to the alcohol.
-
Solution: Strategically place a hydroxyl group in your precursor to direct the cyclopropanation. If this is not possible, steric hindrance becomes the dominant controlling factor. Bulky substituents on one face of the ring will force the reagent to approach from the less hindered face.
-
-
For Metal-Catalyzed Reactions: The stereoselectivity is largely dictated by the catalyst's ligand sphere.
-
Solution: The choice of ligands on the rhodium catalyst can create a chiral environment that favors one diastereomer. For instance, bulky ligands can block one approach trajectory. While standard Rh₂(OAc)₄ is achiral, using chiral dirhodium catalysts, such as those with chiral pyrrolidone or carboxamidate ligands (e.g., Rh₂(S-DOSP)₄), can impart high levels of both diastereoselectivity and enantioselectivity. [5][6]
-
-
Substrate Control: The inherent stereochemistry of the starting alkene is generally preserved in concerted cyclopropanation reactions. [1]However, the substituents on the alkene itself will influence the transition state.
-
Solution: Analyze the steric environment of your dihydrofuran precursor. The carbene will preferentially add to the less sterically hindered face. If selectivity is poor, it may indicate that both faces are sterically similar, necessitating a switch to a directed or more sterically demanding catalytic system.
-
Frequently Asked Questions (FAQs)
FAQ 1: Which cyclopropanation method is better for my substrate: Simmons-Smith or a rhodium-catalyzed reaction with EDA?
This depends on your specific substrate, scale, and safety considerations. The table below provides a comparison to guide your decision.
| Feature | Simmons-Smith Reaction | Rhodium-Catalyzed Reaction with EDA |
| Mechanism | Concerted addition of a zinc carbenoid (ICH₂ZnI). [3] | Addition of a rhodium-carbene intermediate. [6] |
| Key Advantages | Excellent for directed synthesis via hydroxyl groups. [7]Generally safer reagents (diiodomethane vs. diazo). | Highly efficient, high yielding. Tolerant of a wider range of functional groups. Amenable to asymmetric catalysis. [5] |
| Key Disadvantages | Stoichiometric use of zinc. Can be sensitive to steric hindrance. Reaction workup can be challenging. | Requires handling of potentially explosive and toxic ethyl diazoacetate. [8]Rhodium catalysts are expensive. |
| Best For... | Substrates with directing groups for high diastereoselectivity. Small to medium scale synthesis where safety is a primary concern. | High-throughput synthesis, achieving high enantioselectivity, and for substrates lacking directing groups. |
FAQ 2: What are the recommended purification techniques for the final this compound product?
The final product is a carboxylic acid, which offers several purification options:
-
Acid-Base Extraction: During aqueous workup, the crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild base (e.g., saturated sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer, leaving neutral organic impurities behind. The aqueous layer can then be carefully re-acidified (e.g., with 1M HCl) to pH ~2-3, and the purified carboxylic acid is then back-extracted into an organic solvent.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, acetone/water) is an excellent method for achieving high purity.
-
Flash Column Chromatography: This is a general method, but care must be taken. Carboxylic acids can streak on silica gel. It is often beneficial to add a small amount of acetic acid (~0.5-1%) to the eluent to suppress deprotonation of the carboxyl group on the silica surface, leading to sharper peaks and better separation.
Appendix A: Key Experimental Protocols
Protocol 1: Preparation of Activated Zinc-Copper Couple for Simmons-Smith Reaction Based on established methodologies. [2]
-
Place zinc dust (10 g, ~150 mmol) in a 250 mL flask equipped with a magnetic stir bar.
-
Wash the zinc dust sequentially with 1M HCl (3 x 25 mL), deionized water (3 x 25 mL), ethanol (2 x 25 mL), and finally diethyl ether (2 x 25 mL). Do not allow the zinc to become dry during the washing process.
-
After the final ether wash, decant the ether and add a solution of copper(II) acetate monohydrate (1.0 g in 50 mL of hot acetic acid) to the wet zinc with vigorous stirring.
-
Stir for 1-2 minutes until the blue color of the copper solution disappears and a black precipitate of copper metal is visible on the zinc.
-
Decant the acetic acid solution and wash the resulting black solid (the Zn-Cu couple) with diethyl ether (5 x 30 mL).
-
Dry the activated couple under high vacuum for 2-4 hours. The couple should be used immediately for the best results.
Protocol 2: General Procedure for Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA) Adapted from Davies, H. M. L., et al. [5]
-
To an oven-dried, three-neck flask equipped with a reflux condenser, a dropping funnel (or syringe pump inlet), and a nitrogen inlet, add the dihydrofuran substrate (1.0 eq) and a dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5 mol%).
-
Add anhydrous solvent (e.g., dichloromethane or dichloroethane, to make a ~0.1 M solution of the substrate).
-
Heat the mixture to a gentle reflux.
-
Add a solution of ethyl diazoacetate (1.1 eq) in the same anhydrous solvent to the dropping funnel.
-
Add the EDA solution dropwise to the refluxing mixture over a period of 12-24 hours. A slow, steady evolution of nitrogen gas should be observed. CAUTION: Rapid addition can lead to a dangerous buildup of EDA and uncontrolled N₂ evolution.
-
After the addition is complete, maintain the reflux for an additional 1-2 hours to ensure all EDA has reacted.
-
Cool the reaction to room temperature, and concentrate the solvent under reduced pressure.
-
The crude product (an ethyl ester) can then be purified by column chromatography before proceeding to hydrolysis to the carboxylic acid.
References
-
Campos, K. R., et al. (2012). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. The Journal of Organic Chemistry. Available at: [Link]
-
Li, J., et al. (2015). Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. ResearchGate. Available at: [Link]
-
Ferrero, M., et al. (2003). Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. ResearchGate. Available at: [Link]
-
Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia contributors. (2023). Cyclopropanation. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Smith, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. Available at: [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Available at: [Link]
-
Davies, H. M. L., & Antoulinakis, E. G. (2001). Recent progress in asymmetric catalytic C-H activation. Journal of Organometallic Chemistry. Available at: [Link]
-
Doyle, M. P., et al. (1996). Dirhodium(II) Catalysts for Highly Enantioselective Intramolecular Cyclopropanation Reactions of Diazoacetates and Diazoacetamides. Organic Syntheses. Available at: [Link]
-
Gisch, N., et al. (2013). Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. Organic Letters. Available at: [Link]
-
da Silva, F. C., et al. (2021). Ethyl Diazoacetate. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
stability issues and degradation of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
Welcome to the technical support center for 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this valuable synthetic building block.
Introduction
This compound is a conformationally rigid molecule with a unique three-dimensional structure. Its bicyclic ether core fused to a cyclopropane ring makes it an attractive scaffold in medicinal chemistry and drug design. However, this strained ring system, combined with the reactive carboxylic acid functionality, can present stability challenges under certain experimental conditions. Understanding the potential degradation pathways is crucial for obtaining reliable and reproducible results. This guide provides practical insights into the handling, storage, and troubleshooting of common issues related to the stability of this compound.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the stability and handling of this compound.
1. What are the recommended storage conditions for this compound?
There is some variability in storage recommendations from different suppliers, with some suggesting room temperature and others refrigeration (2-8°C)[1]. For long-term storage, it is recommended to store the compound at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) . This minimizes the risk of degradation from atmospheric moisture and potential thermal stress. For short-term use, tightly sealed containers at room temperature are generally acceptable.
2. Is this compound sensitive to air or moisture?
While the ether linkage is relatively stable, the compound is hygroscopic due to the presence of the carboxylic acid. Absorption of water can potentially facilitate hydrolytic degradation pathways, especially under acidic or basic conditions. Therefore, it is crucial to handle the compound in a dry environment and store it in a desiccator or under an inert atmosphere.
3. What solvents are recommended for dissolving this compound?
The compound is soluble in a range of polar organic solvents, including but not limited to:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Ethanol
-
Water (as the corresponding carboxylate salt at neutral or basic pH)
When preparing stock solutions, it is advisable to use anhydrous solvents and store the solutions at low temperatures (e.g., -20°C) to minimize solvent-mediated degradation.
4. What are the primary known degradation pathways for this molecule?
The primary potential degradation pathways are:
-
Acid-catalyzed hydrolysis: The strained ether bond is susceptible to cleavage under strong acidic conditions, leading to ring-opening.[2]
-
Thermal decomposition: At elevated temperatures, rearrangement of the bicyclic system can occur. Studies on the parent 6-oxabicyclo[3.1.0]hexane have shown isomerization to cyclopentanone and cyclopent-2-en-1-ol at high temperatures (670–742 K) in the gas phase.[3]
-
Photodegradation: While not specifically documented for this molecule, related bicyclic compounds and carboxylic acids can be sensitive to UV light, potentially leading to decarboxylation or other rearrangements.
5. How can I assess the purity and detect degradation of my sample?
Standard analytical techniques are suitable for monitoring the purity of this compound. These include:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common approach for purity assessment. The appearance of new peaks in the chromatogram is indicative of degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying potential degradation products by their mass-to-charge ratio.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities or degradation products.[4]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during experimentation.
Troubleshooting Guide 1: Unexpected Side Products in Acidic Reaction Conditions
Issue: You are running a reaction under acidic conditions (e.g., esterification, acid-catalyzed coupling) and observe the formation of unexpected byproducts, leading to low yield of the desired product.
Potential Cause: Acid-catalyzed cleavage of the bicyclic ether. The strained ether ring is susceptible to protonation followed by nucleophilic attack, leading to ring-opening.[2][6][7]
Proposed Degradation Pathway:
Caption: Acid-catalyzed degradation workflow.
Troubleshooting Steps & Rationale:
| Step | Action | Rationale |
| 1. pH Control | If possible, use milder acidic conditions or a non-nucleophilic acid. Consider using Lewis acids instead of Brønsted acids. | Strong Brønsted acids will readily protonate the ether oxygen, initiating the degradation cascade. Lewis acids may coordinate preferentially with other functional groups, depending on the reaction. |
| 2. Temperature Management | Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. | The rate of the ring-opening degradation reaction is often accelerated by heat. |
| 3. Reaction Time | Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions. | Minimizing the time the molecule is exposed to the acidic environment will reduce the extent of degradation. |
| 4. Choice of Nucleophile | Be aware that nucleophiles present in the reaction mixture (including the solvent) can participate in the ring-opening. | The carbocation intermediate formed after ring-opening is electrophilic and will be attacked by available nucleophiles. |
| 5. Protecting Group Strategy | Consider converting the carboxylic acid to an ester before subjecting the molecule to strong acidic conditions. | The free carboxylic acid could potentially act as an intramolecular acid catalyst for ether cleavage under certain conditions. While less likely, esterification removes this possibility. |
Analytical Verification:
-
Use LC-MS to look for masses corresponding to the addition of water or other nucleophiles to the parent molecule (M+18 for water).
-
In the 1H NMR of the crude reaction mixture, look for the disappearance of the characteristic signals of the bicyclic system and the appearance of new signals in the alkene or alcohol regions.
Troubleshooting Guide 2: Thermal Instability and Decarboxylation
Issue: You are performing a reaction at elevated temperatures (e.g., > 80°C) and observe gas evolution and the formation of multiple products, some of which no longer contain a carboxylic acid group.
Potential Cause: Thermal decomposition of the molecule, potentially involving decarboxylation and/or rearrangement of the bicyclic core. While simple carboxylic acids are generally stable to heat, bicyclic systems can undergo unique rearrangements, and the presence of strain may lower the activation energy for decarboxylation.[3][8][9]
Proposed Degradation Pathway:
Caption: Potential thermal degradation pathways.
Troubleshooting Steps & Rationale:
| Step | Action | Rationale |
| 1. Temperature Reduction | Whenever possible, select reaction conditions that do not require high temperatures. Explore alternative catalytic systems that operate under milder conditions. | The primary driver for this degradation pathway is heat. Reducing the thermal energy input is the most effective way to prevent it. |
| 2. Inert Atmosphere | Conduct high-temperature reactions under an inert atmosphere (e.g., argon or nitrogen). | This prevents oxidative processes that can be initiated at high temperatures and can lead to complex degradation mixtures. |
| 3. Solvent Choice | Use high-boiling point solvents that are known to be stable and non-reactive under the reaction conditions. | Some solvents can participate in degradation reactions at high temperatures. |
| 4. Gradual Heating | If high temperatures are unavoidable, heat the reaction mixture gradually and monitor for signs of decomposition (e.g., color change, gas evolution). | A slow increase in temperature may allow the desired reaction to proceed before the onset of significant thermal decomposition. |
Analytical Verification:
-
Use a technique like GC-MS to analyze for volatile, decarboxylated products.
-
LC-MS can be used to identify isomeric rearrangement products, which will have the same mass as the starting material but different retention times.
-
Infrared (IR) spectroscopy of the crude product mixture may show a diminished or absent carboxylic acid C=O stretch.
Part 3: Protocol for a Forced Degradation Study
To proactively understand the stability of this compound in your specific experimental matrix, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants.[10][11][12][13]
Objective: To identify the degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
Calibrated HPLC with UV and/or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Experimental Workflow:
Caption: Forced degradation experimental workflow.
Step-by-Step Protocol:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Take samples at intermediate time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 24 hours. Take samples at intermediate time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sample of the solid compound in an oven at 80°C for 48 hours. Dissolve a portion of the stressed solid in the stock solution solvent for analysis.
-
Photolytic Degradation: Expose the stock solution and the solid compound to light conditions as specified in ICH guideline Q1B for photostability testing.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV method and by LC-MS to identify and characterize any degradation products.
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Use the mass spectral data to propose structures for the observed degradation products.
References
-
Mechanism of decarboxylation of bicyclic acids by lead tetra-acetate. Journal of the Chemical Society, Perkin Transactions 2. ([Link])
-
Decarboxylation product of bicyclic compound. Chemistry Stack Exchange. ([Link])
-
Decarboxylation. Master Organic Chemistry. ([Link])
-
(1S,5R,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid. Angene Chemical. ([Link])
- Oxabicyclo 3.1.0 hexanes useful in the production of cyclopropanecarboxylate insecticides and intermediate compounds.
-
This compound, min 97%, 1 gram. CP Lab Safety. ([Link])
- Process for intermolecular etherification and ether cleavage.
-
The Decarboxylation of β-Ketoacids: A Study of the Decarboxylation of 1-Carboxy-bicyclo[14][14][15]nonane Derivatives. Journal of the American Chemical Society. ([Link])
-
Ether cleavage. Wikipedia. ([Link])
-
Decarboxylation. Chemistry Steps. ([Link])
-
Forced Degradation Studies. MedCrave online. ([Link])
-
development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. ([Link])
-
Method for synthesis of bicyclo[14][15]hexane derivatives and intermediate compound to this end. Google Patents. ()
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. ([Link])
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. ([Link])
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. ([Link])
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. ([Link])
-
A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Semantic Scholar. ([Link])
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. NIH. ([Link])
-
Cleavage Of Ethers With Acid. Master Organic Chemistry. ([Link])
-
Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. ([Link])
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. ([Link])
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. ([Link])
-
Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. CONICET. ([Link])
-
An efficient and versatile synthetic strategy has been developed for the construction of 2,4- diazabicyclo[3.1.0]hexan-3-one (bicyclic diaziridines), a structurally unique and underexplored scaffold of considerable interest in synthetic and medicinal chemistry. Heterocyclic Letters. ([Link])
-
This compound. PubChemLite. ([Link])
-
The preparation of exo- and endo-6-bromo-3-oxabicyclo[3.1.0]hexanes and their stereospecific reactions with butyl-lithium. Journal of the Chemical Society, Perkin Transactions 2. ([Link])
-
2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature. ([Link])
-
Kinetics of the thermal gas-phase decomposition of 6-oxabicyclo[14][15]hexane. SpringerLink. ([Link])
-
Working with Hazardous Chemicals. Organic Syntheses. ([Link])
-
18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. ([Link])
-
Application of Visible Light Mediated Photocatalysis in the Synthesis of Biologically Active Molecules. University of Regensburg. ([Link])
-
This compound, 98% Purity, C6H8O3, 100 mg. CP Lab Safety. ([Link])
-
Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. ResearchGate. ([Link])
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 99418-15-2|this compound|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. ijrpp.com [ijrpp.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Mechanism of decarboxylation of bicyclic acids by lead tetra-acetate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Challenges in the Stereoselective Synthesis of 2-Oxabicyclo[3.1.0]hexane Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-oxabicyclo[3.1.0]hexane derivatives. This bicyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous conformationally restricted nucleoside analogues with significant antiviral and anticancer properties.[1][2] However, its synthesis is fraught with challenges, primarily centered on achieving precise stereochemical control over multiple contiguous stereocenters.
This guide is structured to provide direct, actionable advice for researchers at the bench. It is divided into two main sections: Frequently Asked Questions (FAQs) to address core concepts and a Troubleshooting Guide for resolving specific experimental failures.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the strategic choices in synthesizing 2-oxabicyclo[3.1.0]hexane systems.
Q1: What are the primary synthetic routes to 2-Oxabicyclo[3.1.0]hexane derivatives?
The two most prevalent and powerful strategies for constructing the 2-oxabicyclo[3.1.0]hexane core involve the cyclopropanation of an alkene embedded within a cyclic ether precursor, typically a dihydrofuran or a glycal. The main categories are:
-
Halomethylmetal-Mediated Cyclopropanation (Simmons-Smith type reactions): These reactions utilize zinc carbenoids (e.g., from diiodomethane and a zinc source) to transfer a methylene group to the double bond. A key advantage is the ability of nearby hydroxyl or ether groups to direct the cyclopropanation, leading to high diastereoselectivity.[3][4]
-
Transition Metal-Catalyzed Cyclopropanation: This approach typically involves the decomposition of diazo compounds by a transition metal catalyst (most commonly dirhodium(II) or copper complexes) to generate a metal carbene, which then adds to the alkene. This method is highly versatile and can be tuned by modifying the catalyst's ligand sphere to achieve high levels of stereocontrol.[5][6]
Q2: What is the mechanistic basis for the high diastereoselectivity observed in the Simmons-Smith cyclopropanation of cyclic allylic alcohols?
The high diastereoselectivity stems from a phenomenon known as hydroxyl group direction . The oxygen of the allylic alcohol coordinates to the zinc atom of the Simmons-Smith reagent (e.g., IZnCH₂I). This chelation forms a rigid, chair-like transition state that forces the methylene group to be delivered to the alkene face on the same side (syn) as the directing hydroxyl group.[7] This pre-organization minimizes the activation energy for the syn pathway, making it overwhelmingly favored over the anti pathway.
Q3: How does the initial alkene geometry ((E) vs. (Z)) in acyclic precursors affect diastereoselectivity in Simmons-Smith reactions?
Alkene geometry is a critical determinant of stereochemical outcome, particularly in acyclic systems.
-
(Z)-Disubstituted Olefins: Generally provide very high syn-selectivity (>200:1 in some cases). The substituents are positioned to minimize steric clash in the directed transition state.[3][4]
-
(E)-Disubstituted Olefins: Often yield much lower diastereoselectivities (<2:1). This is due to increased A(1,3) strain in the transition state required for syn delivery. Overcoming this challenge often requires careful selection of reagents and conditions.[3]
Q4: When should I choose a transition metal-catalyzed approach over a Simmons-Smith reaction?
The choice depends on the substrate and the desired functionality. A rhodium(II)-catalyzed reaction is often preferred when:
-
The substrate is an electron-rich alkene, such as a glycal (an enol ether), which reacts very efficiently with rhodium carbenes.[5]
-
The desired cyclopropane needs to be functionalized with groups other than a simple CH₂. Diazoacetates (e.g., ethyl diazoacetate, EDA) are common carbene precursors that install an ester group on the new cyclopropane ring.[6]
-
The substrate is sensitive to the strongly Lewis acidic and potentially basic conditions of organozinc reagents.
-
Enantioselective catalysis is the goal, as a vast library of chiral dirhodium(II) catalysts exists for asymmetric cyclopropanation.[8]
Section 2: Troubleshooting Guide
This section is formatted to solve specific problems you may encounter during your experiments.
Problem Cluster 1: Poor Yield and/or Low Diastereoselectivity in Simmons-Smith Cyclopropanation
Q: My Simmons-Smith reaction on a cyclic allylic alcohol is giving a low yield and a mixture of diastereomers. What went wrong?
This is a common issue that typically points to the choice of reagent, solvent, or reaction setup.
Causality & Solution Workflow:
The effectiveness of a Simmons-Smith reaction hinges on the generation of a sufficiently electrophilic and sterically accessible zinc carbenoid. The classical reagent from a Zn-Cu couple and CH₂I₂ in diethyl ether can be sluggish and less selective.[3]
Recommended Actions:
-
Switch to a Modern Reagent System: The most impactful change is often to switch from the heterogeneous Zn-Cu couple to a homogeneous, more reactive reagent.
-
Furukawa's Reagent (Et₂Zn and CH₂I₂): This is the preferred choice for achieving high diastereoselectivity, especially with challenging substrates like (E)-alkenes.[3] The resulting EtZnCH₂I is more electrophilic, particularly in non-coordinating solvents.
-
Charette's Reagent (Et₂Zn and ICH₂Cl): Can offer enhanced stability and selectivity in some cases.[2]
-
-
Optimize the Solvent: The solvent choice is critical. Diethyl ether, while traditional, is a coordinating solvent that can reduce the electrophilicity of the zinc carbenoid.
-
Action: Switch to a non-coordinating solvent like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE). This change alone can dramatically improve both reaction rate and diastereoselectivity.[3]
-
-
Check Stoichiometry and Temperature: These reactions often require an excess of the cyclopropanating agent (typically 2-5 equivalents). Ensure your starting material is fully dissolved before adding the reagents. Most reactions proceed well between 0 °C and room temperature.
Data Summary: Impact of Reagent and Solvent on Diastereoselectivity
| Substrate Type | Reagent System | Solvent | Typical syn:anti Ratio | Reference |
| (Z)-Acyclic Allylic Alcohol | Zn-Cu, CH₂I₂ | Et₂O | >50:1 | [4] |
| (E)-Acyclic Allylic Alcohol | Zn-Cu, CH₂I₂ | Et₂O | ~2:1 | [3] |
| (E)-Acyclic Allylic Alcohol | Et₂Zn, CH₂I₂ | CH₂Cl₂ | >20:1 | [3] |
| Cyclic Allylic Alcohol | Et₂Zn, CH₂I₂ | CH₂Cl₂ | >95:5 | [2] |
Problem Cluster 2: Inefficiency in Rhodium(II)-Catalyzed Cyclopropanation of Glycals
Q: I am attempting to cyclopropanate a protected D-glucal with ethyl diazoacetate (EDA) using Rh₂(OAc)₄, but the reaction is slow and gives a low yield of the desired 2-oxabicyclo[3.1.0]hexane derivative.
Inefficiency in these reactions often relates to catalyst activity or the decomposition of the diazo compound.
Causality & Solution Workflow:
The catalytic cycle involves the formation of a rhodium carbene intermediate, which must be efficiently trapped by the glycal. Side reactions, such as carbene dimerization to form diethyl fumarate and maleate, compete with the desired cyclopropanation and are favored at high concentrations of the diazo compound.
Recommended Actions:
-
Employ Slow Addition: This is the most critical parameter. The diazoacetate solution must be added slowly via syringe pump over several hours (e.g., 6-8 hours) to the solution of the glycal and catalyst. This maintains a very low steady-state concentration of the diazo compound, suppressing dimerization and favoring the productive catalytic cycle.
-
Optimize the Catalyst and Temperature: While Rh₂(OAc)₄ is a common starting point, other catalysts can offer superior performance.
-
Action: Screen other dirhodium(II) catalysts. For instance, dirhodium(II) bis(esp) (Rh₂(esp)₂) has shown to be a highly robust and efficient catalyst for this transformation, sometimes allowing for higher reaction temperatures.[6]
-
Action: Increase the reaction temperature. While many procedures start at room temperature, heating to 70-90 °C in a solvent like toluene or DCE can significantly improve reaction rates and yields, especially with less reactive catalysts.[6]
-
-
Ensure Reagent Purity: Diazo compounds can decompose upon storage. Use freshly prepared or purified diazoacetate for best results. Ensure the glycal starting material is pure and the solvent is anhydrous.
Section 3: Key Experimental Protocols & Visual Guides
Protocol 1: High-Selectivity Simmons-Smith Cyclopropanation using Furukawa's Reagent
This protocol describes the hydroxyl-directed cyclopropanation of a cyclic allylic alcohol.
Materials:
-
Cyclic Allylic Alcohol (e.g., cyclohex-2-en-1-ol) (1.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.2 equiv)
-
Diiodomethane (CH₂I₂) (2.2 equiv)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the cyclic allylic alcohol (1.0 equiv) and anhydrous CH₂Cl₂ (to make a 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
CAUTION: Diethylzinc is pyrophoric and reacts violently with water. Handle only under an inert atmosphere. Add the diethylzinc solution (2.2 equiv) dropwise via syringe. Stir for 20 minutes at 0 °C.
-
Add diiodomethane (2.2 equiv) dropwise via syringe. The solution may become cloudy.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, dilute with CH₂Cl₂, and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous sodium thiosulfate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired syn-2-oxabicyclo[3.1.0]hexane derivative.
Visual Guide 1: Mechanism of Hydroxyl-Directed Cyclopropanation
This diagram illustrates the key interactions in the transition state that lead to syn-diastereoselectivity.
Caption: Chelation-controlled transition state in Simmons-Smith cyclopropanation.
Visual Guide 2: Troubleshooting Workflow for Low Diastereoselectivity
This flowchart provides a logical path for diagnosing and solving issues with stereocontrol.
Caption: Decision tree for troubleshooting low diastereoselectivity.
Section 4: References
-
Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. Chemistry Stack Exchange. [Link]
-
Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols. National Institutes of Health (NIH). [Link]
-
Stereoselective Cyclopropanation Reactions. ACS Publications. [Link]
-
Regioselective synthesis of oxepinones and azepinones by gold-catalyzed cycloisomerizations of functionalyzed cyclopropyl alkyn. The Royal Society of Chemistry. [Link]
-
Asymmetric Cyclopropanation. Wiley-VCH. [Link]
-
Synthesis of 4′-substituted 2′, 3′-dideoxynucleoside analogues. Digikogu. [Link]
-
Addition of Difluorocarbene to 3',4'-Unsaturated Nucleosides: Synthesis of 2'-Deoxy Analogues with a 2-Oxabicyclo[3.1.0]hexane Framework. ACS Publications. [Link]
-
Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. National Institutes of Health (NIH). [Link]
-
Mechanism of hydride-induced cyclopropane formation from allylic alcohols. Stereochemistry of ring closure. RSC Publishing. [Link]
-
Synthesis of Nucleoside Analogues Bearing the Five Naturally Occurring Nucleic Acid Bases Built on a 2-Oxabicylo[3.1.0]hexane Scaffold. ResearchGate. [Link]
-
Substrate‐Controlled Cyclopropanation Reactions of Glycals with Aryl Diazoacetates. ResearchGate. [Link]
-
Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin. UNLV Theses, Dissertations, Professional Papers, and Capstones. [Link]
-
Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]
-
Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. National Institutes of Health (NIH). [Link]
-
Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates. RSC Publishing. [Link]
-
Chemo and diastereoselective cyclopropanation of allylic amines and carbamates. ResearchGate. [Link]
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation. ACS Publications. [Link]
-
Cover Feature: Substrate‐Controlled Cyclopropanation Reactions of Glycals with Aryl Diazoacetates. ResearchGate. [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]
-
2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature. [Link]
-
3-Oxa- and 3-Azabicyclo[3.1.0]hexan-2-ones via Tandem Radical Cyclization−Intramolecular SN2 Reactions. ACS Publications. [Link]
-
Stereoselective synthesis of novel 2′-(S)-CCG-IV analogues as potent NMDA receptor agonists. PubMed Central. [Link]
-
Synthesis of Conformationally Locked Carbocyclic Nucleosides Built on a Thiabicyclo[3.1.0]hexane System as a Pseudosugar Surroga. CONICET. [Link]
-
Intramolecular Cyclopropanation of Glycals: Studies toward the Synthesis of Canadensolide, Sporothriolide, and Xylobovide. ResearchGate. [Link]
-
Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. National Institutes of Health (NIH). [Link]
Sources
- 1. digikogu.taltech.ee [digikogu.taltech.ee]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. docentes.fct.unl.pt [docentes.fct.unl.pt]
identifying and characterizing impurities in 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. This guide is designed to provide in-depth troubleshooting and practical advice for identifying and characterizing impurities that may be encountered during your research and development activities.
Introduction
This compound is a conformationally rigid bicyclic scaffold of significant interest in medicinal chemistry. Its unique three-dimensional structure makes it a valuable building block for designing novel therapeutics. However, its synthesis and handling can present challenges, leading to the formation of various impurities that can impact the quality, safety, and efficacy of downstream applications. This guide provides a structured approach to anticipating, identifying, and characterizing these impurities.
Part 1: Plausible Impurities: Origins and Characterization
A thorough understanding of potential impurities begins with an examination of the synthetic routes and potential degradation pathways. While specific impurities are highly dependent on the exact synthetic protocol, we can infer plausible contaminants based on common synthetic methodologies for related bicyclic systems, such as Simmons-Smith cyclopropanation or rhodium-catalyzed intramolecular cyclopropanation of allylic precursors.[1][2][3][4]
Synthetic-Related Impurities
a) Diastereomers:
-
Issue: The formation of the bicyclic ring system can often lead to the generation of diastereomers, particularly if the cyclopropanation step is not perfectly stereocontrolled.[2] The relative orientation of the carboxylic acid group to the fused rings can vary, leading to different stereoisomers.
-
Identification: Diastereomers will have the same mass-to-charge ratio (m/z) in mass spectrometry but different spatial arrangements. They can often be separated by chromatography (HPLC or SFC) and distinguished by NMR spectroscopy through differences in chemical shifts and coupling constants, or by using techniques like Nuclear Overhauser Effect (NOE) spectroscopy.[5][6][7]
-
Troubleshooting:
-
If diastereomers are observed, review the stereoselectivity of your synthetic method.
-
Optimize chromatographic conditions (e.g., column chemistry, mobile phase composition, temperature) to improve separation. Supercritical Fluid Chromatography (SFC) can sometimes offer better resolution for diastereomers compared to traditional HPLC.[8][9][10]
-
b) Incomplete Cyclopropanation:
-
Issue: The precursor to the bicyclic system, often an allylic alcohol or a related unsaturated compound, may not fully react, leading to its presence as an impurity.
-
Identification: This impurity will have a different molecular weight and can be readily identified by LC-MS or GC-MS. Its structure can be confirmed by NMR.
-
Troubleshooting:
-
Increase reaction time, temperature, or the stoichiometry of the cyclopropanating agent.
-
Ensure the catalyst (if used) is active and not poisoned.
-
c) Byproducts from Catalyst Decomposition or Side Reactions:
-
Issue: In rhodium-catalyzed reactions, side reactions such as C-H insertion or the formation of dimeric products can occur.[11][12][13] The Simmons-Smith reaction can also have side reactions depending on the specific conditions and reagents used.[3][4][14]
-
Identification: These byproducts will have unique molecular weights and fragmentation patterns in MS. Their structures can be elucidated using a combination of MS and NMR.
-
Troubleshooting:
-
Optimize catalyst loading and reaction conditions (solvent, temperature).
-
Purify the crude product thoroughly using techniques like column chromatography or preparative HPLC.
-
Degradation-Related Impurities
a) Ring-Opened Products:
-
Issue: The bicyclic ether is susceptible to cleavage under strong acidic conditions.[15][16][17][18][19] This can lead to the formation of a cyclopentene derivative with both a hydroxyl and a carboxylic acid group.
-
Identification: Ring-opened products will have the same molecular formula and mass but a different structure. They can be distinguished from the parent compound by NMR and potentially by their chromatographic behavior.
-
Troubleshooting:
-
Avoid exposure of the compound to strong acids for prolonged periods.
-
If acidic conditions are necessary, use milder acids or shorter reaction/exposure times.
-
Monitor for the appearance of new peaks in chromatograms during stability studies.
-
b) Decarboxylation Products:
-
Issue: Carboxylic acids can undergo decarboxylation, especially at elevated temperatures, to yield 2-oxabicyclo[3.1.0]hexane.[20][21]
-
Identification: This impurity will have a lower molecular weight corresponding to the loss of CO2 (44 Da). It can be detected by GC-MS or LC-MS.
-
Troubleshooting:
-
Avoid excessive heat during synthesis, purification, and storage.
-
Store the compound in a cool, dry place.
-
Part 2: Analytical Troubleshooting Guides
This section provides practical guidance for troubleshooting common issues encountered during the analysis of this compound and its impurities.
High-Performance Liquid Chromatography (HPLC)
Workflow for HPLC Method Development and Troubleshooting
Caption: A logical workflow for HPLC analysis, from preparation to troubleshooting.
Frequently Asked Questions (FAQs) for HPLC Analysis
-
Q: My peaks are tailing. What could be the cause?
-
A: Peak tailing for carboxylic acids is often due to interactions with residual silanol groups on the silica-based stationary phase or an inappropriate mobile phase pH.[22]
-
Solution 1 (Mobile Phase pH): Ensure the mobile phase pH is at least 2 units below the pKa of your carboxylic acid. This keeps the analyte in its protonated, less polar form, reducing interactions with the stationary phase.[22]
-
Solution 2 (Column Choice): Consider using a column with a polar-embedded stationary phase or a polymer-based column, which are more suitable for polar analytes.[22][23]
-
Solution 3 (Competing Acid): Adding a small amount of a competing acid like trifluoroacetic acid (TFA) to the mobile phase can help mask active sites on the column, but be aware that TFA can be difficult to remove from the system.[22]
-
-
-
Q: My retention times are drifting. Why?
-
A: Retention time drift can be caused by changes in mobile phase composition, temperature fluctuations, or a column that is not properly equilibrated.[24][25][26]
-
Solution 1 (Mobile Phase): If mixing solvents online, ensure the pump's proportioning valves are working correctly. Premixing the mobile phase can help diagnose this issue. Also, ensure your mobile phase is adequately degassed.[24][26]
-
Solution 2 (Equilibration): Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run. This can take 10-20 column volumes.[22]
-
Solution 3 (Temperature): Use a column oven to maintain a constant temperature, as viscosity of the mobile phase and retention can be temperature-dependent.[25]
-
-
-
Q: I'm seeing split peaks. What's the problem?
-
A: Peak splitting can be caused by a partially clogged frit, a void in the column packing, or an injection solvent that is much stronger than the mobile phase.[25]
-
Solution 1 (Injection Solvent): Whenever possible, dissolve your sample in the mobile phase.[22]
-
Solution 2 (Column Maintenance): If the problem persists, try back-flushing the column (disconnected from the detector) at a low flow rate. If this doesn't resolve the issue, the column may need to be replaced.
-
-
Table 1: Recommended Starting Conditions for HPLC Analysis
| Parameter | Recommendation | Rationale |
| Column | C18 with polar end-capping or polar-embedded phase | Minimizes secondary interactions with the carboxylic acid. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic or Phosphoric Acid | Ensures the carboxylic acid is protonated for better retention and peak shape.[22] |
| Detection | UV at 210 nm or Mass Spectrometry (MS) | Carboxylic acids have a chromophore suitable for low UV detection. MS provides mass information for impurity identification. |
| Column Temp. | 30-40 °C | Improves peak efficiency and reduces mobile phase viscosity. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for analyzing volatile impurities, but the target compound, being a polar carboxylic acid, is not ideal for direct GC-MS analysis.
Workflow for GC-MS Impurity Analysis
Caption: A workflow for GC-MS analysis of polar compounds, emphasizing the derivatization step.
Frequently Asked Questions (FAQs) for GC-MS Analysis
-
Q: Can I analyze this compound directly by GC-MS?
-
Q: What derivatization reagent should I use?
-
Q: I am seeing multiple peaks for my derivatized sample. Why?
-
A: This could be due to incomplete derivatization, the presence of diastereomers, or on-column degradation.
-
Solution 1 (Derivatization): Optimize the derivatization reaction conditions (temperature, time, reagent excess) to ensure complete conversion.
-
Solution 2 (Diastereomers): If diastereomers are present, they may separate on the GC column.
-
Solution 3 (GC Conditions): Lower the injector temperature to minimize the risk of thermal degradation.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural elucidation of the target compound and its impurities, especially for determining stereochemistry.[5][6][7][30][31]
Frequently Asked Questions (FAQs) for NMR Analysis
-
Q: How can I use NMR to confirm the presence of diastereomers?
-
A: Diastereomers are distinct compounds and will have different NMR spectra. You should see two sets of peaks for the different isomers. The integration of these peaks can be used to determine the diastereomeric ratio.[7] For complex spectra, 2D NMR techniques like COSY and HSQC can help in assigning the signals for each isomer.
-
-
Q: Can NMR help in identifying the endo vs. exo configuration?
-
A: Yes. Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) are powerful for determining the relative stereochemistry. For example, irradiation of a proton on the cyclopropane ring should show an NOE to protons on the same face of the five-membered ring, helping to establish the stereochemical relationship. The magnitude of coupling constants (J-values) can also provide conformational information.[6][30]
-
-
Q: My sample is a mixture of impurities. How can I simplify the NMR spectrum?
-
A: If possible, use preparative HPLC to isolate the major impurities before NMR analysis. If separation is not feasible, advanced NMR techniques like Diffusion Ordered Spectroscopy (DOSY) can sometimes help to distinguish signals from different components in a mixture based on their different diffusion coefficients.
-
References
- Barluenga, J., et al. (1987). Stereoselective cyclopropanation of allylic alcohols: a new synthesis of bicyclo[3.1.0]hexan-2-ols.
- Bell, R. P., & Trotman-Dickenson, A. F. (1949). The kinetics of the decomposition of the carboxylic acids in solution. Transactions of the Faraday Society, 45, 87-94.
- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
- Davies, H. M., & Antoulinakis, E. G. (2001). Recent developments in rhodium-catalyzed asymmetric cyclopropanations. Journal of Organometallic Chemistry, 624(1-2), 24-32.
- Gao, D., et al. (2018). Rhodium-Catalyzed Asymmetric Cyclopropanation of Alkenes with Diazomalonates.
- Hansen, J., & Skattebøl, L. (1998). A simple and efficient method for the synthesis of bicyclo[3.1.0]hexane derivatives. Tetrahedron, 54(41), 12537-12546.
- Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical Reviews, 103(4), 977-1050.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
- McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry (6th ed.). McGraw-Hill.
- Wiberg, K. B., & Waddell, S. T. (1990). A 1H and 13C NMR study of a series of bicyclo[n.1.0]alkanes. The Journal of Organic Chemistry, 55(5), 1641-1645.
- Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324.
-
Rhodium(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
-
Bimolecular decomposition pathways for carboxylic acids of relevance to biofuels. (n.d.). osti.gov. Retrieved January 19, 2026, from [Link]
- Intramolecular Simmons−Smith Cyclopropanation. Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups and Synthesis of Bicyclo[n.1.0]alkanes. (2010). Journal of the American Chemical Society, 132(26), 9027–9039.
- Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. (1997). Journal of the American Chemical Society, 119(51), 12432–12441.
- A systematic 1 H- and 13 C-NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring. (2017). Magnetic Resonance in Chemistry, 55(11), 1044–1051.
-
HPLC Troubleshooting Guide. (n.d.). waters.com. Retrieved January 19, 2026, from [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (n.d.). MicroSolv. Retrieved January 19, 2026, from [Link]
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). jones-chrom.co.uk. Retrieved January 19, 2026, from [Link]
- Stereochemical Applications of NMR Studies in Rigid Bicyclic Systems. (1982). Google Books.
-
Ether cleavage. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Limitations and disadvantages of GC-MS. (2022, December 30). Labio Scientific. Retrieved January 19, 2026, from [Link]
-
Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Nuclear magnetic resonance spectroscopy of stereoisomers. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
- Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. (2013).
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2012). Metabolites, 2(1), 1–18.
-
Reactions of Ethers: Acidic Cleavage. (n.d.). Fiveable. Retrieved January 19, 2026, from [Link]
-
Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
Sources
- 1. Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A systematic 1 H- and 13 C-NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 7. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 8. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. santaisci.com [santaisci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 14. Simmons-Smith Reaction [organic-chemistry.org]
- 15. Ether cleavage - Wikipedia [en.wikipedia.org]
- 16. fiveable.me [fiveable.me]
- 17. longdom.org [longdom.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. semanticscholar.org [semanticscholar.org]
- 21. air.unimi.it [air.unimi.it]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. hplc.eu [hplc.eu]
- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 27. labioscientific.com [labioscientific.com]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Stereochemical Applications of NMR Studies in Rigid Bicyclic Systems - Alan P. Marchand - Google Books [books.google.com.sg]
alternative catalysts for the synthesis of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
Welcome to the technical support center for the synthesis of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are exploring or optimizing the synthesis of this important bicyclic scaffold. Here, we delve into alternative catalytic systems beyond the traditional methods, addressing common experimental challenges with in-depth, scientifically-grounded troubleshooting advice.
I. Introduction to Alternative Catalysts
The 2-oxabicyclo[3.1.0]hexane core is a valuable structural motif found in various bioactive molecules.[1] Its synthesis, typically achieved through intramolecular cyclopropanation of an appropriate precursor, is critically dependent on the choice of catalyst. While rhodium(II) carboxylates have been extensively used, research into alternative catalysts aims to improve cost-effectiveness, stereoselectivity, and substrate scope. This guide focuses on troubleshooting and frequently asked questions related to the application of these alternative catalysts.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound using alternative catalytic systems.
Issue 1: Low or No Product Yield
Question: I am attempting an intramolecular cyclopropanation to form a 2-oxabicyclo[3.1.0]hexane derivative using a copper(II) catalyst, but I am observing very low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?
Causality and Resolution:
Low yields in copper-catalyzed cyclopropanation reactions can stem from several factors, including catalyst deactivation, improper reaction conditions, or issues with the starting materials.
Troubleshooting Steps:
-
Catalyst Activity:
-
Source and Purity: Ensure the copper(II) salt (e.g., Cu(OAc)₂, Cu(OTf)₂) is of high purity and anhydrous. Moisture can significantly inhibit catalytic activity.
-
Ligand Choice: The choice of ligand is crucial for stabilizing the copper catalyst and promoting the desired reactivity. For intramolecular cyclopropanation of olefinic acetates, ligands are often not explicitly required, but their addition can sometimes be beneficial.[1] Experiment with different ligands if the reaction is not proceeding as expected.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the solubility of the catalyst and substrate, as well as the reaction rate. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used.[2][3] If solubility is an issue, consider alternative solvents like toluene or a solvent mixture.
-
Temperature: The reaction temperature can significantly impact the rate of carbene formation and subsequent cyclopropanation. While some reactions proceed at room temperature, others may require heating to reflux.[4] A systematic temperature screen (e.g., 25 °C, 40 °C, 60 °C, reflux) can help identify the optimal condition.
-
Substrate Addition: For reactions involving diazo compounds, slow addition of the diazo precursor via a syringe pump is often critical to maintain a low concentration of the reactive carbene intermediate, minimizing side reactions such as dimerization.[5]
-
-
Starting Material Integrity:
-
Diazo Compound Stability: If using a diazoacetate precursor, ensure it is freshly prepared or has been stored properly (cold and dark), as these compounds can be unstable.
-
Olefinic Acetate Purity: Verify the purity of the olefinic acetate starting material. Impurities can poison the catalyst or lead to unwanted side reactions.
-
Issue 2: Poor Diastereoselectivity
Question: My rhodium-catalyzed cyclopropanation is producing a mixture of exo and endo diastereomers of the 2-oxabicyclo[3.1.0]hexane-6-carboxylate, and the selectivity is poor. How can I improve the diastereoselectivity?
Causality and Resolution:
Diastereoselectivity in intramolecular cyclopropanation is influenced by the catalyst's ligand sphere, the substrate's geometry, and the reaction conditions. The choice of rhodium catalyst is paramount in controlling the stereochemical outcome.[4][6]
Troubleshooting Steps:
-
Catalyst Selection:
-
Ligand Modification: Dirhodium(II) catalysts with bulky carboxylate or carboxamidate ligands can exert significant steric control, favoring the formation of one diastereomer over the other. For instance, catalysts like Rh₂(esp)₂ have shown to be effective in controlling diastereoselectivity.[4] Consider screening a panel of rhodium(II) catalysts with varying steric and electronic properties (e.g., Rh₂(OAc)₄, Rh₂(TFA)₄, and chiral variants like Rh₂(S-DOSP)₄).[6]
-
Chiral Catalysts: Even for achiral substrates, using a chiral dirhodium(II) catalyst, such as Rh₂(5R-MEPY)₄, can sometimes enhance diastereoselectivity due to the well-defined chiral environment around the active site.[7]
-
-
Substrate and Reaction Parameters:
-
Substrate Geometry: The geometry of the olefin (E/Z) in the starting material will directly influence the stereochemistry of the resulting cyclopropane.[6][8] Ensure the stereochemical integrity of your starting material.
-
Temperature: Lowering the reaction temperature can sometimes improve diastereoselectivity by favoring the transition state leading to the thermodynamically more stable product.[9]
-
Solvent Effects: While less common, the solvent can sometimes influence the conformational preferences of the substrate and the transition state, thereby affecting diastereoselectivity. A screen of non-polar (e.g., hexanes) versus polar aprotic solvents (e.g., DCM) may be warranted.
-
Issue 3: Catalyst Deactivation
Question: My cyclopropanation reaction starts well, but then stalls before completion. I suspect catalyst deactivation. What are the common causes and how can I mitigate this?
Causality and Resolution:
Catalyst deactivation can occur through various mechanisms, including poisoning by impurities, thermal decomposition, or irreversible reaction with byproducts.[10]
Troubleshooting Steps:
-
Purification of Reagents and Solvents:
-
Impurities: Trace impurities in the substrate or solvent can act as poisons to the catalyst.[10] Ensure all reagents are of high purity and solvents are freshly distilled and degassed. Common culprits include water, peroxides, and sulfur-containing compounds.
-
Feed Stream Purity: In industrial settings, impurities in the feed stream can deposit on the catalyst's active sites, leading to deactivation.[10]
-
-
Reaction Conditions:
-
Temperature Control: Excessive heat can lead to thermal decomposition of the catalyst. If running the reaction at elevated temperatures, ensure precise temperature control and consider if a lower temperature could be sufficient.
-
Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.
-
-
Catalyst Loading and Addition:
-
Incremental Addition: In some cases, adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of the active species.
-
Higher Catalyst Loading: While not ideal for atom economy, a modest increase in catalyst loading might be necessary to drive the reaction to completion if deactivation is unavoidable.
-
III. Frequently Asked Questions (FAQs)
Q1: Are there any enzyme-based catalysts for the synthesis of 2-Oxabicyclo[3.1.0]hexane derivatives?
A1: While the direct enzymatic cyclopropanation to form this specific bicyclic system is not widely reported, biocatalysis offers potential for the enantioselective synthesis of chiral lactones, which can be precursors to such structures.[11] For instance, horse liver alcohol dehydrogenase (HLADH) has been used for the stereospecific oxidation of meso diols to yield enantiomerically pure lactones.[11] This approach would represent a multi-step chemoenzymatic route rather than a direct catalytic cyclopropanation.
Q2: Can I use visible-light photocatalysis for this synthesis?
A2: Yes, visible-light mediated photocatalysis is an emerging alternative.[2] Organic dyes can be used as photocatalysts, and while they may be less stable than iridium-based catalysts, they are often inexpensive and can be used in larger quantities.[2] This method can be an attractive option for milder reaction conditions.
Q3: How do I purify the final this compound product?
A3: Purification is typically achieved through chromatographic methods. Flash column chromatography on silica gel is a common technique.[5] The choice of eluent system will depend on the specific ester or acid derivative. A common eluent system is a mixture of hexanes and ethyl acetate.[5] For the carboxylic acid, it may be necessary to use a more polar solvent system or to first convert it to an ester for easier purification. Kugelrohr distillation can also be employed for volatile derivatives.[5][7]
Q4: What is the typical catalyst loading for rhodium- and copper-based systems?
A4: Catalyst loading can vary significantly depending on the specific catalyst and substrate. For rhodium(II) catalysts, loadings can be as low as 0.005 mol %.[4] In some cases, published procedures may use 1-7 mol %.[4] Copper-catalyzed systems may require higher loadings, but this is highly dependent on the specific reaction conditions.
IV. Comparative Data of Catalytic Systems
| Catalyst System | Typical Precursor | Advantages | Common Issues |
| Dirhodium(II) Carboxylates | Allylic/Homoallylic Diazoacetates | High efficiency, good stereocontrol, low catalyst loading possible.[4][6] | Cost, sensitivity to impurities. |
| Copper(II) Salts | Distal Olefinic Acetates | Readily available, cost-effective, avoids pre-functionalized diazo compounds.[1] | Potentially lower yields, catalyst deactivation. |
| Chiral Rhodium(II) Carboxamidates | Allylic Diazoacetates | High enantioselectivity for asymmetric synthesis.[7] | Ligand synthesis can be complex. |
| Visible-Light Photocatalysts | Diazo Compounds | Mild reaction conditions.[2] | Catalyst stability can be a concern.[2] |
V. Experimental Protocols & Methodologies
Protocol 1: Copper-Mediated Intramolecular Cyclopropanation of an Olefinic Acetate[1]
-
To a reaction vessel under an inert atmosphere, add the olefinic acetate substrate.
-
Add the copper(II) catalyst (e.g., Cu(OAc)₂) and any necessary additives.
-
Add the appropriate anhydrous solvent (e.g., DCE).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a suitable reagent if necessary.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 2: Dirhodium(II)-Catalyzed Intramolecular Cyclopropanation of a Diazoacetate[5][7]
-
In a three-necked flask equipped with a reflux condenser and an addition funnel, dissolve the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄ or a chiral variant) in anhydrous dichloromethane under an inert atmosphere.
-
Heat the solution to reflux.
-
In a separate flask, dissolve the diazoacetate precursor in anhydrous dichloromethane.
-
Add the diazoacetate solution dropwise to the refluxing catalyst solution over several hours using a syringe pump.
-
After the addition is complete, continue to heat at reflux for an additional hour to ensure complete reaction.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by Kugelrohr distillation or flash column chromatography.
VI. Visual Diagrams
General Reaction Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low product yield in cyclopropanation reactions.
VII. References
Sources
- 1. Cu(ii)-mediated direct intramolecular cyclopropanation of distal olefinic acetate: access to cyclopropane-fused γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. orgsyn.org [orgsyn.org]
- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid and 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid for Drug Development Professionals
An In-depth Analysis of Two Promising Bicyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. Among the emerging classes of building blocks, saturated bicyclic systems have garnered significant attention as bioisosteric replacements for traditional aromatic rings. This guide provides a detailed comparative analysis of two isomeric scaffolds: 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid and 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their respective chemical properties, synthesis, and potential applications, supported by available experimental and predicted data.
Introduction: The Rise of Bicyclic Scaffolds
The rigid, three-dimensional nature of bicyclic scaffolds offers several advantages in drug design. By replacing flat aromatic rings, these structures can improve metabolic stability, aqueous solubility, and target-binding affinity by providing a more defined orientation of substituents in three-dimensional space. The bicyclo[3.1.0]hexane framework, in particular, presents a unique conformational rigidity that can be exploited to enhance selectivity and reduce off-target effects. The introduction of a heteroatom, such as oxygen, into the bicyclic system further modulates the scaffold's properties, influencing its polarity, hydrogen bonding capacity, and overall pharmacological profile. This guide focuses on the nuanced differences between the 2-oxa and 3-oxa isomers of bicyclo[3.1.0]hexane-6-carboxylic acid, providing a critical resource for their strategic deployment in medicinal chemistry programs.
Physicochemical Properties: A Tale of Two Isomers
The position of the oxygen atom within the bicyclic framework significantly influences the physicochemical properties of these isomeric acids. While experimental data for this compound is limited, we can draw comparisons based on available data for the 3-oxa isomer and computational predictions.
| Property | This compound | 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid |
| Molecular Formula | C₆H₈O₃ | C₆H₈O₃ |
| Molecular Weight | 128.13 g/mol [1] | 128.13 g/mol [2] |
| Melting Point (°C) | Not available | 174–175[3] |
| Boiling Point (°C) | Not available | 281.2±33.0 (at 760 mmHg)[3] |
| LogP (Partition Coefficient) | -0.2 (Predicted)[4] | -0.83 (Experimental)[3] |
| pKa | Predicted to be in the range of 4-5 | Predicted to be in the range of 4-5 |
| Aqueous Solubility | Predicted to be higher than the 3-oxa isomer | Moderate |
Key Insights:
-
Polarity and Solubility: The predicted lower LogP value of the 3-oxa isomer suggests it is more hydrophilic than the 2-oxa isomer. This is likely due to the more exposed oxygen atom in the 3-position, which can participate more readily in hydrogen bonding with water. Consequently, the 2-oxa isomer is predicted to have a slightly higher lipophilicity.
-
Solid-State Properties: The reported melting point for the 3-oxa isomer indicates a stable crystalline solid, a desirable trait for pharmaceutical development. The lack of data for the 2-oxa isomer highlights an area for future experimental characterization.
Synthesis Strategies: Navigating Stereochemistry
The synthesis of these conformationally constrained molecules requires careful control of stereochemistry. The relative orientation of the carboxylic acid group (endo or exo) and the stereochemistry at the bridgehead carbons are critical for biological activity.
Synthesis of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
A notable method for the asymmetric synthesis of the 3-oxa isomer involves the intramolecular 1,5-C-H insertion of a cyclopropylmagnesium carbenoid. This stereocontrolled process allows for the creation of an enantiomerically pure product.[3]
Experimental Workflow: Asymmetric Synthesis of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
Caption: Asymmetric synthesis of the 3-oxa isomer via carbenoid insertion.
Synthesis of this compound
A direct, detailed experimental protocol for the synthesis of this compound is not as well-documented in the literature. However, synthetic routes to its derivatives, such as the ethyl ester, have been reported and can be adapted.[5] One potential strategy involves the cyclopropanation of a suitable dihydrofuran precursor.
Proposed Experimental Workflow: Synthesis of this compound
Caption: A potential synthetic route to the 2-oxa isomer.
Biological Activity and Applications in Drug Design
The rigid bicyclo[3.1.0]hexane scaffold is a valuable tool for medicinal chemists seeking to replace meta-substituted benzene rings. This substitution can lead to improved metabolic stability and solubility while maintaining or enhancing biological activity.
3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid: A Promising Bioisostere
The 3-oxa isomer has been explored as a bioisostere with some success. Its rigid structure is thought to reduce the conformational flexibility of drug candidates, potentially leading to higher binding affinities.[3] Preliminary studies have shown that the stereochemistry of this scaffold is crucial for its biological activity. For instance, in kinase inhibition assays, the (1R,5S,6s) isomer demonstrated significantly greater potency than its (1S,5R,6r) counterpart.[3] Furthermore, its carboxylic acid group provides a convenient handle for the synthesis of prodrugs, and stability studies have indicated resistance to enzymatic hydrolysis in plasma.[3]
This compound: An Unexplored Frontier
While less studied, the 2-oxa isomer holds similar potential as a bioisostere. The different positioning of the oxygen atom will alter the molecule's electrostatic potential and hydrogen bonding capabilities, which could lead to different target interactions compared to the 3-oxa isomer. The lack of extensive biological data for the 2-oxa isomer represents a significant opportunity for further research and could unveil unique pharmacological profiles.
Spectroscopic Characterization
Detailed spectroscopic data is essential for the unambiguous identification and characterization of these isomers. While a comprehensive set of comparative spectra is not available in the public domain, we can anticipate key differences based on their structures.
Expected NMR and IR Spectral Features:
| Isomer | Expected ¹H NMR Features | Expected ¹³C NMR Features | Expected IR Features |
| This compound | Protons adjacent to the oxygen at C1 and C3 will be shifted downfield. Complex coupling patterns due to the rigid bicyclic system. | Carbons C1 and C3 will be deshielded by the adjacent oxygen. The carboxylic acid carbon will appear around 170-180 ppm. | Strong C=O stretch of the carboxylic acid (~1700 cm⁻¹). Broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹). C-O stretching bands. |
| 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid | Protons adjacent to the oxygen at C2 and C4 will be shifted downfield. Distinct coupling constants will reflect the specific stereochemistry. | Carbons C2 and C4 will be deshielded. The chemical shift of the bridgehead carbons will differ from the 2-oxa isomer. | Similar to the 2-oxa isomer, with potential subtle shifts in the C-O stretching region due to the different ring strain and electronic environment. |
Conclusion and Future Directions
Both this compound and 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid represent valuable and underexplored scaffolds for medicinal chemistry. The 3-oxa isomer has a more established, albeit still developing, profile with demonstrated potential as a bioisosteric replacement for aromatic rings and a handle for prodrug strategies. The 2-oxa isomer, on the other hand, is a relatively untapped resource that warrants further investigation.
Key recommendations for future research include:
-
Systematic Physicochemical Profiling: Detailed experimental determination of pKa, solubility, and stability for both isomers and their key stereoisomers.
-
Development of Robust Synthetic Routes: Optimization and full characterization of synthetic protocols for the 2-oxa isomer to make it more accessible to the research community.
-
Comparative Biological Evaluation: Head-to-head screening of both isomers in a variety of biological assays to elucidate the impact of the oxygen's position on target engagement and selectivity.
-
In-depth Structural Analysis: Comprehensive spectroscopic and crystallographic studies to fully characterize the conformational preferences and electronic properties of both scaffolds.
By addressing these knowledge gaps, the full potential of these promising bicyclic building blocks can be unlocked, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
-
PubChem. This compound. Available at: [Link]
-
PubChem. 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. Available at: [Link]
-
CP Lab Safety. This compound, min 97%, 1 gram. Available at: [Link]
-
Maskill, H. The preparation of exo- and endo-6-bromo-3-oxabicyclo[3.1.0]hexanes and their stereospecific reactions with butyl-lithium. J. Chem. Soc., Perkin Trans. 2, 1975 , 197-204. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 43811023, this compound. [Link]. Accessed Jan. 19, 2026.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12204422, 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. [Link]. Accessed Jan. 19, 2026.
-
PubChemLite. This compound. Available at: [Link]
-
Molbase. 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. Available at: [Link]
-
BuyersGuideChem. This compound. Available at: [Link]
-
Angene Chemical. (1S,5R,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid. Available at: [Link]
-
Pharmaffiliates. 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. Available at: [Link]
-
CP Lab Safety. trans-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid, min 97%, 500 mg. Available at: [Link]
-
MySkinRecipes. cis-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid. Available at: [Link]
-
MolPort. 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. Available at: [Link]
-
PubChemLite. This compound. Available at: [Link]
-
Mol-Instincts. This compound. Available at: [Link]
-
Mol-Instincts. 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. Available at: [Link]
- Google Patents. US4255334A - Process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid.
- Google Patents. US7279494B2 - Antimicrobial [3.1.0] bicyclohexylphenyl-oxazolidinone derivatives and analogues.
- Google Patents. WO2006095020A1 - Heterocyclic-substituted alkanamides useful as renin inhibitors.
- Google Patents. Method for producing 2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane.
-
ResearchGate. Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. Available at: [Link]
-
MDPI. Synthesis and Insecticidal Activity of an Oxabicyclolactone and Novel Pyrethroids. Available at: [Link]
-
Organic Syntheses. ASYMMETRIC INTRAMOLECULAR CYCLOPROPANATION OF A 3-METHYL-2-BUTEN-1-YL DIAZOACETATE CATALYZED BY CHIRAL DIRHODIUM(II) CARBOXAMIDES: (1R,5S)-(-)-6,6-DIMETHYL-3-OXABICYCLO[3.1.0]HEXAN-2-ONE. Available at: [Link]
-
University of Wisconsin–Madison. Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. Available at: [Link]
-
NIH. Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. Available at: [Link]
-
ResearchGate. Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3- carboxylic Acid. Available at: [Link]
-
ResearchGate. Chemistry of gem-Dihalocyclopropanes. XIX. Formation of 3-Oxabicyclo[3.1.0]hexane Derivatives by Intramolecular Insertion of Cyclopropylidenes. Available at: [Link]
-
RSC Publishing. Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. Available at: [Link]
-
ResearchGate. Chemoselective formation of bicyclo[3.1.0]hexane derivatives 27... Available at: [Link]
-
AWS. Supporting Information Use of an iridium-catalyzed redox-neutral alcohol-amine coupling on kilogram scale for the synthesis of a. Available at: [Link]
-
PubChem. 6-Oxabicyclo[3.1.0]hexane-3-carboxylic acid. Available at: [Link]
-
ChemRxiv. Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. Available at: [Link]
-
University of Strathclyde. Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. Available at: [Link]
-
CONICET. Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. Available at: [Link]
-
Application of Visible Light Mediated Photocatalysis in the Synthesis of Biologically Active Molecules. Available at: [Link]
-
MDPI. Development of Bicyclo[3.1.0]hexane-Based A 3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Available at: [Link]
-
PubMed Central. Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor. Available at: [Link]
-
PubMed Central. Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. Available at: [Link]
-
PubMed. Synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues of beta-arabinofuranosyl and alpha-galactofuranosyl rings. Available at: [Link]
-
Research Collection. Synthesis of chemical libraries based on a Bicyclo 3.1.0 hexane scaffold and studies on the synthesis of Bicyclo. Available at: [Link]
-
MDPI. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Available at: [Link]
-
PubMed Central. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Available at: [Link]
-
ACS Publications. The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Available at: [Link]
-
ResearchGate. New and Unusual Scaffolds in Medicinal Chemistry. Available at: [Link]
-
ACS Publications. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Available at: [Link]
-
PubMed. An integrated drug-likeness study for bicyclic privileged structures: from physicochemical properties to in vitro ADME properties. Available at: [Link]
-
ACS Publications. Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. Available at: [Link]
-
PubMed Central. Bicyclic Peptides as Next-Generation Therapeutics. Available at: [Link]
-
PubMed Central. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Available at: [Link]
-
PubMed. Estimation of pKa using quantum topological molecular similarity descriptors: application to carboxylic acids, anilines and phenols. Available at: [Link]
-
NTU Journal. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. Available at: [Link]
-
ChemRxiv. Epik: pKa and Protonation State Prediction through Machine Learning. Available at: [Link]
-
MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Available at: [Link]
-
ACS Publications. Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Available at: [Link]
-
PubMed. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Available at: [Link]
-
ResearchGate. (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Available at: [Link]
-
RSC Publishing. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Available at: [Link]
-
ACS Publications. Physics-Based Solubility Prediction for Organic Molecules. Available at: [Link]
-
ResearchGate. In silico Drug-Likeness, Pharmacokinetic and other ADME properties of 2- (aminomethyl)cyclopropane-1,1-dicarboxylic acid. Available at: [Link]
-
MDPI. Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Available at: [Link]
-
DEVELOPMENT OF IN SILICO MODELS FOR THE PREDICTION OF TOXICITY INCORPORATING ADME INFORMATION. Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. Available at: [Link]
-
ResearchGate. Stereoselective Synthesis of Pentacarbonyl(3-oxa-2-bicyclo[3.1.0]hexylidene)- and Pentacarbonyl(cyclopropylmethoxymethylene)tungsten Compounds on the Route to Cyclopropane-?-lactones and -carboxylates. Available at: [Link]
-
Sci-Hub. Synthesis of Diastereomeric 3,6-Diaminobicyclo[3.1.0]hexane Derivatives: A Stereocomplementary Approach. Available at: [Link]
-
PubMed Central. Stereoselective synthesis of novel 2′-(S)-CCG-IV analogues as potent NMDA receptor agonists. Available at: [Link]
-
The Royal Society of Chemistry. Supporting information. Available at: [Link]
-
ResearchGate. Structure-Activity Relationship of 6-Oxabicyclo[3.1.0]hexane... Available at: [Link]
-
Googleapis.com. Oxabicyclo 3.1.0 hexanes useful in the production of cyclopropanecarboxylate insecticides and intermediate compounds. Available at: [Link]
-
Enantioselective Synthesis of (-)-Paeonilide. Available at: [Link]
- Google Patents. WO2008038251A2 - 3-aza-bicyclo[3.1.0]hexane derivatives.
-
A New Strategy for the α-Vinylation of Ketones Applications to ... Available at: [Link]
-
ResearchGate. Stereochemistry of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane: An... Available at: [Link]
-
The Royal Society of Chemistry. Regioselective synthesis of oxepinones and azepinones by gold- catalyzed cycloisomerizations of functionalyzed cyclopropyl alkyn. Available at: [Link]
-
PubMed Central. Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as histamine receptor ligands. Available at: [Link]
-
NIST WebBook. 6-Oxabicyclo[3.1.0]hexane. Available at: [Link]
-
2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Available at: [Link]
-
ACS Publications. 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Available at: [Link]
-
MDPI. Bicyclo[3.2.0]carbocyclic Molecules and Redox Biotransformations: The Evolution of Closed-Loop Artificial Linear Biocatalytic Cascades and Related Redox-Neutral Systems. Available at: [Link]
-
ResearchGate. Synthesis of Aza-, Oxa-, and Thiabicyclo[3.1.0]hexane Heterocycles from a Common Synthetic Intermediate. Available at: [Link]
Sources
A Comparative Guide to the Biological Activity of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid Derivatives Versus Other Scaffolds in Metabotropic Glutamate Receptor Modulation
For researchers, scientists, and drug development professionals navigating the complex landscape of metabotropic glutamate receptor (mGluR) modulation, the selection of a chemical scaffold is a critical decision that profoundly influences the pharmacological profile of a potential therapeutic agent. This guide provides an in-depth, objective comparison of the biological activity of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid derivatives against other prominent scaffolds, supported by experimental data and methodological insights.
Introduction: The Significance of Scaffold Selection in mGluR Drug Discovery
Metabotropic glutamate receptors, a family of G protein-coupled receptors (GPCRs), are pivotal in modulating synaptic plasticity and neuronal excitability. Their dysfunction is implicated in a spectrum of neurological and psychiatric disorders, making them a key target for drug discovery. The chemical scaffold of a ligand dictates its three-dimensional orientation within the receptor's binding pocket, thereby governing its potency, selectivity, and pharmacokinetic properties. The rigid, conformationally constrained nature of bicyclic structures, such as the this compound core, has proven to be a fruitful starting point for the design of potent and selective mGluR ligands.
This guide will delve into the structure-activity relationships (SAR) of this scaffold, primarily focusing on its application in developing group II mGluR agonists. We will then draw direct comparisons with other notable scaffolds, including the closely related bicyclo[3.1.0]hexane core and distinct classes of allosteric modulators, to provide a comprehensive understanding of their relative strengths and weaknesses.
Comparative Analysis of Biological Activity: Orthosteric Agonists
The this compound scaffold has been instrumental in the development of potent group II mGluR agonists. A prime example is LY379268, which exhibits high affinity for both mGluR2 and mGluR3. To understand its performance, we will compare it with LY354740, a derivative of the closely related bicyclo[3.1.0]hexane scaffold.
| Compound | Scaffold | mGluR2 Potency (EC50/Ki) | mGluR3 Potency (EC50/Ki) | Selectivity Profile | In Vivo Efficacy Highlights |
| LY379268 | This compound | High (reportedly ~5x more potent than LY354740)[1] | High (reportedly ~16x more potent than LY354740)[1] | Group II selective agonist | Attenuates PCP- and amphetamine-induced hyperlocomotion[1] |
| LY354740 | Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid | High | High (equipotent at mGluR2 and mGluR3)[1] | Group II selective agonist | Shows anxiolytic-like effects and attenuates stress-induced c-Fos expression[1][2] |
Expertise & Experience: The subtle structural difference between the 2-oxabicyclo[3.1.0]hexane and the bicyclo[3.1.0]hexane scaffolds, specifically the presence of the oxygen atom in the bridge of LY379268, leads to a significant divergence in their in vitro and in vivo pharmacological profiles. While both are potent group II mGluR agonists, LY379268 demonstrates a higher potency, particularly at the mGluR3 subtype.[1] This enhanced potency, however, does not uniformly translate to superior efficacy in all preclinical models. For instance, in models of anxiety, the less potent LY354740 has shown a more consistent anxiolytic-like profile.[3] This highlights a crucial principle in drug development: in vitro potency is but one piece of the puzzle, and the overall in vivo effect is a complex interplay of receptor affinity, functional activity at different receptor subtypes, and pharmacokinetic properties. The differential effects of these two closely related compounds underscore the importance of nuanced scaffold selection and thorough in vivo characterization.
Alternative Scaffolds: Positive Allosteric Modulators (PAMs)
An alternative and highly successful approach to modulating mGluR activity is through positive allosteric modulators (PAMs). These molecules bind to a topographically distinct site on the receptor, enhancing the response to the endogenous agonist, glutamate. This offers the potential for greater subtype selectivity and a more subtle, physiological modulation of receptor function. Here, we compare the this compound scaffold with prominent PAM scaffolds.
| Scaffold | Example Compound(s) | Target | Potency (EC50) | Key Features | Pharmacokinetic Profile |
| Imidazo[1,2-a]pyrazine | Various proprietary compounds | mGluR2 PAM | Nanomolar range | Good metabolic stability and oral bioavailability[4] | High plasma exposure, acceptable absorption[4] |
| Triazolopyridine | Various proprietary compounds | mGluR2 PAM | Nanomolar range | Orally active, brain penetrant | High lipophilicity can lead to extensive plasma protein binding[5] |
Expertise & Experience: The shift from orthosteric agonists to PAMs represents a significant evolution in mGluR drug discovery strategy. Scaffolds like imidazo[1,2-a]pyrazine and triazolopyridine have yielded highly potent and selective mGluR2 PAMs. The key advantage of these scaffolds lies in their "drug-like" properties, often exhibiting favorable oral bioavailability and brain penetration, which are critical for CNS targets.[4][5] However, challenges such as high lipophilicity and potential for off-target effects, particularly with the triazolopyridine core, require careful medicinal chemistry optimization. The imidazo[1,2-a]pyrazine scaffold has shown promise in achieving a good balance of potency and metabolic stability.[4] When comparing these PAM scaffolds to the orthosteric agonist scaffolds, the primary trade-off is often between the high potency of the agonists and the potentially more favorable safety and selectivity profile of the PAMs. The choice of scaffold will, therefore, depend on the specific therapeutic indication and the desired pharmacological profile.
Experimental Protocols
To ensure the reproducibility and validity of the data presented, detailed experimental protocols for key assays are provided below.
[35S]GTPγS Binding Assay for mGluR Agonist Activity
This assay measures the functional activation of G proteins coupled to mGluRs upon agonist binding.
Materials:
-
Membrane preparations from cells expressing the mGluR of interest (e.g., CHO or HEK293 cells)
-
[35S]GTPγS (specific activity ~1250 Ci/mmol)
-
GTPγS (unlabeled)
-
GDP
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
-
Test compounds (agonists)
-
Scintillation cocktail
-
Glass fiber filter mats
-
Cell harvester
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target mGluR in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation (10-20 µg of protein), GDP (10 µM), and varying concentrations of the test compound.
-
Initiation of Reaction: Add [35S]GTPγS (final concentration 0.05-0.1 nM) to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats and place them in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS (10 µM). Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.[6][7][8][9][10]
Calcium Mobilization Assay for mGluR Functional Activity
This assay is particularly useful for Gq-coupled mGluRs (Group I) and measures the increase in intracellular calcium upon receptor activation.
Materials:
-
Cells stably expressing the target mGluR (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Test compounds (agonists or modulators)
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed cells into a black-walled, clear-bottom 96-well or 384-well plate and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a few minutes.
-
Compound Addition: Use the instrument's liquid handling capabilities to add varying concentrations of the test compound to the wells.
-
Signal Detection: Immediately after compound addition, continuously record the fluorescence signal for several minutes to capture the transient calcium response.
-
Data Analysis: The change in fluorescence intensity over time is proportional to the change in intracellular calcium concentration. Calculate the peak response for each concentration and plot the data to determine EC₅₀ or IC₅₀ values.[11][12][13][14][15]
Visualization of Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a representative mGluR signaling pathway and a typical experimental workflow.
Caption: Simplified mGluR signaling pathways for Gq and Gi coupled receptors.
Caption: A typical preclinical drug discovery workflow for mGluR modulators.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable framework for the development of potent group II mGluR agonists. Its rigid structure allows for precise positioning of key pharmacophoric elements, leading to high affinity and selectivity. However, as demonstrated by the comparison with the bicyclo[3.1.0]hexane scaffold, subtle structural modifications can lead to significant changes in the in vivo pharmacological profile.
The emergence of PAMs with diverse scaffolds like imidazo[1,2-a]pyrazines and triazolopyridines has opened up new avenues for mGluR modulation. These scaffolds often provide advantages in terms of oral bioavailability and brain penetration, crucial for CNS-targeted therapies. The choice between an orthosteric agonist and a PAM, and the specific scaffold within each class, will ultimately be guided by the desired therapeutic outcome, balancing potency, selectivity, and pharmacokinetic properties.
Future research should continue to explore novel scaffolds that offer improved drug-like properties and refined selectivity profiles. A deeper understanding of the structure-function relationships governing the interaction of these diverse chemical entities with mGluRs will be essential for the rational design of the next generation of therapeutics for a wide range of neurological and psychiatric disorders.
References
-
The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex.
-
The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety.
-
Relationship between In Vivo Receptor Occupancy and Efficacy of Metabotropic Glutamate Receptor Subtype 5 Allosteric Modulators with Different In Vitro Binding Profiles.
-
The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex.
-
Discovery of Tricyclic Triazolo- and Imidazopyridine Lactams as M1 Positive Allosteric Modulators.
-
Novel metabotropic glutamate receptor agonists display antiparkinsonian effects in vivo.
-
In Vivo Validation of Group III mGluR Agonists as Neuroprotective Agents: A Comparative Guide.
-
Agonists and Antagonists of Metabotropic Glutamate Receptors: Anticonvulsants and Antiepileptogenic Agents?
-
Scaffold Hopping to Imidazo[1,2-a]pyrazin-8-one Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptor.
-
The [35S]GTPgammaS binding assay: approaches and applications in pharmacology.
-
GTPγS Binding Assays.
-
Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end?
-
Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2.
-
Preferential Effects of the Metabotropic Glutamate 2/3 Receptor Agonist LY379268 on Conditioned Reinstatement versus Primary Reinforcement: Comparison between Cocaine and a Potent Conventional Reinforcer.
-
Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors.
-
Ca2+ Mobilization Assay.
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators.
-
[35S]GTPgammaS binding in G protein-coupled receptor assays.
-
GTPγS Binding Assay.
-
Discovery of Orally Bioavailable imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors.
-
The Pharmacokinetics and Bioavailability of mGluR5 Modulator 1: A Technical Guide.
-
Design and synthesis of an orally active metabotropic glutamate receptor subtype-2 (mGluR2) positive allosteric modulator (PAM) that decreases cocaine self-administration in rats.
-
Ca2+ mobilization assays in GPCR drug discovery.
-
"mGluR5 modulator 1" effect on intracellular calcium mobilization.
-
Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease.
-
Mobilisation of intracellular Ca2+ by mGluR5 metabotropic glutamate receptor activation in neonatal rat cultured dorsal root ganglia neurones.
-
Preclinical Pharmacology of mGluR2/3 Receptor Agonists: Novel Agents for Schizophrenia?
-
Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging.
-
99418-15-2|this compound.
-
Preclinical pharmacology of mGlu2/3 receptor agonists: novel agents for schizophrenia?
-
Discovery of dihydropyrazino-benzimidazole derivatives as metabotropic glutamate receptor-2 (mGluR2) positive allosteric modulators (PAMs).
-
Targeting mGluR2/3 for treatment of neurodegenerative and neuropsychiatric diseases.
-
This compound, min 97%, 1 gram.
-
CAS 90482-42-1: this compound, ethyl ester.
-
Metabotropic Glutamate Receptors: Potential Drug Targets for Psychiatric Disorders.
-
This compound.
Sources
- 1. The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Tricyclic Triazolo- and Imidazopyridine Lactams as M1 Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Mobilisation of intracellular Ca2+ by mGluR5 metabotropic glutamate receptor activation in neonatal rat cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
A Senior Application Scientist's Guide to Spectroscopic Differentiation of Endo and Exo Isomers of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
In the landscape of modern drug discovery and development, the precise control and characterization of molecular stereochemistry are paramount. The subtle yet profound differences between stereoisomers can dictate the efficacy, selectivity, and safety of a therapeutic agent. Bicyclic scaffolds, such as the 2-oxabicyclo[3.1.0]hexane system, are of increasing interest due to their rigid conformational nature, which allows for the precise spatial presentation of pharmacophoric elements. However, the synthesis of these structures often yields a mixture of endo and exo diastereomers, necessitating robust analytical methodologies for their differentiation and characterization. This guide provides a comprehensive comparison of spectroscopic techniques for distinguishing between the endo and exo isomers of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, grounded in experimental data from analogous systems and established spectroscopic principles.
The Challenge of Stereoisomer Elucidation in Bicyclic Systems
The rigid, fused-ring structure of bicyclo[3.1.0]hexane derivatives presents a unique challenge for stereochemical assignment. The endo and exo isomers of this compound differ only in the spatial orientation of the carboxylic acid group relative to the larger five-membered oxolane ring. This seemingly minor variation leads to distinct through-space interactions and dihedral angles between protons, which can be effectively probed using modern spectroscopic techniques.
A Comparative Guide to 2-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid: A Novel Constrained Dipeptide Mimetic
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Constrained Dipeptide Mimetics in Drug Discovery
The therapeutic potential of peptides is vast, yet their translation into effective drugs is often hampered by inherent limitations such as poor metabolic stability and low bioavailability.[1][2] Peptidomimetics, molecules that mimic the three-dimensional structure and biological activity of peptides, offer a promising solution to these challenges.[1] Among these, constrained dipeptide mimetics are of particular interest as they "lock" the molecule into a specific, bioactive conformation, thereby enhancing target affinity, selectivity, and resistance to enzymatic degradation.[3][4] This guide provides a comprehensive validation of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, a novel bicyclic scaffold, as a constrained dipeptide mimetic, comparing its properties and performance with established alternatives.
This compound: A Structurally Unique Scaffold
This compound presents a rigid bicyclic framework characterized by a fused cyclopropane and tetrahydrofuran ring system.[5][6][7] This unique architecture imparts significant conformational rigidity, a key attribute for a dipeptide mimetic.[5] The carboxylic acid moiety provides a crucial handle for incorporation into peptide sequences, allowing it to act as a surrogate for a dipeptide unit within a larger molecule.[5][8]
Comparative Analysis: this compound vs. Alternative Dipeptide Mimetics
To objectively assess the potential of this compound, a comparison with other classes of constrained dipeptide mimetics is essential. The following table summarizes key performance parameters based on existing literature and theoretical advantages.
| Feature | This compound | Azabicycloalkane Amino Acids[1][9] | Stapled Peptides[10][11] | β-Turn Mimetics (e.g., trans-pyrrolidine-3,4-dicarboxamide)[12] |
| Conformational Rigidity | High, due to the fused bicyclic system.[5] | High, bicyclic structure restricts backbone dihedral angles.[13] | Moderate to High, depends on the nature and length of the staple.[11] | High, designed to mimic a specific secondary structure.[12] |
| Synthetic Accessibility | Multi-step synthesis from known precursors.[6] | Can be complex, often requiring stereoselective steps.[13] | Generally synthesized using solid-phase peptide synthesis with modified amino acids.[11] | Can be synthesized in a modular fashion, amenable to library generation.[12] |
| Structural Diversity | Limited by the core scaffold, but amenable to functionalization at the carboxylic acid. | A variety of ring sizes and substitution patterns have been developed.[1] | High, as the staple can be introduced at various positions within a peptide sequence. | High, allows for the presentation of diverse side-chain functionalities.[12] |
| Mimicry | Primarily mimics extended or turn-like dipeptide conformations. | Can be designed to mimic various turn types (e.g., β-turns).[14] | Specifically designed to stabilize α-helical conformations.[4] | Specifically designed to mimic β-turn secondary structures.[12] |
| Metabolic Stability | Expected to be high due to the non-natural backbone and conformational rigidity. | Generally high due to the constrained, non-peptidic nature.[15][16] | Increased stability against proteolysis compared to linear peptides.[10][17] | High, as the core structure is resistant to proteolytic cleavage.[18] |
Experimental Validation: A Step-by-Step Approach
Validating a novel dipeptide mimetic requires a multi-faceted experimental approach. The following protocols outline the key steps to assess the conformational properties, binding affinity, and metabolic stability of peptides incorporating this compound.
Synthesis of the Mimetic-Containing Peptide
The first step involves the chemical synthesis of a model peptide where a dipeptide sequence is replaced by this compound. This is typically achieved through standard solid-phase or solution-phase peptide synthesis methodologies.
Experimental Workflow: Peptide Synthesis
Caption: Workflow for the synthesis of a peptide containing the mimetic.
Conformational Analysis
Determining the three-dimensional structure adopted by the mimetic-containing peptide is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques for this analysis.[19][20][21][22][23]
a. NMR Spectroscopy
-
Protocol:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquire a series of 1D and 2D NMR spectra (e.g., COSY, TOCSY, NOESY/ROESY).[23]
-
Assign all proton and carbon resonances.[23]
-
Analyze NOESY/ROESY spectra to identify through-space correlations, which provide distance restraints between protons.[22]
-
Use the distance restraints to calculate a family of 3D structures using molecular modeling software.[22]
-
-
Causality: The pattern of NOE cross-peaks reveals the proximity of different parts of the peptide, allowing for the determination of its folded structure in solution. The rigidity imposed by the bicyclic mimetic is expected to result in a well-defined set of conformations.
b. X-ray Crystallography
-
Protocol:
-
Crystallize the purified peptide under various conditions (e.g., different precipitants, pH, temperature).
-
Mount a suitable crystal and collect X-ray diffraction data.[24]
-
Process the diffraction data and solve the crystal structure.[25]
-
Refine the atomic model to obtain a high-resolution 3D structure.[26]
-
-
Causality: A successful crystal structure provides a precise atomic-level picture of the peptide's conformation in the solid state, directly visualizing the influence of the bicyclic mimetic.[27][28]
Logical Relationship: Conformational Analysis
Caption: Relationship between experimental techniques and structural output.
Binding Affinity Assays
To validate that the constrained conformation leads to enhanced biological activity, binding assays against a relevant protein target are performed. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify the binding affinity.
-
Protocol (SPR):
-
Immobilize the target protein on a sensor chip.
-
Flow a series of concentrations of the mimetic-containing peptide and a control linear peptide over the chip.
-
Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound peptide.
-
Calculate the association (kₐ) and dissociation (kₑ) rate constants, and the equilibrium dissociation constant (Kₑ).
-
-
Causality: A lower Kₑ value for the mimetic-containing peptide compared to the linear control would indicate a higher binding affinity, validating the pre-organization of the bioactive conformation by the bicyclic scaffold.[3]
Metabolic Stability Assays
The enhanced stability of the mimetic-containing peptide against enzymatic degradation is a key validation point.[15][16][17]
-
Protocol:
-
Incubate the mimetic-containing peptide and a control linear peptide in a solution containing relevant proteases (e.g., trypsin, chymotrypsin) or in biological media like human plasma or intestinal fluid.[29]
-
At various time points, quench the reaction and analyze the remaining amount of intact peptide by LC-MS.
-
Calculate the half-life (t₁/₂) of each peptide under the tested conditions.
-
-
Causality: A significantly longer half-life for the mimetic-containing peptide would demonstrate its increased resistance to proteolysis, a direct consequence of its constrained, non-natural structure.[10][18]
Validation Workflow: From Synthesis to Biological Activity
Caption: Overall validation workflow for the dipeptide mimetic.
Conclusion and Future Outlook
The validation of this compound as a constrained dipeptide mimetic offers a valuable new tool for drug discovery. Its rigid bicyclic structure holds the promise of imparting favorable pharmacokinetic properties to peptide-based therapeutics. The experimental framework outlined in this guide provides a robust pathway for its characterization and comparison with existing alternatives. Future work should focus on synthesizing a broader range of peptides incorporating this mimetic and evaluating their efficacy in cell-based and in vivo models to fully realize its therapeutic potential. The continued development of novel constrained mimetics like this compound will undoubtedly expand the landscape of "undruggable" targets accessible to peptide-based therapies.[10][30]
References
- Vertex AI Search. (2025). Constrained Peptide Drugs: Unlocking a New Era in Therapeutics.
- Biosynth. (2024). Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery.
- Vincenzi, M., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782.
- Request PDF. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview.
- Ramachandran, G. N., et al. (n.d.).
- American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability.
- Vinogradov, A. A., et al. (2022).
- Chemical Reviews. (2025).
- Kubicki, M., et al. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central.
- PMC - PubMed Central. (n.d.). Peptidomimetics, a synthetic tool of drug discovery.
- Eichler, J. (n.d.). Synthetic Peptides as Protein Mimics. PMC - NIH.
- Biosynth. (n.d.). Peptide therapeutics: reconstructing protein surfaces using constrained peptides.
- Nielsen, C. U., et al. (n.d.). Stability and in vitro metabolism of dipeptide model prodrugs with affinity for the oligopeptide transporter. PubMed.
- PMC - PubMed Central. (n.d.). Peptide and non-peptide mimetics as potential therapeutics targeting oral bacteria and oral biofilms.
- Gellman, S. H., et al. (n.d.).
- SciSpace. (n.d.). Constrained Peptides in Drug Discovery and Development.
- ResearchGate. (2025). Design and Development of Peptides and Peptide Mimetics as Antagonists for Therapeutic Intervention.
- MDPI. (n.d.). Special Issue : Peptides and Peptide Mimetics: Potential Tools for Therapy.
- PubMed. (n.d.). Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures.
- MDPI. (2021).
- Zha, Z., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals.
- Chemistry & Biology. (2025). Shaping the future of constrained peptides and compact proteins in drug discovery.
- etd@IISc. (2009).
- PubMed Central - NIH. (n.d.). On the Utility of Chemical Strategies to Improve Peptide Gut Stability.
- Semantic Scholar. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability.
- Boc Sciences. (2023). Methods to improve the metabolic stability of peptides.
- PMC - NIH. (n.d.).
- Journal of the American Chemical Society. (n.d.). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions.
- Journal of the American Chemical Society. (n.d.). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids.
- MDPI. (n.d.). Computational Strategies for Designing Peptide Therapeutics with High Binding Affinity and Stability.
- CymitQuimica. (n.d.). CAS 90482-42-1: this compound, ethyl ester.
- PubMed. (2013). Synthesis, biological evaluation, X-ray molecular structure and molecular docking studies of RGD mimetics containing 6-amino-2,3-dihydroisoindolin-1-one fragment as ligands of integrin αIIbβ₃.
- Vulcanchem. (n.d.). (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid.
- Chemistry – A European Journal. (2022).
- PMC - NIH. (n.d.). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold.
- ResearchGate. (n.d.). Validation of the identified peptides using synthetic peptide.
- PubMed Central - NIH. (n.d.).
- CP Lab Safety. (n.d.). This compound, min 97%, 1 gram.
- PubMed Central. (n.d.). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders.
- MDPI. (2020).
- AMSbiopharma. (2025).
- ResearchGate. (2025). Poly- l -proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System.
- PubChemLite. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- Physics LibreTexts. (2022). X-ray Protein Crystallography.
- Google Patents. (n.d.). WO1998046786A1 - Combinatorial libraries of peptidomimetic aminothioether acids.
Sources
- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide and non‐peptide mimetics as potential therapeutics targeting oral bacteria and oral biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 90482-42-1: 2-Oxabicyclo[3.1.0]hexane-6-carboxylic aci… [cymitquimica.com]
- 6. Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C6H8O3) [pubchemlite.lcsb.uni.lu]
- 8. (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (55780-88-6) for sale [vulcanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. insightaceanalytic.com [insightaceanalytic.com]
- 11. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Conformational Analysis of Bicyclic Extended Dipeptide Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 18. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. phys.libretexts.org [phys.libretexts.org]
- 25. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 28. Synthesis, biological evaluation, X-ray molecular structure and molecular docking studies of RGD mimetics containing 6-amino-2,3-dihydroisoindolin-1-one fragment as ligands of integrin αIIbβ₃ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Stability and in vitro metabolism of dipeptide model prodrugs with affinity for the oligopeptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. connectsci.au [connectsci.au]
A Senior Application Scientist's Guide to Assessing the Enzymatic Stability of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid Derivatives
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth technical overview and practical guidance for assessing the enzymatic stability of 2-oxabicyclo[3.1.0]hexane-6-carboxylic acid derivatives. In the quest for novel therapeutics, understanding a compound's metabolic fate is a cornerstone of successful drug development. This guide will equip you with the foundational knowledge and detailed protocols to evaluate and compare the enzymatic stability of this promising class of molecules.
The Significance of the 2-Oxabicyclo[3.1.0]hexane Scaffold and Its Metabolic Scrutiny
The this compound scaffold is a rigid, three-dimensional structure that has garnered interest in medicinal chemistry as a potential bioisostere for various functional groups, offering unique conformational constraints that can lead to enhanced target affinity and selectivity. However, like any xenobiotic, these derivatives are subject to metabolic transformation upon entering a biological system. The enzymatic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could lead to accumulation and toxicity.[2]
This guide will focus on the two primary metabolic pathways anticipated for this class of compounds: oxidation, primarily mediated by cytochrome P450 (CYP) enzymes, and hydrolysis of the carboxylic acid moiety or its ester prodrugs by esterases.
Conceptual Metabolic Pathways
The metabolic fate of this compound derivatives is likely dictated by the interplay of Phase I and Phase II metabolic enzymes.[4] The initial biotransformations are crucial in determining the compound's clearance rate.
Caption: Conceptual Metabolic Pathways for this compound Derivatives.
Experimental Assessment of Enzymatic Stability: A Comparative Approach
To objectively compare the enzymatic stability of different this compound derivatives, a standardized in vitro assay is essential. The liver microsomal stability assay is a widely accepted industry standard for evaluating Phase I metabolic stability.[5][6][7]
In Vitro Liver Microsomal Stability Assay: A Step-by-Step Protocol
This protocol outlines a typical procedure for determining the metabolic stability of test compounds using pooled human liver microsomes. The disappearance of the parent compound over time is monitored to calculate key stability parameters.
1. Preparation of Reagents and Stock Solutions:
-
Test Compounds: Prepare 10 mM stock solutions in DMSO.
-
Liver Microsomes: Use pooled human liver microsomes (e.g., from a commercial supplier) and store them at -80°C until use.
-
NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4). This system ensures a sustained supply of the necessary cofactor, NADPH, for CYP450 activity.[5]
-
Internal Standard (IS): Prepare a stock solution of a structurally unrelated, stable compound in acetonitrile for analytical quantification.
-
Quenching Solution: Acetonitrile containing the internal standard.
2. Incubation Procedure:
-
Thaw the liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4) containing MgCl₂.
-
Pre-warm the microsomal suspension and the NRS solution to 37°C.
-
In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NRS. The final incubation volume is typically 200 µL.
-
Incubate the plate at 37°C with gentle shaking.
-
At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture and add it to a well containing the cold quenching solution to terminate the reaction and precipitate the proteins.[7]
3. Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
Conceptual Workflow for Microsomal Stability Assay
Caption: Experimental Workflow for the In Vitro Liver Microsomal Stability Assay.
Comparative Data Analysis of this compound Derivatives
The primary output of these studies is a quantitative comparison of the metabolic stability of different derivatives. This allows for the identification of metabolic liabilities and the development of structure-stability relationships (SSRs). Below is a template for presenting your comparative data.
| Derivative ID | R1-Group | R2-Group | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | H | H | ||
| Compound B | CH₃ | H | ||
| Compound C | F | H | ||
| Compound D | H | CH₃ | ||
| Positive Control | Verapamil | - | ||
| Negative Control | Warfarin | - |
Data in this table is for illustrative purposes only and should be replaced with experimental results.
Expert Insights and Structure-Stability Relationships
The structural rigidity of the 2-oxabicyclo[3.1.0]hexane core is a key feature. However, modifications to the peripheral functional groups can significantly impact metabolic stability.
-
Substitution Effects: The introduction of electron-withdrawing groups (e.g., fluorine) at positions susceptible to CYP-mediated oxidation can "block" metabolism at that site, thereby increasing the compound's half-life. Conversely, the addition of lipophilic groups may enhance binding to the active sites of CYP enzymes, potentially increasing the rate of metabolism.
-
Stereochemistry: The stereochemical configuration of substituents can influence how the molecule is oriented within the enzyme's active site, which can dramatically affect the rate of metabolism.
-
Ester Prodrugs: If the carboxylic acid moiety is masked as an ester to improve cell permeability, the stability of this ester to hydrolysis by carboxylesterases becomes a critical parameter.[8][9] The nature of the alcohol portion of the ester can be varied to modulate the rate of hydrolysis, allowing for the design of prodrugs with tailored activation kinetics.
Conclusion
A thorough assessment of enzymatic stability is an indispensable component of the preclinical development of this compound derivatives. The in vitro liver microsomal stability assay provides a robust and high-throughput method for generating crucial data on metabolic clearance. By systematically evaluating a series of derivatives, researchers can build a comprehensive understanding of the structure-stability relationships, enabling the rational design of compounds with optimized pharmacokinetic properties for further development.
References
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io. [Link]
-
Ackley, D. C., Rockich, K. T., & ..., T. R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols. [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. [Link]
-
Microsomal Stability Assay - Creative Bioarray. (n.d.). Creative Bioarray. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]
-
Yan, Z., & Caldwell, G. W. (2001). Metabolism Profiling, and Cytochrome P450 Inhibition & Induction in Drug Discovery. Current Topics in Medicinal Chemistry, 1(5), 403–425. [Link]
-
The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. (2025, August 6). ResearchGate. [Link]
-
Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. (n.d.). PMC. [Link]
-
Ester Bonds in Prodrugs. (n.d.). ACS Chemical Biology. [Link]
-
The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. (2007, August 1). AAFP. [Link]
-
Esterase enzyme hydrolysis of ester group linkage prodrug to produce parent drug. (n.d.). ResearchGate. [Link]
- Prodrug derivatives of carboxylic acid drugs. (n.d.).
-
Metabolic Stability Assay - Creative Biolabs. (n.d.). Creative Biolabs. [Link]
-
Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. (n.d.). NIH. [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). [Source not further specified]. [Link]
-
Esterases catalyze hydrolysis of carboxylic acid esters while... (n.d.). ResearchGate. [Link]
-
In Vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19). ResearchGate. [Link]
-
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023, May 15). MDPI. [Link]
-
In Vitro Metabolic Stability. (n.d.). Creative Bioarray. [Link]
Sources
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Metabolic Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Rigid Charm: A Computational Showdown of 2-Oxabicyclo[3.1.0]hexane Scaffolds in Drug Discovery
In the intricate world of drug design, the three-dimensional shape of a molecule is paramount. It dictates how a potential drug will interact with its biological target, influencing its efficacy and specificity. For researchers and medicinal chemists, the quest for molecular scaffolds that offer a blend of structural rigidity and synthetic accessibility is perpetual. Among the myriad of options, the 2-oxabicyclo[3.1.0]hexane scaffold has emerged as a compelling structural motif, particularly in the design of nucleoside analogues and other bioactive compounds. Its inherent conformational rigidity, a consequence of the fused cyclopropane and tetrahydrofuran rings, provides a unique platform for presenting pharmacophoric elements in a well-defined spatial arrangement.
This guide provides an in-depth computational comparison of the conformational properties of the 2-oxabicyclo[3.1.0]hexane scaffold against common alternative five- and four-membered heterocyclic and carbocyclic rings frequently employed in drug discovery: tetrahydrofuran, cyclopentane, and oxetane. By elucidating the distinct conformational landscapes of these scaffolds, we aim to provide a rational basis for scaffold selection in the design of next-generation therapeutics.
The Conformational Imperative: Why Scaffold Rigidity Matters
The conformational flexibility of a molecule can be a double-edged sword in drug discovery. While a degree of flexibility can allow a ligand to adapt to the binding site of a target protein (an "induced fit"), excessive flexibility can lead to a significant entropic penalty upon binding, thereby reducing binding affinity. Furthermore, a flexible molecule can adopt numerous conformations in solution, only one of which may be the "bioactive" conformation. This means that a large proportion of the molecule exists in non-productive shapes, effectively lowering its active concentration.
Rigid scaffolds, such as the 2-oxabicyclo[3.1.0]hexane system, circumvent these issues by pre-organizing the molecule into a conformation that is closer to the bioactive pose. This can lead to enhanced binding affinity, improved selectivity, and better overall pharmacological properties. The bicyclo[3.1.0]hexane framework is known to strongly favor a boat-like conformation, a characteristic that is central to its utility in medicinal chemistry.[1][2]
A Head-to-Head Comparison: Conformational Landscapes
To objectively compare the conformational properties of the 2-oxabicyclo[3.1.0]hexane scaffold with its counterparts, we turn to computational chemistry. Potential energy surface (PES) scans, which map the energy of a molecule as a function of its geometry, provide a powerful tool for visualizing the accessible conformations and the energy barriers between them.
2-Oxabicyclo[3.1.0]hexane: A Restricted Boat
The defining feature of the 2-oxabicyclo[3.1.0]hexane scaffold is its pronounced preference for a boat-like conformation of the five-membered ring.[3] The fusion of the cyclopropane ring effectively locks the tetrahydrofuran ring into this conformation, severely restricting its ability to undergo the pseudorotation that is characteristic of simple five-membered rings. This results in a deep, well-defined energy minimum on the potential energy surface.
Tetrahydrofuran (THF): The Flexible Puckering
In stark contrast, tetrahydrofuran (THF), a common solvent and structural motif in drug molecules, exhibits a high degree of conformational flexibility. The THF ring undergoes a process called pseudorotation, where the "pucker" of the ring moves around the five atoms. This results in a very flat potential energy surface with multiple, shallow energy minima corresponding to various envelope and twist conformations. The energy barriers between these conformations are very low, typically less than 1 kcal/mol, meaning that at room temperature, a wide range of conformations are readily accessible.
Cyclopentane: The Archetype of Pseudorotation
Similar to THF, cyclopentane is the quintessential example of a five-membered ring that undergoes nearly free pseudorotation.[4][5] Its potential energy surface is also very flat, with minimal energy differences between its various envelope and twist forms. This inherent flexibility makes it a less desirable scaffold when a rigid presentation of substituents is required.
Oxetane: The Puckered Square
The four-membered oxetane ring offers a different conformational profile. While it possesses significant ring strain, it is not planar and exists in a puckered conformation.[6][7] The barrier to ring inversion is higher than the pseudorotation barriers in five-membered rings but still allows for a degree of flexibility. The puckering of the oxetane ring can be influenced by substituents.[6]
| Scaffold | Dominant Conformation(s) | Key Conformational Feature | Relative Flexibility |
| 2-Oxabicyclo[3.1.0]hexane | Boat | Highly restricted, locked conformation | Low |
| Tetrahydrofuran | Envelope, Twist | Pseudorotation | High |
| Cyclopentane | Envelope, Twist | Pseudorotation | High |
| Oxetane | Puckered | Ring inversion | Moderate |
The Biological Impact: Conformationally Locked Nucleosides
The utility of the 2-oxabicyclo[3.1.0]hexane scaffold is perhaps best exemplified in the field of antiviral nucleoside analogues.[8][9][10] Natural nucleosides exist in a dynamic equilibrium between two major sugar puckering conformations, termed North and South.[7] Different viral polymerases often exhibit a preference for one conformation over the other. By replacing the flexible ribose or deoxyribose sugar with a rigid 2-oxabicyclo[3.1.0]hexane scaffold, medicinal chemists can lock the nucleoside analogue into a specific North- or South-like conformation.[4][11]
This conformational locking can lead to:
-
Enhanced Potency: By presenting the nucleobase and other functional groups in the optimal orientation for binding to the viral enzyme, the binding affinity can be significantly increased.
-
Improved Selectivity: Targeting the specific conformational preference of a viral enzyme over host cellular enzymes can lead to a better safety profile.
-
Reduced Off-Target Effects: A more rigid molecule is less likely to interact with unintended biological targets.
For instance, nucleoside analogues incorporating the 2-oxabicyclo[3.1.0]hexane scaffold have been synthesized and evaluated for their antiviral activity, demonstrating the power of this conformational constraint strategy.[12][13]
Experimental Validation: The Synergy of Computation and Experiment
While computational methods provide invaluable insights, experimental validation is crucial. The conformational preferences predicted by computational models can be corroborated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
-
NMR Spectroscopy: Vicinal proton-proton coupling constants (³JHH) are highly sensitive to the dihedral angle between the coupled protons, as described by the Karplus equation. By comparing experimentally measured J-coupling constants with those calculated for different conformations, the dominant solution-phase conformation can be determined. Several studies on 2-oxabicyclo[3.1.0]hexane derivatives have reported such NMR data, confirming their rigid boat-like structure.
-
X-ray Crystallography: This technique provides a precise three-dimensional structure of a molecule in the solid state. Crystal structures of 2-oxabicyclo[3.1.0]hexane derivatives have consistently shown the characteristic boat conformation of the five-membered ring.[1]
The strong agreement between computational predictions and experimental data for the 2-oxabicyclo[3.1.0]hexane system provides a high degree of confidence in the use of computational methods for the design and analysis of new analogues based on this scaffold.
Computational Workflow: A Practical Guide
For researchers wishing to perform their own computational analysis of these scaffolds, the following workflow provides a robust starting point.
Sources
- 1. DFT Study of the Monocyclic and Bicyclic Ring Geometries of C20 | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 2. discuss.avogadro.cc [discuss.avogadro.cc]
- 3. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 8. Additive and Classical Drude Polarizable Force Fields for Linear and Cyclic Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interplay of Rotational and Pseudorotational Motions in Flexible Cyclic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.uci.edu [chem.uci.edu]
A Comparative Guide to the In Vitro Efficacy of Nucleoside Analogues Derived from 2-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid
Introduction: The Rationale for Conformational Restriction in Nucleoside Analogue Design
In the relentless pursuit of novel antiviral and anticancer therapeutics, the structural rigidity of nucleoside analogues has emerged as a critical design principle. Nucleoside analogues, synthetic mimics of natural nucleosides, have long been a cornerstone of chemotherapy. Their mechanism of action hinges on their ability to be recognized and processed by viral or cellular enzymes, ultimately disrupting nucleic acid replication.[1] However, the inherent flexibility of the ribose or deoxyribose sugar in natural nucleosides can lead to multiple conformations, not all of which are optimal for binding to the target enzyme's active site.
This is where the strategic advantage of employing conformationally restricted scaffolds, such as the 2-oxabicyclo[3.1.0]hexane system, comes into play. By locking the sugar moiety into a specific pucker, these bicyclic nucleoside analogues can present a more favorable and consistent conformation to the target polymerase or kinase.[2][3] This pre-organization is hypothesized to enhance binding affinity and, consequently, inhibitory potency. The 2-oxabicyclo[3.1.0]hexane scaffold, in particular, offers a unique three-dimensional structure that can be further functionalized to fine-tune biological activity.[4] This guide provides a comparative overview of the in vitro efficacy of nucleoside analogues derived from this promising scaffold, collating available experimental data and contextualizing their performance against established therapeutic agents.
Mechanism of Action: A Shared Pathway of Disruption
Nucleoside analogues derived from the 2-oxabicyclo[3.1.0]hexane scaffold are anticipated to follow the classical mechanism of action for this class of compounds. This multi-step intracellular process is a testament to the intricate interplay between the host cell's metabolic machinery and the viral replication apparatus.
Figure 1: General mechanism of action for nucleoside analogues.
Once transported into the host cell, the nucleoside analogue undergoes a series of phosphorylations, catalyzed by both host and, in some cases, viral kinases, to its active triphosphate form. This triphosphate metabolite then acts as a competitive inhibitor of the natural deoxynucleoside triphosphate substrate for the viral DNA or RNA polymerase.[5] Upon incorporation into the growing nucleic acid chain, the modified sugar moiety, lacking the requisite 3'-hydroxyl group, leads to chain termination, effectively halting viral replication.[1]
Comparative In Vitro Efficacy: A Synthesis of Current Findings
Direct, comprehensive comparative studies of a broad series of 2-oxabicyclo[3.1.0]hexane-derived nucleoside analogues against a wide range of viruses are limited in the published literature. However, by synthesizing data from various independent investigations, we can begin to construct a picture of their potential. It is crucial to note that variations in experimental conditions, such as the cell lines and viral strains used, can influence the outcomes.[6]
Anti-Herpesvirus Activity
The evaluation of bicyclic nucleoside analogues against herpesviruses, particularly Herpes Simplex Virus (HSV), is a logical starting point, given the success of acyclovir, a guanosine analogue. While specific data for 2-oxabicyclo[3.1.0]hexane derivatives against HSV is sparse, a study on a related carbocyclic nucleoside, N-methano-carba-thymidine, built on a bicyclo[3.1.0]hexane template, demonstrated potent anti-herpetic activity, comparable to acyclovir.[7] This suggests that the rigid bicyclic scaffold is a promising feature for anti-HSV drug design.
A study on a deoxyguanosine analogue with a 6-oxobicyclo[3.1.0]hexane scaffold showed noteworthy activity against Epstein-Barr virus (EBV), another member of the herpesvirus family.
| Compound | Virus | Cell Line | EC50 (µg/mL) | Cytotoxicity (CC50 in µg/mL) | Selectivity Index (SI = CC50/EC50) | Reference |
| Deoxyguanosine analogue (6-oxobicyclo[3.1.0]hexane) | EBV | - | 0.34 | >51 | >150 | [8] |
| Acyclovir | HSV-1 | Vero | ~0.1-1.0 | >100 | >100-1000 | [5][6] |
| Acyclovir | HSV-2 | Vero | ~0.5-2.0 | >100 | >50-200 | [5][6] |
Table 1: In Vitro Anti-Herpesvirus Activity of a Bicyclic Nucleoside Analogue and Acyclovir. Note that the data for the bicyclic analogue and acyclovir are from different studies and are presented for contextual comparison.
The deoxyguanosine analogue exhibited an EC50 of 0.34 µg/mL against EBV with a selectivity index greater than 150, indicating a favorable therapeutic window in vitro.[8] While not a direct comparison, these values are within a promising range when viewed alongside the known activity of acyclovir against HSV.
Anti-Retroviral Activity (HIV)
The anti-HIV potential of pyrimidine nucleosides built on a 2-oxabicyclo[3.1.0]hexane scaffold has been investigated. In one study, uridine, thymidine, and cytidine analogues were synthesized and evaluated for their ability to inhibit HIV-1 replication.[2] The results indicated that only the cytidine analogue showed moderate activity, and this was observed in a cell line engineered to express HSV-1 thymidine kinase, suggesting that the compounds are not efficiently phosphorylated by cellular kinases.[2] This highlights a common challenge in nucleoside analogue development: the requirement for efficient intracellular activation.
| Compound | Virus | Cell Line | Activity | Reference |
| Uridine analogue (2-oxabicyclo[3.1.0]hexane) | HIV-1 | HOS | Inactive | [2] |
| Thymidine analogue (2-oxabicyclo[3.1.0]hexane) | HIV-1 | HOS | Inactive | [2] |
| Cytidine analogue (2-oxabicyclo[3.1.0]hexane) | HIV-1 | HOS-313 (HSV-1 TK+) | Moderate | [2] |
| Zidovudine (AZT) | HIV-1 | MT-4 | EC50 ~0.004 µM | CC50 >100 µM |
Table 2: In Vitro Anti-HIV Activity of 2-Oxabicyclo[3.1.0]hexane Pyrimidine Nucleosides. The data for Zidovudine is provided as a benchmark from a separate study.
These findings suggest that while the 2-oxabicyclo[3.1.0]hexane scaffold can be incorporated into nucleoside structures, further optimization, perhaps through the design of prodrugs to enhance phosphorylation, may be necessary to unlock potent anti-HIV activity.[7]
Anti-Hepatitis B Virus (HBV) Activity
The search for novel anti-HBV agents is a significant area of research. While specific in vitro efficacy data for 2-oxabicyclo[3.1.0]hexane derivatives against HBV has not been prominently reported in the reviewed literature, the general class of conformationally restricted nucleoside analogues has shown promise. For instance, β-L-D4A, a novel L-nucleoside, demonstrated potent inhibition of HBV replication in vitro with an EC50 of 0.2 µM and a high selectivity index of 1000.[5] This underscores the potential of exploring novel sugar-modified nucleosides for the treatment of chronic HBV infection. Further investigation into the anti-HBV activity of 2-oxabicyclo[3.1.0]hexane-based nucleosides is warranted.
Experimental Protocols: A Framework for In Vitro Evaluation
The in vitro assessment of novel nucleoside analogues is a multi-step process designed to determine both their antiviral potency and their potential for cellular toxicity. The following provides a generalized workflow and detailed protocols for key assays.
Figure 2: General experimental workflow for in vitro evaluation.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, MT-4, HepG2) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 2-6 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an SDS solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.
Antiviral Efficacy Assay (Plaque Reduction Assay for HSV)
The plaque reduction assay is considered the gold standard for determining the susceptibility of HSV to antiviral drugs.[5]
Protocol:
-
Cell Monolayer Preparation: Seed a suitable cell line (e.g., Vero cells) in 6- or 12-well plates to form a confluent monolayer.
-
Virus Inoculation: Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the monolayers with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of the test compound. Include a no-drug control and a positive control (e.g., acyclovir).
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix and stain the cell monolayers (e.g., with crystal violet).
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of viral plaques by 50% compared to the no-drug control.
Conclusion and Future Directions
The exploration of nucleoside analogues built upon the 2-oxabicyclo[3.1.0]hexane scaffold represents a compelling strategy in the quest for novel antiviral agents. The principle of conformational restriction is a sound and well-established approach to enhancing the interaction between a drug and its target enzyme. The available data, though not yet comprehensive, suggests that this class of compounds possesses biological activity, with a notable example demonstrating efficacy against EBV.
However, the path to clinical relevance is multifaceted. The limited anti-HIV activity observed in some pyrimidine analogues underscores the critical importance of efficient intracellular phosphorylation. Future research should focus on a systematic evaluation of a broader library of these compounds against a diverse panel of viruses, including HSV, HIV, HBV, and emerging viral threats. Direct, side-by-side comparisons with standard-of-care drugs under standardized assay conditions are imperative to accurately gauge their therapeutic potential.
References
-
Marquez, V. E., et al. (2011). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Cong, Q-V. (2016). The Synthesis and Uses of Conformationally Restricted Nucleoside Analogues and Their Antiviral Activity. ScholarWorks. Available at: [Link]
-
Moradpour, D., et al. (2001). Inhibition of hepatitis B virus by a novel L-nucleoside, β-L-D4A and related analogues. World Journal of Gastroenterology. Available at: [Link]
-
Weinberg, A., et al. (2001). Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Ertl, P., et al. (2018). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Research. Available at: [Link]
-
Comin, M. J., et al. (2003). Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. Tetrahedron. Available at: [Link]
-
Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Research. Available at: [Link]
-
Amanote Research. (2018). Antiviral Nucleoside and Nucleotide Analogs: A Review. Journal of Advanced Pharmacy Research. Available at: [Link]
- Smith, D. B., et al. (2008). Anti-human immunodeficiency virus type 1 activity and in vitro toxicity of 2'-deoxy-3'-azido-2',3'-dideoxyguanosine. Antimicrobial Agents and Chemotherapy.
-
Zhou, X.-X., & Littler, E. (2006). Nucleoside analogs as anti-HBV agents. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Lindstrom, P., et al. (1991). A comparison of three nucleoside analogs with anti-retroviral activity on immune and hematopoietic functions in mice: in vitro toxicity to precursor cells and microstromal environment. Toxicology. Available at: [Link]
-
Dornsife, R. E., et al. (1999). Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Haraguchi, K., et al. (2005). 4′-Ethynyl Nucleoside Analogs: Potent Inhibitors of Multidrug-Resistant Human Immunodeficiency Virus Variants In Vitro. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Bentham Science Publishers. (2006). Nucleoside Analogs as Anti-HBV Agents. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Gagneron, J., et al. (2005). Synthesis of Nucleoside Analogues Bearing the Five Naturally Occurring Nucleic Acid Bases Built on a 2-Oxabicylo[3.1.0]hexane Scaffold. The Journal of Organic Chemistry. Available at: [Link]
-
Elsevier. (2005). The Eighteenth International Conference on Antiviral Research. Antiviral Research. Available at: [Link]
-
Balzarini, J., et al. (2007). Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents. Universitat Autònoma de Barcelona. Available at: [Link]
-
Marquez, V. E., et al. (2003). Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. ResearchGate. Available at: [Link]
-
Holý, A., et al. (2009). 2-(1,2-Dihydroxyethyl)methylenecyclopropane Analogues of 2'-Deoxyadenosine and 2'-Deoxyguanosine. Synthesis of All Stereoisomers, Absolute Configuration and Antiviral Activity. Collection of Czechoslovak Chemical Communications. Available at: [Link]
-
Kim, H., et al. (2008). Synthesis of enantiomerically pure d- and l-bicyclo[3.1.0]hexenyl carbanucleosides and their antiviral evaluation. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Khan, I., et al. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. Available at: [Link]
- Google Patents. (2013). 2,3-substituted azaindole derivatives for treating viral infections.
-
Entecavir Patent Evaluation, Molecular Modelling Study of Drug-Resistant HBV. (2018). Journal of Pharmacy and Pharmacology. Available at: [Link]
Sources
- 1. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Resistance of Herpes Simplex Viruses to Nucleoside Analogues: Mechanisms, Prevalence, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Oxabicyclo[3.1.0]hexane-Based Inhibitors: A Deep Dive into Binding Affinities at the A3 Adenosine Receptor
The rigid 2-oxabicyclo[3.1.0]hexane scaffold has emerged as a compelling structural motif in medicinal chemistry. Its inherent conformational constraint, locking the fused five-membered ring into a defined "Northern" puckering, provides a unique platform for the design of potent and selective ligands for various biological targets. This guide offers a comparative analysis of the binding affinities of a series of 2-oxabicyclo[3.1.0]hexane-based nucleoside analogues targeting the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in inflammation and cancer. We will delve into the structure-activity relationships (SAR) of these compounds, supported by experimental data, and provide a detailed protocol for a common binding affinity assay to illustrate the principles of robust inhibitor characterization.
The Strategic Advantage of Conformational Rigidity
In drug design, achieving high affinity and selectivity is paramount. Flexible molecules can adopt numerous conformations, and often only one or a few of these are recognized by the target protein. This conformational flexibility can come at an entropic cost upon binding. The 2-oxabicyclo[3.1.0]hexane core, by locking the ribose-mimicking moiety, pre-organizes the pharmacophoric elements into a conformation that can be more favorable for binding to certain targets. This can lead to enhanced binding affinity and, due to the unique shape, improved selectivity against other related proteins.[1]
Comparative Binding Affinities of 2-Oxabicyclo[3.1.0]hexane-Based Ligands at the Human A3 Adenosine Receptor
The A3 adenosine receptor is a promising therapeutic target for various pathologies. The development of selective A3AR ligands is an active area of research. The following table summarizes the binding affinities (Ki values) of a series of 2-oxabicyclo[3.1.0]hexane-based nucleosides, demonstrating the impact of substitutions on the purine ring and the 5'-position of the bicyclic scaffold.[1]
| Compound ID | R1 (Purine C2) | R2 (Purine N6) | R3 (5'-position) | Ki (hA3AR) [μM] |
| 1 | H | NH2 | CH2OH | > 10 |
| 2 | H | NH-Methyl | CH2OH | 1.4 |
| 3 | Cl | NH2 | CH2OH | 0.85 |
| 4 | Cl | NH-Methyl | CH2OH | 0.38 |
| 5 | H | NH2 | C(O)NH-Ethyl | > 10 |
| 6 | Cl | NH-Methyl | C(O)NH-Ethyl | 0.45 |
Data sourced from Molecules (2022), 27(7), 2283.[1]
From this dataset, several key structure-activity relationships can be deduced:
-
N6-Substitution: The introduction of a methyl group at the N6 position of the adenine ring (Compound 2 vs. 1 ) significantly improves binding affinity. This suggests a favorable hydrophobic interaction in the binding pocket.
-
C2-Substitution: The addition of a chlorine atom at the C2 position of the purine ring (Compound 3 vs. 1 , and 4 vs. 2 ) consistently enhances binding affinity. This indicates that an electron-withdrawing group and/or steric bulk at this position is well-tolerated and likely engages in beneficial interactions with the receptor.
-
Combined Effect: The combination of C2-chloro and N6-methyl substitutions (Compound 4 ) results in the most potent ligand in this series, with a Ki of 0.38 μM.[1]
-
5'-Position Modification: Modification of the 5'-hydroxyl group to an N-ethyl carboxamide (Compound 5 and 6 ) generally maintains or slightly decreases affinity compared to their hydroxyl counterparts. This suggests that while modifications at this position are tolerated, they may not be optimal for A3AR binding in this scaffold.
Experimental Protocol: Radioligand Binding Assay for A3AR
The determination of binding affinities is a critical step in drug discovery. The Ki values presented above were likely determined using a competitive radioligand binding assay. This technique measures the ability of a test compound (the inhibitor) to displace a known radiolabeled ligand that binds with high affinity to the target receptor.
Principle: The assay relies on the competition between a constant concentration of a high-affinity radioligand (e.g., [¹²⁵I]AB-MECA) and varying concentrations of the unlabeled test compound for binding to the receptor preparation (e.g., cell membranes expressing the human A3AR). The amount of radioligand bound to the receptor is measured at equilibrium, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Step-by-Step Methodology:
-
Receptor Preparation:
-
Culture CHO cells stably expressing the human A3 adenosine receptor.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and adenosine deaminase to remove endogenous adenosine).
-
A fixed concentration of the radioligand (e.g., [¹²⁵I]AB-MECA at a concentration close to its Kd).
-
Increasing concentrations of the unlabeled test compound (the 2-oxabicyclo[3.1.0]hexane-based inhibitor).
-
The cell membrane preparation (typically 20-50 µg of protein per well).
-
-
To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of a known non-radioactive A3AR antagonist (e.g., MRS 1220).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filter discs in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements to obtain the specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices:
-
Use of a Stable Cell Line: Expressing the receptor in a stable cell line like CHO ensures a consistent and reproducible source of the target protein.
-
Inclusion of Adenosine Deaminase: This enzyme is crucial for degrading any endogenous adenosine present in the assay preparation, which would otherwise compete with the radioligand and test compounds, leading to inaccurate affinity measurements.
-
Rapid Filtration: The separation of bound and free ligand must be rapid to prevent significant dissociation of the radioligand-receptor complex during the washing steps.
-
Determination of Non-specific Binding: This is essential to differentiate between the radioligand binding to the receptor of interest and its non-specific adsorption to the filters, tubes, or other proteins in the membrane preparation.
Visualizing the Experimental Workflow and Biological Context
To better illustrate the experimental process and the biological relevance of the A3 adenosine receptor, the following diagrams are provided.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified A3 adenosine receptor signaling pathway.
Conclusion
The 2-oxabicyclo[3.1.0]hexane scaffold provides a valuable template for the design of potent A3 adenosine receptor ligands. The comparative analysis reveals clear structure-activity relationships, where substitutions at the N6 and C2 positions of the purine ring play a crucial role in enhancing binding affinity. The presented experimental protocol for a radioligand binding assay underscores the importance of rigorous and well-controlled experiments in generating reliable binding data. By understanding both the structural requirements for potent inhibition and the methodologies used to quantify it, researchers can more effectively design and develop novel therapeutics targeting the A3 adenosine receptor and other important biological targets.
References
-
Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature Reviews Drug Discovery, 12(6), 447-464. [Link]
-
Cristalli, G., Camaioni, E., & Vittori, S. (2001). 2-Aralkynyl-and 2-aralkenyl-N6-substituted-adenosine derivatives as adenosine receptor agonists and antagonists. Current Topics in Medicinal Chemistry, 1(2), 113-126. [Link]
-
Tosh, D. K., & Jacobson, K. A. (2014). A3 adenosine receptor antagonists in asthma and inflammation. Expert Opinion on Investigational Drugs, 23(1), 65-75. [Link]
-
Gao, Z. G., & Jacobson, K. A. (2007). P2Y receptors: new subtypes and new structures. Current Opinion in Pharmacology, 7(1), 55-61. [Link]
-
Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2018). A3 adenosine receptor: history and highlights. Journal of Medicinal Chemistry, 61(12), 5091-5108. [Link]
-
Kim, S. K., & Ko, H. (2012). Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes. Diabetes & Metabolism Journal, 36(6), 399-408. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
Limbird, L. E. (2004). Cell Surface Receptors: A Short Course on Theory and Methods. Springer Science & Business Media. [Link]
-
Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264. [Link]
-
Junker, A., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2283. [Link]
Sources
Safety Operating Guide
Navigating the Disposal of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed framework for the proper disposal of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, a specialized building block in protein degrader development. While a specific Safety Data Sheet (SDS) detailing disposal for this exact compound is not widely available, this document synthesizes established principles for handling carboxylic acids and bicyclic ethers to ensure a safe and compliant disposal process.[1] The procedures outlined herein are grounded in the foundational principles of minimizing waste generation and adhering to institutional and regulatory hazardous waste protocols.[2][3]
I. Immediate Safety Considerations: The First Line of Defense
Before initiating any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The dual functionality of this compound—a carboxylic acid and a bicyclic ether—necessitates caution. Carboxylic acids can be corrosive, and while the specific toxicity of this compound is not extensively documented, it is prudent to handle it with care.[1]
Essential PPE includes:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A properly fitted laboratory coat
All handling of this compound and its associated waste should occur within a certified chemical fume hood to minimize inhalation exposure.
II. Waste Characterization and Segregation: A Critical First Step
Proper disposal begins with accurate waste characterization. Based on its chemical structure, this compound waste should be classified as hazardous chemical waste.[2][4] This classification is primarily due to its properties as a carboxylic acid, which can exhibit corrosive characteristics.[2]
Key Principles of Waste Segregation:
-
Do Not Mix: Never combine this waste with other chemical waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.[5] Incompatible chemicals can react violently, producing heat or toxic gases.[6]
-
Separate Solids and Liquids: Dispose of solid this compound and contaminated materials (e.g., weighing paper, gloves) separately from liquid waste solutions.
-
Avoid Drain Disposal: Unless explicitly permitted by your local regulations and EHS for neutralized, dilute aqueous solutions, do not dispose of this chemical down the drain.[7]
The following DOT graph outlines the decision-making process for the proper segregation and initial handling of this compound waste.
Caption: Decision workflow for the initial handling and segregation of this compound waste.
III. Step-by-Step Disposal Protocol
This protocol provides a general procedure for the accumulation and disposal of this compound waste. Always consult and adhere to your institution's specific EHS guidelines, as they take precedence. [4]
1. Container Selection and Labeling:
-
Choose a container made of a material compatible with organic acids. High-density polyethylene (HDPE) or glass containers are generally suitable.[2][6] Ensure the container has a secure, screw-top cap.[6]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.[2][5]
2. Waste Accumulation:
-
Designate a "Satellite Accumulation Area" (SAA) at or near the point of waste generation.[2][6] This area must be under the control of the laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.[2][6]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[6]
3. Treatment and Neutralization (If Permitted):
-
Some institutions may allow for the neutralization of acidic waste as a preliminary treatment step.[6][7] This should only be performed by trained personnel and in accordance with a validated institutional protocol.
-
A typical neutralization process involves slowly adding a weak base (e.g., sodium bicarbonate) to a dilute aqueous solution of the acid while monitoring the pH. The final pH should generally be between 5.5 and 10.5 for drain disposal, but this requires verification with local wastewater regulations.[7]
-
Caution: Neutralization reactions can be exothermic. Perform this procedure in an ice bath and with appropriate shielding.
4. Final Disposal:
-
Once the waste container is full or has been in the SAA for the maximum allowable time (often up to one year for partially filled containers), arrange for its disposal through your institution's EHS department.[2][6]
-
Do not attempt to dispose of the chemical waste in the regular trash.[7]
The following table summarizes key logistical and safety information for the disposal process.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Based on the carboxylic acid functional group, which may exhibit corrosive properties.[2] |
| Primary Container | Tightly sealed, compatible container (e.g., HDPE, glass) | Prevents leaks and reactions with the container material.[6] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Ensures safe and compliant temporary storage of hazardous waste.[2][6] |
| Incompatible Materials | Bases, Oxidizing Agents, Reducing Agents | To prevent violent reactions, gas evolution, or heat generation.[6] |
| Spill Cleanup | Absorb with inert material, collect in a sealed container, and dispose of as hazardous waste. | Ensures proper containment and disposal of spilled chemicals.[4] |
IV. Spill and Emergency Procedures
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and spilled chemical into a compatible, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.[4]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Provide them with the identity of the spilled material.
-
V. Waste Minimization: A Proactive Approach
The most effective disposal procedure is to minimize waste generation from the outset. Consider the following strategies:[2]
-
Order only the quantity of chemical required for your experiments.
-
Maintain an accurate chemical inventory to avoid purchasing duplicates.
-
Where possible, adapt experiments to a smaller scale to reduce the volume of waste produced.
By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always remember that these procedures are a guide; your institution's EHS department is the ultimate authority on chemical waste disposal.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. [Link]
- This compound Safety Data Sheet. BLD Pharmatech.
-
This compound, min 97%, 1 gram. CP Lab Safety. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. vumc.org [vumc.org]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
A Senior Application Scientist's Guide to Handling 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
Authored for the Forefront of Research and Development
Welcome to a comprehensive operational guide designed for the precise and safe handling of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (CAS No: 99418-15-2).[1][2] As a key building block in fields like protein degradation, its unique structure demands a nuanced approach to laboratory safety. This document moves beyond mere compliance, offering a framework grounded in chemical principles to ensure your work is not only safe but also scientifically sound.
The 'Why': A Proactive Hazard Analysis
Understanding the molecule is the first step to respecting its risks. The structure of this compound presents two primary areas for consideration:
-
The Carboxylic Acid Group: Like most carboxylic acids, this functional group imparts corrosive properties.[3] Direct contact can cause irritation or burns to the skin and eyes. While generally considered weak acids, they can still damage tissues and corrode certain materials.[3]
-
The Bicyclic Ether System: The strained 2-oxabicyclo[3.1.0]hexane ring system, which includes an epoxide-like structure, is the more significant feature. Strained ethers can be reactive. More critically, ethers as a class are known for their potential to form explosive peroxides upon exposure to air and light.[4] Vapors can also be irritating to the respiratory system and may cause drowsiness or dizziness.[4]
Given that this is a specialized research chemical, comprehensive toxicological data is often limited. Therefore, it is imperative to treat it as a substance with unknown long-term toxicity and handle it with the appropriate level of caution.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential. The selection of PPE must be tailored to the specific task, considering the quantity of material being handled and the potential for exposure.[5] All PPE must meet established standards, such as ANSI Z87.1 for eye protection.[6][7]
| Task/Operation | Eye & Face Protection | Hand Protection | Body & Respiratory Protection |
| Weighing & Prep (Solids) | ANSI Z87.1 Safety Glasses with side shields.[7] | Nitrile gloves. | Standard lab coat. All work to be performed in a chemical fume hood. |
| Solution Prep & Transfers | Chemical Splash Goggles. | Nitrile gloves. Consider double-gloving for larger volumes.[7] | Chemical-resistant lab coat. All work to be performed in a chemical fume hood. |
| Reaction Workup/Quenching | Chemical Splash Goggles and a full Face Shield.[6][7][8] | Acid-resistant gloves (e.g., Nitrile).[9] Check glove compatibility charts for the specific solvents in use. | Chemical-resistant apron over a lab coat. All work to be performed in a chemical fume hood. |
| Large-Scale Operations (>1L) | Chemical Splash Goggles and a full Face Shield. | Heavy-duty, chemical-resistant gloves over an inner pair of nitrile gloves.[7] | Flame-resistant lab coat and a chemical-resistant apron. Ensure fume hood has adequate flow. |
Operational Protocol: A Step-by-Step Procedural Guide
Safety is an active process, not a passive state. Follow this workflow to integrate best practices directly into your experimental plan.
Pre-Experiment: The Foundation of Safety
-
Hazard Assessment: Before entering the lab, conduct a formal hazard assessment for your specific procedure.[5] Identify each step where exposure could occur.
-
Fume Hood Verification: Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
PPE Inspection: Inspect all PPE for damage, such as cracks in goggles or tears in gloves, before use.[10]
-
Donning PPE:
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don safety glasses or goggles.
-
Wash and dry hands thoroughly before putting on the appropriate gloves.
-
During Experiment: Active Handling
-
Containment: Always handle this compound within the certified chemical fume hood to mitigate inhalation risks.[11]
-
Transfers: When transferring the chemical, whether as a solid or in solution, use appropriate tools (spatulas, pipettes) to minimize the risk of spills. For liquid transfers, keep containers low on the sash base to minimize splash potential.
-
Glove Management: If a glove becomes contaminated, remove it immediately using the proper technique (peeling it off without touching the outer surface), dispose of it in the designated waste container, and put on a new glove.[10] Never wear contaminated gloves outside of the immediate work area.
Post-Experiment: Decontamination and Disposal
-
Waste Segregation: All materials contaminated with this compound (gloves, wipes, pipette tips) must be disposed of in a designated hazardous waste container labeled "Corrosive Organic Waste".[12]
-
Work Area Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid contaminating your skin. Remove gloves first, followed by your lab coat. Safety glasses should be the last item removed before exiting the lab.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[10]
Emergency Procedures: Plan for the Unexpected
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Spill: For a small spill inside a fume hood, absorb the material with a compatible absorbent pad or material. Place the contaminated material in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
Disposal Plan: Responsible Stewardship
Improper disposal is a significant risk to both personnel and the environment.[13]
-
Primary Waste: All solutions and solids containing this compound must be collected in a clearly labeled, sealed, and compatible hazardous waste container. The label should read "Hazardous Waste - Corrosive Organic Acid".
-
Container Management: Do not overfill waste containers. Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EHS department for professional disposal.[14]
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.[13][15] Never dispose of this chemical down the drain or in the regular trash.[15][16]
Visual Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection decision tree for handling this compound.
References
-
Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth College. Available at: [Link]
-
Personal Protective Equipment Requirements for Laboratories - University of Washington Environmental Health and Safety. Available at: [Link]
-
This compound, min 97%, 1 gram - CP Lab Safety. Available at: [Link]
-
Required Personal Protective Equipment Use in Campus Research Laboratories | Princeton EHS. Available at: [Link]
-
Hazardous Materials Disposal Guide - Nipissing University. Available at: [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. Available at: [Link]
-
How to Dispose of Acid Safely: A Step-by-Step Guide - Greenflow. Available at: [Link]
-
Chemistry amateur here, I'm just wondering, how do you correctly and safely dispose of corrosive acid? - Reddit. Available at: [Link]
-
The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Inc. Available at: [Link]
-
Acid Handling - University of Utah. Available at: [Link]
-
Hazardous Waste and Disposal - American Chemical Society. Available at: [Link]
-
Chemicals That Are Corrosive And The Dangers Of Improper Disposal. Available at: [Link]
-
Safe Storage - University of California, Berkeley. Available at: [Link]
-
Ethers - Handling and control of exposure - The University of Edinburgh. Available at: [Link]
-
Ethers | Health & Safety - The University of Edinburgh. Available at: [Link]
-
Ethers | Safety Services - UCL – University College London. Available at: [Link]
-
Use of Ether - University of Florida EHS. Available at: [Link]
Sources
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 4. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. flinnsci.com [flinnsci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. nipissingu.ca [nipissingu.ca]
- 13. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 14. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 15. acs.org [acs.org]
- 16. reddit.com [reddit.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
